Product packaging for Bis-PEG2-PFP ester(Cat. No.:)

Bis-PEG2-PFP ester

Cat. No.: B606172
M. Wt: 538.3 g/mol
InChI Key: DPFPFPKSMPNASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG2-PFP ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12F10O6 B606172 Bis-PEG2-PFP ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFPFPKSMPNASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG2-PFP Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent that is increasingly utilized in the fields of bioconjugation and drug development. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and applications, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary information for the effective use of this versatile linker.

Introduction

This compound, characterized by a short polyethylene glycol (PEG) spacer flanked by two pentafluorophenyl (PFP) ester reactive groups, offers a strategic advantage in covalently linking amine-containing molecules. The PFP esters provide superior reactivity and stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, making them highly efficient for modifying proteins, peptides, and other biomolecules.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates and can reduce aggregation.[3] These properties make this compound a valuable tool in the construction of complex biomolecular architectures such as ADCs and PROTACs, where precise control over linker chemistry is paramount for therapeutic efficacy.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₂₀H₁₂F₁₀O₆[5]
Molecular Weight 538.29 g/mol
CAS Number 1314378-18-1
Physical Form Colorless oil
Solubility DCM, THF, acetonitrile, DMF, and DMSO
Storage Conditions -20°C with desiccant

Mechanism of Action

The utility of this compound as a crosslinker is derived from the reaction of its PFP ester groups with primary and secondary amines. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

The key advantages of PFP esters over the more traditional NHS esters include:

  • Enhanced Stability: PFP esters are significantly less susceptible to hydrolysis in aqueous media, leading to higher conjugation efficiencies and reproducibility.

  • Increased Reactivity: PFP esters generally exhibit faster reaction kinetics with amines compared to NHS esters.

These features allow for more controlled and efficient bioconjugation reactions, which is particularly critical when working with sensitive and valuable biomolecules.

G cluster_0 This compound cluster_1 Amine-containing Molecule cluster_2 Conjugated Product cluster_3 Byproduct bis_peg R¹-O-C(=O)-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-C(=O)-O-R¹ R¹ = Pentafluorophenyl product R²-NH-C(=O)-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-C(=O)-NH-R² bis_peg->product Amine Reaction (Aminolysis) byproduct Pentafluorophenol bis_peg->byproduct amine R²-NH₂ amine->product

Mechanism of Amine Reaction with this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. It is crucial to note that optimal reaction conditions, such as molar ratios, temperature, and incubation times, should be empirically determined for each specific application.

General Protocol for Protein Crosslinking

This protocol outlines the basic steps for crosslinking proteins using this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 16 hours.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis against a suitable storage buffer.

G start Start protein_prep Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2-8.0) start->protein_prep conjugation Add Crosslinker to Protein (10-50x molar excess) protein_prep->conjugation crosslinker_prep Prepare this compound Stock Solution in DMSO/DMF crosslinker_prep->conjugation incubation Incubate (RT for 30-120 min or 4°C for 2-16 h) conjugation->incubation quenching Quench Reaction (Tris buffer) incubation->quenching purification Purify Conjugate (Desalting column or dialysis) quenching->purification end End purification->end

Experimental Workflow for Protein Crosslinking.
General Protocol for Antibody-Drug Conjugate (ADC) Development

This protocol describes a generalized workflow for the synthesis of an ADC using a PEG linker, which can be adapted for this compound.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker with an amine-reactive group

  • This compound (if used to create the drug-linker)

  • Activation reagents (e.g., EDC, Sulfo-NHS if activating a carboxyl group)

  • Reaction Buffer (e.g., Borate Buffer, 50 mM, pH 8.5)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Drug-Linker Synthesis (if necessary): If the drug is not already attached to a linker, it can be conjugated to an amine-containing linker which is then activated. Alternatively, an amine-containing drug can be reacted with one PFP ester of this compound.

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer.

  • Activation of Drug-Linker (if necessary): If the drug-linker has a terminal carboxylic acid, activate it to an NHS or PFP ester.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the ADC using desalting columns to remove unconjugated drug-linker and other small molecules.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and binding affinity.

G start Start drug_linker_synthesis Synthesize/Activate Drug-Linker start->drug_linker_synthesis antibody_prep Prepare Antibody in Reaction Buffer start->antibody_prep conjugation Conjugate Drug-Linker to Antibody drug_linker_synthesis->conjugation antibody_prep->conjugation incubation Incubate Reaction Mixture conjugation->incubation purification Purify ADC incubation->purification characterization Characterize ADC (DAR, Purity) purification->characterization end End characterization->end

General Experimental Workflow for ADC Synthesis.

Applications in Drug Development

The unique properties of this compound make it a valuable reagent in the development of sophisticated therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. This compound can be used to create homogenous ADCs by providing a stable, hydrophilic spacer. The improved stability of the PFP ester allows for more controlled conjugation to lysine residues on the antibody surface, potentially leading to ADCs with a more uniform drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component of the linker, providing the necessary spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

G cluster_0 PROTAC-mediated Protein Degradation protac PROTAC ternary_complex Ternary Complex protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Protein Degradation proteasome->degradation

Signaling Pathway of PROTAC-mediated Protein Degradation.

Conclusion

This compound is a highly effective and versatile homobifunctional crosslinker with significant advantages for bioconjugation. Its enhanced stability and reactivity compared to traditional NHS esters, combined with the beneficial properties of the PEG spacer, make it an excellent choice for the development of advanced therapeutics such as ADCs and PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their drug development workflows, with the potential to create more homogenous, stable, and efficacious bioconjugates. As with any bioconjugation reagent, careful optimization of reaction conditions is essential to achieve the desired outcome for each specific application.

References

An In-Depth Technical Guide to Bis-PEG2-PFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG2-PFP ester, a homobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. The document details its chemical structure, physicochemical properties, and its application in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data interpretation are also provided to assist researchers in its practical application.

Core Concepts: Chemical Structure and Properties

This compound, systematically named bis(pentafluorophenyl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate, is a valuable tool in bioconjugation due to its specific reactivity and the advantageous properties of its polyethylene glycol (PEG) spacer.

The molecule consists of three key components:

  • Two Pentafluorophenyl (PFP) Ester Groups: These are highly reactive functional groups that readily form stable amide bonds with primary and secondary amines, such as the lysine residues found on the surface of proteins.[1][2] PFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][3][4]

  • A diethelyne Glycol (PEG2) Spacer: The short, hydrophilic two-unit polyethylene glycol linker enhances the water solubility of the molecule and the resulting conjugates. This property is particularly beneficial in preventing aggregation of conjugated proteins and can improve the pharmacokinetic profile of therapeutic molecules.

  • Homobifunctional Nature: The presence of two identical reactive PFP ester groups allows for the crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single molecule.

Below is a diagram illustrating the chemical structure of this compound.

chemical_structure cluster_pfp1 cluster_pfp2 C1 C O1 O C1->O1 C2 C O1->C2 C3 C C2->C3 O2 O C4 C O2->C4 C3->O2 C5 C C4->C5 O3 O C6 C O3->C6 C5->O3 O4 O C8 C C7 C O5 O C10 C C9 C O6 O PFP1 PFP C11 C O7 O O8 O PFP2 PFP F1_1 F F1_2 F F1_3 F F1_4 F F1_5 F C1_1 C C1_2 C C1_1->C1_2 C1_2->F1_1 C1_3 C C1_2->C1_3 C1_3->F1_2 C1_4 C C1_3->C1_4 C1_4->F1_3 C1_5 C C1_4->C1_5 C1_5->F1_4 C1_6 C C1_5->C1_6 C1_6->F1_5 C1_6->C1_1 O_pfp1 O O_pfp1->C1_1 C_pfp1 C C_pfp1->O_pfp1 O_pfp1_2 O C_pfp1->O_pfp1_2 F2_1 F F2_2 F F2_3 F F2_4 F F2_5 F C2_1 C C2_2 C C2_1->C2_2 C2_2->F2_1 C2_3 C C2_2->C2_3 C2_3->F2_2 C2_4 C C2_3->C2_4 C2_4->F2_3 C2_5 C C2_4->C2_5 C2_5->F2_4 C2_6 C C2_5->C2_6 C2_6->F2_5 C2_6->C2_1 O_pfp2 O O_pfp2->C2_1 C_pfp2 C C_pfp2->O_pfp2 O_pfp2_2 O C_pfp2->O_pfp2_2 Linker O-(CH2)2-O-(CH2)2-O C_O_PFP2 C=O Linker->C_O_PFP2 C_O_PFP1 C=O C_O_PFP1->Linker PFP2_node PFP Ester C_O_PFP2->PFP2_node PFP1_node PFP Ester PFP1_node->C_O_PFP1

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₀H₁₂F₁₀O₆
Molecular Weight 538.29 g/mol
CAS Number 1314378-18-1
Appearance Colorless oil
Purity >95%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage -20°C, desiccated

Reaction Mechanism and Applications

This compound is an amine-reactive crosslinker. The reaction proceeds via a nucleophilic acyl substitution where the primary or secondary amine of a biomolecule attacks the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is typically carried out in a slightly basic buffer (pH 7-9) to ensure the amine is deprotonated and thus more nucleophilic.

reaction_mechanism cluster_reactants Reactants cluster_products Products BisPEG2PFP This compound (R-O-PFP) Amine Amine-containing Molecule (R'-NH2) TransitionState TransitionState Amine->TransitionState Conjugate Amide Bond Formation (R-CO-NH-R') Byproduct Pentafluorophenol (PFP-OH) TransitionState->Conjugate TransitionState->Byproduct

Caption: Reaction of this compound with an amine.

The primary applications of this compound are in the construction of complex biomolecules, most notably:

  • Antibody-Drug Conjugates (ADCs): In this application, the linker is used to attach a cytotoxic drug to an antibody. The antibody directs the drug to cancer cells, minimizing off-target toxicity. This compound is a non-cleavable linker, meaning the drug is only released upon degradation of the antibody within the target cell.

  • PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a PEG-based linker to connect the target-binding ligand and the E3 ligase ligand.

Experimental Protocols

The following is a general protocol for the conjugation of a monoclonal antibody (mAb) with a small molecule drug using this compound. This protocol should be optimized for each specific antibody and drug combination.

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-containing small molecule drug

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Experimental Workflow

experimental_workflow start Start prep_reagents Prepare Reagents - Dissolve mAb in conjugation buffer - Dissolve Bis-PEG2-PFP and drug in DMSO start->prep_reagents reaction1 Reaction Step 1: Activate Drug - React drug-NH2 with Bis-PEG2-PFP prep_reagents->reaction1 reaction2 Reaction Step 2: Conjugate to mAb - Add activated drug to mAb solution reaction1->reaction2 incubation Incubate - Room temperature for 1-2 hours reaction2->incubation quenching Quench Reaction - Add Tris-HCl incubation->quenching purification Purify ADC - Size-Exclusion Chromatography quenching->purification analysis Analyze ADC - SDS-PAGE - LC-MS for DAR purification->analysis end End analysis->end

Caption: Workflow for ADC synthesis with Bis-PEG2-PFP.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the mAb in conjugation buffer.

    • Prepare a 10 mM stock solution of the amine-containing drug in anhydrous DMSO.

    • Prepare a 20 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Activation of the Drug (if necessary):

    • In a separate reaction, if the drug is to be linked to the PFP ester first, combine the drug and this compound in a 1:1.2 molar ratio in an appropriate solvent and stir at room temperature. Monitor the reaction by LC-MS.

  • Conjugation to the Antibody:

    • Add the this compound stock solution (or the activated drug solution) to the mAb solution to achieve a desired molar excess of the linker/drug over the antibody (typically 10-20 fold excess).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker, drug, and quenching reagent by size-exclusion chromatography (SEC).

  • Analysis:

    • Analyze the purified ADC by SDS-PAGE to confirm conjugation.

    • Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or mass spectrometry (LC-MS).

Data Presentation and Interpretation

The successful synthesis of an ADC using this compound is typically evaluated by determining the average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR). This is a critical quality attribute that influences the efficacy and toxicity of the ADC.

The following table presents representative data from the characterization of a hypothetical ADC.

Analysis MethodParameter MeasuredResult
UV-Vis Spectroscopy Protein Concentration1.0 mg/mL
Drug Concentration25 µM
Calculated DAR3.8
LC-MS (Native) Deconvoluted Mass of mAb148,050 Da
Deconvoluted Mass of ADC (major peaks)149,800 Da, 150,650 Da, 151,500 Da
Calculated DAR DistributionDAR 2 (20%), DAR 4 (60%), DAR 6 (20%)
Average DAR4.0
SDS-PAGE Band ShiftObserved increase in MW of conjugated mAb
Size-Exclusion Chromatography Aggregation< 2%

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical results that would be obtained from the characterization of an ADC synthesized using this compound. Actual results will vary depending on the specific antibody, drug, and reaction conditions used.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker for bioconjugation. Its enhanced stability in aqueous solutions and the favorable properties of the PEG spacer make it a valuable tool for the development of antibody-drug conjugates, PROTACs, and other complex biomolecules. The detailed protocols and characterization methods provided in this guide are intended to facilitate its successful application in research and drug development.

References

An In-depth Technical Guide to the Mechanism of Action of Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG2-PFP ester, a homobifunctional crosslinking agent. It details its core mechanism of action, advantages in bioconjugation, and practical experimental protocols. The information is tailored for professionals in research, drug development, and life sciences who require a technical understanding of this reagent.

Introduction: What is this compound?

This compound is a chemical crosslinker used to covalently link molecules.[1] It is classified as a homobifunctional reagent because it has two identical reactive groups—the pentafluorophenyl (PFP) esters.[1] These reactive groups are separated by a short, hydrophilic spacer made of two polyethylene glycol (PEG) units.

The primary application of this compound is in bioconjugation, where it is used to link proteins, peptides, amine-modified oligonucleotides, nanoparticles, and other molecules containing primary or secondary amine groups.[1][2][3] Its utility is prominent in advanced applications such as the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action

The functionality of this compound is centered on the reaction between its PFP ester groups and nucleophilic amine groups.

2.1 The PFP Ester-Amine Reaction

PFP esters are highly reactive "active esters" used for coupling carboxylic acids to primary and secondary amines. The reaction targets accessible α-amine groups at the N-termini of proteins and the ε-amino groups of lysine residues.

The mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a stable, covalent amide bond and the release of pentafluorophenol (PFP) as a leaving group. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack and also makes the pentafluorophenolate an excellent leaving group, which accelerates the reaction.

2.2 Advantages Over Traditional NHS Esters

For many years, N-hydroxysuccinimide (NHS) esters were the standard for amine-reactive crosslinking. However, PFP esters have emerged as a superior alternative due to two key properties: stability and reactivity.

  • Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, especially as the pH increases. This competing reaction deactivates the reagent, reducing the efficiency of the desired conjugation. PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions.

  • Faster Reaction Kinetics: The chemical properties of the PFP group lead to faster reaction kinetics with amines (aminolysis) compared to NHS esters. This high rate of coupling can minimize undesirable side reactions.

The hydrophilic PEG spacer further enhances the utility of the molecule by increasing its water solubility.

Quantitative Data and Reaction Parameters

Table 1: Comparison of PFP Ester and NHS Ester Properties

FeaturePentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) Ester
Primary Target Primary and secondary aminesPrimary amines
Stability in Aqueous Solution More stable, less susceptible to hydrolysisProne to hydrolysis, especially at higher pH
Reactivity with Amines Higher reactivity, faster kineticsSlower reaction kinetics
Reaction Efficiency Higher efficiency due to lower hydrolysis rateLower efficiency, may require larger excess of reagent
Byproduct PentafluorophenolN-hydroxysuccinimide

Table 2: General Reaction Conditions for PFP Ester Conjugation

ParameterRecommended ConditionNotes
pH 7.0 - 9.0Optimal range is typically 7.2 - 8.5. Higher pH increases reaction rate but also hydrolysis.
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. Use 4°C for sensitive biomolecules.
Incubation Time 30 minutes to overnightTypically 1-4 hours at room temperature or overnight at 4°C.
Solvent DMSO or DMF for stock solutionThe reagent is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.
Buffers Amine-free buffers (e.g., PBS, HEPES, Borate)Avoid buffers containing primary amines like Tris or glycine, as they compete with the reaction.
Molar Ratio 2:1 to 50:1 (Ester:Amine)A 10- to 50-fold molar excess is common for protein crosslinking. The optimal ratio must be determined empirically.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization is often necessary for specific applications.

4.1 Materials Required

  • This compound

  • Biomolecule(s) with free amine groups (e.g., protein, peptide)

  • Anhydrous organic solvent (DMSO or DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

4.2 Protocol for Protein-Protein Crosslinking

  • Prepare Biomolecule Solution: Dissolve the protein(s) to be crosslinked in the reaction buffer at a desired concentration (e.g., 0.5-5 mg/mL).

  • Prepare PFP Ester Stock Solution: this compound is sensitive to moisture. Equilibrate the vial to room temperature before opening to prevent condensation. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 250 mM). Do not prepare stock solutions for long-term storage.

  • Initiate Conjugation: Add the calculated volume of the PFP ester stock solution to the biomolecule solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a typical starting point. The final concentration of the organic solvent should ideally be below 10%.

  • Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C. Incubation times may be extended depending on the reactivity of the specific biomolecules.

  • Quench the Reaction (Optional but Recommended): To stop the reaction and deactivate any excess PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess reagent and byproducts (pentafluorophenol) using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer.

  • Analyze Results: Confirm the success of the crosslinking using techniques such as SDS-PAGE (to observe higher molecular weight bands), HPLC, or mass spectrometry.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical and logical processes described in this guide.

G reagents This compound + Protein-NH2 intermediate Nucleophilic Attack (Amine on Carbonyl Carbon) reagents->intermediate pH 7-9 product Stable Amide Bond Formation (Protein-NH-CO-PEG2-...) intermediate->product byproduct Pentafluorophenol (Leaving Group) intermediate->byproduct

Caption: Chemical mechanism of PFP ester reaction with an amine.

G prep_protein 1. Prepare Protein Solution in Amine-Free Buffer react 3. Add PFP Ester to Protein (10-50x Molar Excess) prep_protein->react prep_pfp 2. Prepare Fresh PFP Ester Stock in Anhydrous DMSO prep_pfp->react incubate 4. Incubate (30 min @ RT or 2h @ 4°C) react->incubate quench 5. Quench Reaction with Tris Buffer incubate->quench purify 6. Purify Conjugate (Desalting / Dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE / MS) purify->analyze

Caption: Experimental workflow for protein crosslinking.

G goal Goal: Efficient Amine Conjugation pfp PFP Ester goal->pfp Superior Choice nhs NHS Ester goal->nhs Traditional Choice pfp_stable Higher Stability (Less Hydrolysis) pfp->pfp_stable pfp_reactive Higher Reactivity (Faster Aminolysis) pfp->pfp_reactive nhs_unstable Lower Stability (More Hydrolysis) nhs->nhs_unstable nhs_slow Lower Reactivity nhs->nhs_slow outcome Result: Higher Yield & Reproducibility pfp_stable->outcome pfp_reactive->outcome

Caption: PFP esters vs. NHS esters for amine conjugation.

References

The Superior Reactivity and Stability of Bis-PEG2-PFP Ester: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the choice of a crosslinking reagent is paramount to the success of creating stable and effective biomolecular conjugates. Among the array of available reagents, Bis-PEG2-PFP ester has emerged as a superior homobifunctional crosslinker. This technical guide provides a comprehensive overview of the core principles governing this compound reactivity, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in their scientific endeavors.

Core Principles of this compound Reactivity

Bis-PEG2-PFP (pentafluorophenyl) ester is a homobifunctional crosslinking agent that contains two amine-reactive PFP ester groups at either end of a hydrophilic, 2-unit polyethylene glycol (PEG) spacer.[1][2][3] Its utility in bioconjugation stems from the high reactivity of the PFP esters towards primary and secondary amines, which are abundantly available in biomolecules such as the N-terminus of proteins and the side chain of lysine residues.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable and irreversible amide bond and the release of pentafluorophenol as a byproduct.

The key advantages of PFP esters, and by extension this compound, lie in their enhanced stability and reactivity compared to more traditional amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack by amines (aminolysis) while simultaneously rendering the ester more resistant to premature degradation by water (hydrolysis). This superior balance of reactivity and stability leads to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically required for working with biomolecules.

The integrated PEG linker also imparts favorable properties to the resulting conjugate. The hydrophilic nature of the PEG spacer can increase the water solubility of the modified molecule, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.

Quantitative Analysis of PFP Ester Reactivity

A comparative study on active ester polymer brush platforms demonstrated a significantly faster rate of aminolysis for a poly(pentafluorophenyl acrylate) compared to a poly(N-hydroxysuccinimide-4-vinyl benzoate). This data underscores the heightened reactivity of the PFP ester towards amines.

Active Ester PlatformAmine NucleophilePseudo-First-Order Rate Constant (k')
Poly(pentafluorophenyl acrylate)1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³ s⁻¹

The increased stability of PFP esters against hydrolysis is another critical advantage. While direct comparative half-life data under identical conditions is sparse, it is widely reported that NHS esters are highly susceptible to hydrolysis, especially at neutral to basic pH.

pHHalf-life of NHS ester in aqueous solution
~7Hours
8Minutes

PFP esters, in contrast, exhibit significantly greater resistance to hydrolysis, allowing for more efficient conjugation with less reagent required and fewer side reactions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins using Bis-PFP-(PEG)n reagents.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5-8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer at a suitable concentration (e.g., 0.1 mM).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 250 mM).

  • Initiate Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10-fold molar excess of the crosslinker to the protein is a common starting point).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess crosslinker and byproducts by desalting column chromatography or dialysis against an appropriate buffer.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis (Conceptual)

This protocol describes a conceptual workflow for the synthesis of an ADC using this compound as a linker to attach a drug to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-containing cytotoxic drug

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer at the desired concentration (e.g., 2 mg/mL).

  • Prepare Drug-Linker Conjugate: In a separate reaction, conjugate the amine-containing drug to one of the PFP esters of the this compound. This may require optimization of stoichiometry to favor mono-conjugation.

  • Activate the Drug-Linker: The remaining PFP ester on the drug-linker conjugate is now ready to react with the antibody.

  • Conjugation to Antibody: Add the activated drug-linker to the antibody solution. A typical starting molar ratio is 10:1 (drug-linker:antibody).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Purify the resulting ADC from unreacted components using size-exclusion chromatography.

Visualizing Reactivity and Applications

Reaction Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanism of a PFP ester with an amine and a typical experimental workflow for bioconjugation.

reaction_mechanism reagents This compound Amine-containing Biomolecule (R-NH2) intermediate Tetrahedral Intermediate reagents:pfp->intermediate Nucleophilic Attack reagents:amine->intermediate products Stable Amide Bond (R-NH-CO-Linker) Pentafluorophenol intermediate->products:amide Elimination intermediate->products:byproduct

PFP ester reaction with a primary amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Biomolecule Prepare Biomolecule Initiate Conjugation Initiate Conjugation Prepare Biomolecule->Initiate Conjugation Prepare PFP Ester Prepare PFP Ester Prepare PFP Ester->Initiate Conjugation Incubate Incubate Initiate Conjugation->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Product Characterize Product Purify Conjugate->Characterize Product

A typical bioconjugation workflow.
Role in Advanced Drug Development

This compound is a valuable tool in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. In PROTACs, the linker joins a ligand that binds to a target protein for degradation with another ligand that recruits an E3 ubiquitin ligase. The properties of the linker, including its length and hydrophilicity as conferred by the PEG component, are critical for the efficacy of these drugs.

drug_development_applications cluster_adc Antibody-Drug Conjugate (ADC) cluster_protac PROTAC Antibody Antibody Linker_ADC Bis-PEG2-PFP (Post-conjugation) Antibody->Linker_ADC Drug Drug Linker_ADC->Drug TargetBinder Target Protein Ligand Linker_PROTAC Bis-PEG2-PFP (Post-conjugation) TargetBinder->Linker_PROTAC E3Binder E3 Ligase Ligand Linker_PROTAC->E3Binder

Role of the linker in ADC and PROTAC constructs.

Conclusion

This compound offers a compelling combination of high reactivity towards amines and enhanced stability against hydrolysis, making it an exceptional choice for bioconjugation. The supporting quantitative data, though derived from analogous systems, strongly indicates its superiority over traditional NHS esters. The detailed protocols and conceptual workflows provided herein serve as a valuable resource for researchers aiming to leverage the advantages of this compound in their work, from fundamental protein crosslinking studies to the development of next-generation targeted therapeutics.

References

An In-depth Technical Guide to Bis-PEG2-PFP Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent integral to the field of bioconjugation. This molecule features two pentafluorophenyl (PFP) ester reactive groups at either end of a two-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of biomolecules, nanoparticles, and other substrates containing primary or secondary amine groups. PFP esters are notable for their increased stability and reactivity in aqueous conditions compared to the more common N-hydroxysuccinimide (NHS) esters, making them a superior choice for many bioconjugation applications. The hydrophilic PEG linker enhances the water solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, advantages in bioconjugation, detailed experimental protocols, and applications in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Core Concepts and Advantages

The functionality of this compound is rooted in the reactivity of its terminal PFP esters towards amine groups. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon of the ester highly electrophilic and an excellent target for nucleophilic attack by an amine. This reaction results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[2]

Key Advantages of PFP Esters over NHS Esters:
  • Higher Reactivity: The pentafluorophenolate is a better leaving group than N-hydroxysuccinimide, leading to faster and more efficient aminolysis. This allows for the use of lower concentrations of the crosslinker and can lead to higher conjugation yields.

  • Reduced Side Reactions: The byproduct of the PFP ester reaction, pentafluorophenol, is less nucleophilic than N-hydroxysuccinimide. This minimizes the potential for side reactions that can occur with NHS esters, where the NHS byproduct can react with the desired product.

The integrated PEG linker in this compound provides the additional benefits of:

  • Improved Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the crosslinker and the resulting bioconjugate.

  • Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG linker can prevent the aggregation that is often observed with hydrophobic drug molecules or linkers.

  • Enhanced Pharmacokinetics: For therapeutic applications, the PEG linker can increase the in vivo half-life of the conjugate by reducing renal clearance and decreasing immunogenicity.

Quantitative Data

Precise quantitative data for the performance of this compound is often dependent on the specific reaction conditions and the biomolecules involved. However, a qualitative and comparative summary of the key performance characteristics of PFP esters versus the more common NHS esters is presented below.

FeaturePFP EsterNHS EsterReferences
Reactivity towards Amines HighModerate to High
Stability to Hydrolysis HighLow to Moderate
Optimal Reaction pH 7.0 - 9.07.0 - 8.5
Byproduct Reactivity Low (Pentafluorophenol)Potential for side reactions (N-hydroxysuccinimide)
Solubility in Organic Solvents Good (DMSO, DMF)Good (DMSO, DMF)
Aqueous Solubility of Linker Enhanced by PEGVariable

Mandatory Visualizations

Logical Flow of PFP Ester Advantages

PFP_Ester_Advantages Advantages of PFP Esters in Bioconjugation PFP_Ester Pentafluorophenyl (PFP) Ester Higher_Stability Increased Stability to Hydrolysis PFP_Ester->Higher_Stability Higher_Reactivity Higher Reactivity with Amines PFP_Ester->Higher_Reactivity Reduced_Side_Reactions Reduced Side Reactions PFP_Ester->Reduced_Side_Reactions More_Controlled_Reaction More_Controlled_Reaction Higher_Stability->More_Controlled_Reaction Allows for more controlled reactions Higher_Yields Higher_Yields Higher_Reactivity->Higher_Yields Leads to higher conjugation yields Cleaner_Products Cleaner_Products Reduced_Side_Reactions->Cleaner_Products Results in cleaner product profiles

Caption: Advantages of PFP Esters in Bioconjugation.

General Experimental Workflow for Protein Bioconjugation

Bioconjugation_Workflow General Workflow for Protein Conjugation with this compound Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.0-9.0) Start->Prepare_Protein Conjugation 3. Conjugation Reaction (Mix protein and linker solutions, incubate at RT or 4°C) Prepare_Protein->Conjugation Prepare_Linker 2. Prepare this compound Solution (Anhydrous DMSO or DMF) Prepare_Linker->Conjugation Quench 4. Quench Reaction (Add Tris or glycine buffer) Conjugation->Quench Purification 5. Purification of Conjugate (Size-exclusion chromatography or dialysis) Quench->Purification Characterization 6. Characterization (SDS-PAGE, Mass Spectrometry, HPLC) Purification->Characterization End End Characterization->End

Caption: General Workflow for Protein Conjugation.

Conceptual Mechanism of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism Conceptual Mechanism of Action for an ADC cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (this compound linker) Receptor Target Receptor ADC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Receptor-mediated endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxic Drug Action

Caption: Conceptual Mechanism of Action for an ADC.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in bioconjugation. Optimization of molar ratios, reaction times, and temperatures is recommended for specific applications.

Protocol 1: General Protein-Protein Crosslinking

Materials:

  • Protein A and Protein B to be crosslinked

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES or borate buffer.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein mixture (Protein A and Protein B) in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM). Due to the moisture sensitivity of PFP esters, it is not recommended to prepare and store stock solutions.

  • Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE to visualize the crosslinked products (observing higher molecular weight bands). Further characterization can be performed using mass spectrometry to confirm the identity of the crosslinked species.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure for conjugating a small molecule drug containing a primary or secondary amine to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Amine-containing small molecule drug

  • This compound

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, protein A chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.

  • Drug-Linker Intermediate (if necessary): In a separate reaction, conjugate one end of the this compound to the amine-containing drug. This is typically done in an organic solvent with an excess of the crosslinker. The product is then purified to remove unreacted crosslinker.

  • Antibody Conjugation: Add the drug-linker intermediate (or the this compound followed by the drug in a sequential addition) to the antibody solution at a defined molar ratio (e.g., 5-20 fold molar excess of the drug-linker).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the ADC from unreacted drug-linker and antibody using size-exclusion chromatography or protein A affinity chromatography.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS). Confirm the integrity and purity of the ADC using SDS-PAGE and size-exclusion chromatography.

Conclusion

This compound is a highly effective and versatile homobifunctional crosslinker for a wide range of bioconjugation applications. Its enhanced stability and reactivity compared to traditional NHS esters, combined with the beneficial properties of the integrated PEG linker, make it an excellent choice for the development of complex bioconjugates such as ADCs and PROTACs. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to successfully employ this compound in their work, leading to the creation of novel and impactful biomolecular constructs.

References

An In-depth Technical Guide to Bis-PEG2-PFP Ester Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] This linker features two pentafluorophenyl (PFP) ester reactive groups at either end of a discrete polyethylene glycol (PEG) spacer.[3] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, making them ideal for conjugating a wide range of biomolecules.[4][5] The PEG component, a short chain of two ethylene glycol units, enhances the water solubility of the linker and the resulting conjugate, which can reduce aggregation and immunogenicity. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound linkers.

Core Properties of this compound

The this compound is favored in many bioconjugation applications due to its distinct chemical and physical properties. A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous solutions. This enhanced stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Formula C20H12F10O6
Molecular Weight 538.3 g/mol
CAS Number 1314378-18-1
Purity ≥95-98%
Physical Form Colorless oil or low melting point solid
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.
Storage Condition -20°C with desiccant
Reactivity and Stability

PFP esters react with primary and secondary amines to form stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the amine. This results in the release of pentafluorophenol (PFP-OH) as a byproduct.

The reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5. While higher pH increases the rate of the desired aminolysis, it also accelerates the competing hydrolysis reaction. However, PFP esters are significantly more stable against hydrolysis compared to NHS esters, which have a half-life of minutes at pH 8. In a comparative study, PFP esters were found to be approximately 6-fold more stable than NHS esters in aqueous solutions.

Key Applications

The favorable properties of this compound linkers make them suitable for a variety of applications in research and drug development.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to conjugate cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.

  • PROTACs: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.

  • Protein and Peptide Modification: The linker is widely used for the covalent conjugation of proteins and peptides for various applications, including diagnostics and therapeutics.

  • Surface Functionalization: Biomolecules can be attached to surfaces modified with amine groups using this crosslinker.

  • Fluorophore and Hapten Labeling: PFP esters are effective for attaching reporter molecules like fluorophores or haptens to primary amines on biomolecules. Interestingly, PFP esters have been shown to provide preferential labeling of the light chain of native monoclonal antibodies.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound linkers.

General Protocol for Protein Conjugation

This protocol outlines the general steps for conjugating a this compound to a protein containing accessible amine groups.

Materials:

  • This compound

  • Protein with free amine groups

  • Reaction Buffer: Amine-free buffer such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Other options include 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous organic solvent: DMSO or DMF.

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 0.5–5 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in an amine-free buffer.

  • Prepare the PFP Ester Solution:

    • PFP esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10–100 mM). Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight. For some applications, incubation can be shorter, for instance, 30 minutes at room temperature or 2 hours on ice.

  • Quench the Reaction (Optional):

    • If there is a need to stop the reaction or deactivate excess PFP ester, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis.

  • Analyze the Conjugate:

    • Confirm the conjugation and determine the degree of labeling using techniques such as HPLC, LC-MS, or SDS-PAGE.

Visualizations

Reaction Mechanism of PFP Ester with a Primary Amine

The following diagram illustrates the nucleophilic acyl substitution reaction between a PFP ester and a primary amine, resulting in the formation of a stable amide bond.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PFP_Ester R'-O-C(=O)-PFP Intermediate R'-O⁻-C(O⁻)-NH₂⁺-R PFP_Ester->Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Intermediate Amide R'-C(=O)-NH-R (Stable Amide Bond) Intermediate->Amide Elimination PFP_OH PFP-OH (Pentafluorophenol) Intermediate->PFP_OH

Caption: Reaction of a PFP ester with a primary amine.

Experimental Workflow for Protein Conjugation

This diagram outlines the key steps in a typical protein conjugation experiment using a this compound linker.

G A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Initiate Conjugation (Add PFP ester to protein solution) A->C B Prepare PFP Ester Solution (Anhydrous DMSO/DMF, use immediately) B->C D Incubate (RT for 1-4h or 4°C overnight) C->D E Quench Reaction (Optional) (Add Tris buffer) D->E F Purify Conjugate (Desalting column or dialysis) D->F If not quenching E->F G Analyze Conjugate (HPLC, LC-MS, SDS-PAGE) F->G

Caption: Workflow for protein conjugation with PFP esters.

Logical Relationship: Advantages of PFP Esters over NHS Esters

This diagram illustrates the logical flow of advantages that PFP esters offer compared to NHS esters for bioconjugation.

G PFP PFP Esters Stability Greater Resistance to Hydrolysis PFP->Stability Efficiency More Efficient Reactions Stability->Efficiency Reproducibility Better Reproducibility Efficiency->Reproducibility Yield Higher Conjugation Yield Efficiency->Yield

Caption: Key advantages of PFP esters in bioconjugation.

References

A Comprehensive Technical Guide to the Solubility Characteristics of Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of Bis-PEG2-PFP (pentafluorophenyl) ester, a homobifunctional crosslinker widely utilized in bioconjugation and drug development. This document outlines the qualitative and quantitative aspects of its solubility, factors influencing its stability, and detailed experimental protocols for its use and characterization.

Introduction to Bis-PEG2-PFP Ester

This compound is a valuable chemical tool employed for covalently linking amine-containing molecules. Its structure features two amine-reactive PFP ester groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The PFP esters react with primary and secondary amines to form stable amide bonds, a reaction that is fundamental to many bioconjugation strategies, including the development of antibody-drug conjugates (ADCs). The inclusion of the PEG linker enhances the water solubility of the molecule and the resulting conjugates, mitigating aggregation and reducing immunogenicity.[1]

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C₂₀H₁₂F₁₀O₆[2][3]
Molecular Weight 538.29 g/mol [2][3]
CAS Number 1314378-18-1
Physical Form Colorless oil

Solubility Characteristics

The solubility of this compound is a critical parameter for its handling, reaction efficiency, and purification. While precise quantitative solubility data is not extensively published, qualitative solubility in various organic solvents has been established.

Qualitative Solubility

This compound is known to be soluble in several common organic solvents. This solubility is crucial for the preparation of stock solutions prior to their use in aqueous reaction mixtures.

SolventSolubilityReference
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble

The hydrophilic PEG spacer in this compound is designed to increase the water solubility of the molecule and its conjugates. However, the parent molecule itself is not readily soluble in aqueous buffers and requires initial dissolution in a water-miscible organic solvent like DMSO or DMF.

Factors Influencing Solubility and Stability

Several factors can impact the solubility and stability of this compound in solution:

  • Moisture: PFP esters are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, rendering them inactive for conjugation. Therefore, it is imperative to use anhydrous solvents and store the compound under desiccated conditions.

  • pH: The rate of hydrolysis of PFP esters increases with higher pH. For reactions with amines, a pH range of 7 to 9 is generally recommended to balance the reactivity of the amine and the stability of the ester.

  • Temperature: While reactions are often performed at room temperature, storage of the compound and its stock solutions should be at -20°C to minimize degradation.

Experimental Protocols

Given the absence of readily available quantitative solubility data, this section provides a detailed protocol for its determination. Additionally, a general protocol for a typical bioconjugation reaction is outlined.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, which can be quantified using UV-Vis spectrophotometry or HPLC.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, PBS)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator

  • 0.22 µm syringe filters

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolved and undissolved compound are in equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, avoiding the undissolved solid. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • UV-Vis Spectroscopy: Prepare a standard curve of known concentrations of this compound in the chosen solvent. Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve and measure its absorbance at the wavelength of maximum absorbance (λmax).

    • HPLC: Prepare a calibration curve using known concentrations of the compound. Analyze the diluted filtered supernatant by HPLC and determine the concentration from the calibration curve.

  • Calculation of Solubility: Calculate the concentration of the saturated solution, taking into account any dilution factors. The result can be expressed in units such as mg/mL or mM.

General Protocol for Protein Conjugation

This protocol provides a general workflow for the conjugation of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be conjugated

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Visualization of Key Concepts

Diagrams illustrating the structure-solubility relationship and experimental workflows can aid in the understanding of the principles discussed.

G cluster_0 This compound Structure cluster_1 Solubility Characteristics PFP1 PFP Ester (Hydrophobic) PEG PEG2 Linker (Hydrophilic) PFP1->PEG OrganicSolubility High Solubility in Organic Solvents (DMSO, DMF) PFP1->OrganicSolubility Influences PFP2 PFP Ester (Hydrophobic) PEG->PFP2 AqueousSolubility Limited Direct Aqueous Solubility PEG->AqueousSolubility Improves ConjugateSolubility Enhanced Aqueous Solubility of Conjugate PEG->ConjugateSolubility Confers PFP2->OrganicSolubility Influences

Caption: Structure-Solubility Relationship of this compound.

G start Start: Determine Quantitative Solubility prepare_saturated 1. Prepare Saturated Solution (Excess solid in solvent) start->prepare_saturated equilibrate 2. Equilibrate (e.g., 24-48h with shaking) prepare_saturated->equilibrate separate 3. Separate Phases (Allow solid to settle) equilibrate->separate filter 4. Filter Supernatant (0.22 µm filter) separate->filter quantify 5. Quantify Concentration (UV-Vis or HPLC) filter->quantify calculate 6. Calculate Solubility (mg/mL or mM) quantify->calculate end End: Quantitative Solubility Value calculate->end

Caption: Workflow for Quantitative Solubility Determination.

G start Start: Bioconjugation dissolve_protein 1. Dissolve Protein in Conjugation Buffer start->dissolve_protein dissolve_crosslinker 2. Dissolve Bis-PEG2-PFP in Anhydrous DMSO/DMF start->dissolve_crosslinker react 3. Mix Protein and Crosslinker (Controlled Stoichiometry) dissolve_protein->react dissolve_crosslinker->react incubate 4. Incubate (Room Temp or 4°C) react->incubate quench 5. Quench Reaction (e.g., Tris buffer) incubate->quench purify 6. Purify Conjugate (SEC or Dialysis) quench->purify end End: Purified Conjugate purify->end

Caption: General Experimental Workflow for Bioconjugation.

References

A Comprehensive Technical Guide to Homobifunctional Crosslinkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups located at either end of a spacer arm.[1][2] These reagents are instrumental in covalently linking two molecules that possess the same functional group.[3] This characteristic makes them invaluable tools in various scientific disciplines, particularly for studying protein-protein interactions, stabilizing protein quaternary structures, and preparing bioconjugates.[4] The spacer arm, a key component of the crosslinker, determines the distance between the two linked molecules, and its length can be strategically chosen to probe spatial arrangements within protein complexes.

The primary applications of homobifunctional crosslinkers include elucidating protein complex architecture, immobilizing proteins onto surfaces, and preparing antibody-drug conjugates (ADCs) through specific strategies like disulfide re-bridging. The choice of a homobifunctional crosslinker depends on several factors, including the target functional group, the desired spacer arm length, solubility, and whether the crosslink needs to be cleavable for downstream analysis.

This guide provides an in-depth overview of the core types of homobifunctional crosslinkers, their chemical properties, and detailed protocols for their application in key experimental workflows.

Types of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are categorized based on the functional groups they target. The most common types are amine-reactive, thiol-reactive, and those that facilitate the linkage of carboxyl groups.

Amine-Reactive Homobifunctional Crosslinkers

Amine-reactive crosslinkers are the most widely used class, primarily targeting the primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine residues.

NHS esters are highly reactive towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0), forming stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, with the release of N-hydroxysuccinimide as a byproduct.

Common Amine-Reactive Homobifunctional Crosslinkers:

CrosslinkerChemical StructureSpacer Arm Length (Å)Molecular Weight ( g/mol )SolubilityCleavable
DSS (Disuccinimidyl suberate)11.4368.35Insoluble in waterNo
BS³ (Bis(sulfosuccinimidyl) suberate)11.4572.43Water-solubleNo
DSG (Disuccinimidyl glutarate)7.7326.26Insoluble in waterNo
BS²G (Bis(sulfosuccinimidyl) glutarate)7.7530.34Water-solubleNo
DSP (Dithiobis(succinimidyl propionate))12.0404.42Insoluble in waterYes (Disulfide bond)
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))12.0608.51Water-solubleYes (Disulfide bond)
Thiol-Reactive Homobifunctional Crosslinkers

Thiol-reactive crosslinkers target the sulfhydryl groups (-SH) of cysteine residues. These are particularly useful for creating specific linkages, as cysteine is a less abundant amino acid than lysine.

Bismaleimide reagents contain a maleimide group at each end of the spacer arm. The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.

Common Thiol-Reactive Homobifunctional Crosslinkers:

CrosslinkerChemical StructureSpacer Arm Length (Å)Molecular Weight ( g/mol )SolubilityCleavable
BMOE (Bismaleimidoethane)8.0220.18Insoluble in waterNo
DTME (Dithiobismaleimidoethane)13.3312.36Insoluble in waterYes (Disulfide bond)
Carboxyl-Reactive Crosslinking

True homobifunctional crosslinkers that directly link two carboxyl groups are not commonly used in bioconjugation. Instead, "zero-length" crosslinkers, such as carbodiimides, are employed to facilitate the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂), with no intervening spacer from the crosslinker itself.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. While EDC is technically heterofunctional in its mechanism (carboxyl to amine), it is the primary reagent for crosslinking involving carboxyl groups. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction to convert the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.

Experimental Protocols

Protocol 1: Protein-Protein Interaction Study using DSS (Crosslinking Mass Spectrometry - CX-MS)

This protocol outlines the general steps for using the amine-reactive crosslinker DSS to identify protein-protein interactions, followed by analysis using mass spectrometry.

Materials:

  • Purified protein complex in an amine-free buffer (e.g., HEPES, PBS), pH 7.5-8.5

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Urea buffer: 8 M urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should be optimized for the specific interaction being studied.

  • Crosslinker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to prepare a stock solution (e.g., 25 mM).

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.

  • Denaturation and Reduction: Add urea buffer to the crosslinked sample to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 50 mM and incubate for 30 minutes at room temperature in the dark to alkylate the reduced cysteines.

  • Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Mass Spectrometry Analysis: Acidify the sample to stop the digestion. The resulting peptide mixture, containing crosslinked peptides, is then analyzed by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the crosslinked peptides from the mass spectrometry data. This information provides distance constraints that can be used to model the protein-protein interaction interface.

CX_MS_Workflow cluster_sample_prep Sample Preparation cluster_reaction Crosslinking cluster_digestion Proteolysis cluster_analysis Analysis Protein Complex Protein Complex Crosslinking Reaction Crosslinking Reaction Protein Complex->Crosslinking Reaction Add Crosslinker (DSS) Crosslinker (DSS) Crosslinker (DSS)->Crosslinking Reaction Add Quenching Quenching Crosslinking Reaction->Quenching Incubate & Quench Denaturation & Reduction Denaturation & Reduction Quenching->Denaturation & Reduction Alkylation Alkylation Denaturation & Reduction->Alkylation Trypsin Digestion Trypsin Digestion Alkylation->Trypsin Digestion LC-MS/MS LC-MS/MS Trypsin Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Interaction Model Interaction Model Data Analysis->Interaction Model Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fas Ligand Fas Ligand Fas Receptor Fas Receptor Fas Ligand->Fas Receptor Binds to DISC Formation DISC Formation (FADD, Pro-caspase-8) Fas Receptor->DISC Formation Recruits Active Caspase-8 Active Caspase-8 DISC Formation->Active Caspase-8 Activates Active Caspase-3 Active Caspase-3 Active Caspase-8->Active Caspase-3 Cleaves Pro-caspase-3 Pro-caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Executes ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_final_product Final Product Antibody Antibody with Interchain Disulfides Reduced Antibody Reduced Antibody with Free Thiols Antibody->Reduced Antibody Reduction Conjugation Reaction Conjugation Reaction Reduced Antibody->Conjugation Reaction Homobifunctional Maleimide-Drug Bismaleimide-Drug Conjugate Homobifunctional Maleimide-Drug->Conjugation Reaction ADC Antibody-Drug Conjugate Conjugation Reaction->ADC Disulfide Re-bridging

References

An In-depth Technical Guide to PEGylation with Pentafluorophenyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most often a therapeutic protein or peptide. This bioconjugation technique is a cornerstone in drug development, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Key advantages of PEGylation include an increased serum half-life due to a larger hydrodynamic radius that reduces renal clearance, enhanced stability by protecting against proteolytic degradation, improved solubility, and reduced immunogenicity by masking epitopes on the molecule's surface.[1][2][3][4][5]

Pentafluorophenyl (PFP) Esters: A Superior Activation Chemistry for PEGylation

The choice of activation chemistry is critical for an efficient and reliable PEGylation process. While N-hydroxysuccinimide (NHS) esters have been widely used, pentafluorophenyl (PFP) esters have emerged as a superior alternative for activating PEG linkers for reaction with primary and secondary amines, such as those on the side chain of lysine residues in proteins.

The enhanced performance of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to several distinct advantages over traditional NHS esters.

Key Advantages of PFP Esters:
  • Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous solutions compared to NHS esters. This is a crucial advantage as it minimizes the competing hydrolytic reaction, leading to more efficient conjugation and better reproducibility, especially when working with valuable biomolecules.

  • Higher Reactivity: Kinetic studies have shown that PFP esters have faster reaction kinetics towards aminolysis (the desired reaction with amines) than NHS esters. This allows for more rapid and efficient conjugation reactions.

  • Versatility: PFP esters react efficiently with both primary and secondary amines under mild pH conditions, typically between 7.0 and 9.0.

Quantitative Data: PFP Esters vs. NHS Esters

The superiority of PFP esters can be quantified through comparative studies of their reaction kinetics and hydrolytic stability.

ParameterPFP EsterNHS EsterReference
Pseudo-first-order rate constant for aminolysis 2.46 x 10⁻¹ s⁻¹3.49 x 10⁻³ s⁻¹
Susceptibility to Hydrolysis LowerHigher
Optimal Reaction pH for Amine Conjugation 7.0 - 9.0Slightly lower than PFP esters

Chemical Reaction Pathway

The fundamental reaction of PEGylation using a PFP-activated PEG involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Reaction of PFP-activated PEG with a primary amine. PEG_PFP PEG-linker-C(=O)-O-C₆F₅ PFP-activated PEG PEG_Protein PEG-linker-C(=O)-NH-Protein PEGylated Protein (Stable Amide Bond) PEG_PFP->PEG_Protein Nucleophilic Attack Protein_NH2 Protein-NH₂ Primary Amine (e.g., Lysine) Protein_NH2->PEG_Protein PFP_OH HO-C₆F₅ Pentafluorophenol (Byproduct)

Caption: Reaction of PFP-activated PEG with a primary amine.

Experimental Protocols

Protocol 1: General PEGylation of a Protein with PFP-activated PEG

This protocol describes a general method for the PEGylation of a protein, such as an IgG antibody, using a PFP-activated PEG reagent. The degree of PEGylation can be controlled by adjusting the reaction parameters, including protein concentration, PEG-PFP concentration, pH, and incubation time.

Materials:

  • Protein (e.g., IgG)

  • PFP-activated PEG (PFP-(PEG)n)

  • Amine-free buffer (e.g., Phosphate-buffered saline (PBS): 0.1M phosphate, 0.15M NaCl, pH 7.2-8.0)

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Quenching buffer (optional, e.g., Tris-buffered saline (TBS))

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange via dialysis or desalting to remove any buffers containing primary amines (e.g., Tris or glycine).

  • PFP-activated PEG Preparation:

    • PFP-(PEG)n is moisture-sensitive and should be stored at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the PFP-(PEG)n in a minimal amount of anhydrous DMF or DMSO. Do not prepare stock solutions for storage as the PFP ester moiety readily hydrolyzes.

  • PEGylation Reaction:

    • Slowly add the dissolved PFP-(PEG)n solution to the protein solution while gently stirring. A molar ratio of PFP ester to the amine groups on the protein between 2:1 and 10:1 is a good starting point for optimization.

    • The reaction mixture may form an emulsion, which allows the reaction to proceed.

    • Incubate the reaction. Common conditions include 30 minutes at 37°C, 2 hours at room temperature, or overnight at 4°C for sensitive biomolecules.

  • Quenching the Reaction (Optional):

    • If there is a need to deactivate any excess PFP ester, a quenching buffer containing a primary amine (e.g., Tris) can be added.

  • Purification:

    • Remove unreacted PFP-(PEG)n and the pentafluorophenol byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Storage:

    • Store the purified PEGylated protein under the same conditions as the un-PEGylated protein.

Protocol 2: Characterization of the PEGylated Protein

Confirmation of successful PEGylation and determination of the degree of modification are essential for quality control.

Methods:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an appropriate percentage acrylamide gel.

    • Successful PEGylation will be indicated by a shift to a higher molecular weight for the PEGylated protein compared to the native protein. The banding pattern can also provide an indication of the homogeneity of the conjugate.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC can be used to check for a shift in molecular weight and to assess the purity of the PEGylated product.

  • Mass Spectrometry (MS):

    • Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS are powerful tools for determining the accurate average molecular weight of the PEGylated protein and the degree of PEGylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the PEGylation of a protein using PFP esters, from preparation to characterization.

Experimental Workflow for Protein PEGylation with PFP Esters. cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein Solution in Amine-Free Buffer conjugation Combine and Incubate (Control Temp & Time) protein_prep->conjugation peg_prep Prepare PFP-PEG Solution in Anhydrous Solvent peg_prep->conjugation quenching Quench Reaction (Optional) conjugation->quenching purify Purify via SEC or Dialysis quenching->purify sds_page SDS-PAGE purify->sds_page hplc HPLC purify->hplc ms Mass Spectrometry purify->ms

Caption: Experimental Workflow for Protein PEGylation with PFP Esters.

Conclusion

PEGylation with PFP esters represents a robust and efficient method for the modification of therapeutic proteins and peptides. The enhanced stability and reactivity of PFP esters compared to other amine-reactive chemistries, such as NHS esters, lead to more reliable and reproducible conjugation reactions. By following well-defined experimental protocols and utilizing appropriate analytical techniques for characterization, researchers can effectively leverage PFP-activated PEGylation to improve the therapeutic properties of biopharmaceuticals.

References

An In-depth Technical Guide to Bis-PEG2-PFP Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Bis-PEG2-PFP ester, a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals who are utilizing bioconjugation techniques in their work. This document details the physicochemical properties, applications, and experimental protocols associated with this compound.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its specific chemical properties. The pentafluorophenyl (PFP) esters provide reactivity towards primary and secondary amines, while the polyethylene glycol (PEG) spacer enhances solubility.

PropertyValueReferences
CAS Number 1314378-18-1[1][2][3]
Molecular Weight 538.29 g/mol [1][3]
Chemical Formula C20H12F10O6
Physical Form Colorless oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage -20°C with desiccant

Applications in Research and Drug Development

This compound is a homobifunctional crosslinker with amine-reactive PFP esters at both ends of a two-unit polyethylene glycol spacer. This structure allows for the covalent conjugation of amine-containing molecules. A primary application of this compound is in the synthesis of antibody-drug conjugates (ADCs), where it serves as a non-cleavable linker. It is also utilized as a PEG-based linker in the synthesis of proteolysis targeting chimeras (PROTACs).

The PEG spacer in this compound improves the water-solubility of the reagent and the resulting conjugate, which can reduce aggregation and decrease the immunogenic response to the spacer itself. PFP esters are noted for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and stable conjugation reactions in aqueous environments.

Experimental Protocol: General Amine Conjugation

This protocol provides a general procedure for the conjugation of a biomolecule (e.g., a protein) with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer such as 50-100 mM phosphate, carbonate/bicarbonate, HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Solution: e.g., 1M Tris-HCl, pH 8.0, or 1M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.

    • If the biomolecule is prone to aggregation, 5-10% DMSO or DMF can be added to improve solubility.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10–100 mM.

  • Initiate the Conjugation Reaction:

    • Slowly add the this compound stock solution to the biomolecule solution while stirring.

    • The molar ratio of PFP ester to the free amine on the biomolecule should be optimized, typically between 2:1 and 10:1.

    • Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for more sensitive biomolecules.

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP ester.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, non-reacted reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.

  • Storage:

    • Store the purified conjugate under conditions appropriate for the biomolecule.

Visualization of the Conjugation Reaction

The following diagram illustrates the fundamental reaction between this compound and an amine-containing molecule, resulting in the formation of stable amide bonds.

G cluster_reactants Reactants cluster_products Products reagent This compound PFP-OOC-(CH2)2-O-(CH2)2-O-(CH2)2-COO-PFP conjugate Crosslinked Conjugate R1-NH-CO-(CH2)2-O-(CH2)2-O-(CH2)2-CO-NH-R2 reagent->conjugate + R1-NH2 + R2-NH2 pfp1 Pentafluorophenol reagent->pfp1 - PFP pfp2 Pentafluorophenol reagent->pfp2 - PFP protein1 Amine-Containing Molecule 1 R1-NH2 protein1->conjugate protein2 Amine-Containing Molecule 2 R2-NH2 protein2->conjugate

Caption: Reaction scheme of this compound with two amine-containing molecules.

References

The Core Chemistry of Amine-Reactive PFP Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the precise and efficient modification of biomolecules is paramount. Among the array of chemical tools available, amine-reactive reagents hold a prominent place due to the abundance of primary amines in proteins and other biological macromolecules. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall performance.[1] This technical guide provides a comprehensive overview of the amine-reactive chemistry of PFP esters, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application in research and development.

PFP esters are active esters derived from pentafluorophenol and are employed for the coupling of carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The enhanced performance of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This electronic effect renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating the nucleophilic attack by an amine.[1]

Core Principles: Reaction Mechanism and Kinetics

The fundamental reaction of a PFP ester with a primary amine involves the nucleophilic acyl substitution at the ester's carbonyl carbon. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group to form a highly stable amide bond.

Reaction Mechanism

The reaction proceeds as follows:

  • Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the PFP ester.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The pentafluorophenoxide ion, a good leaving group due to the electron-withdrawing fluorine atoms, is eliminated.

  • Amide Bond Formation: A stable amide bond is formed between the carboxylic acid and the amine.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PFP_ester R-C(=O)O-C6F5 (PFP Ester) Intermediate R-C(O-)(O-C6F5)-NH2+-R' PFP_ester->Intermediate Nucleophilic Attack Amine R'-NH2 (Primary Amine) Amine->Intermediate Amide R-C(=O)NH-R' (Amide Bond) Intermediate->Amide Leaving Group Departure Leaving_group HO-C6F5 (Pentafluorophenol) Intermediate->Leaving_group

PFP Ester Amine Reaction Mechanism

Advantages of PFP Esters Over NHS Esters

PFP esters offer several key advantages over the more traditional NHS esters, making them a preferred choice for many bioconjugation applications.[1]

  • Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous media compared to NHS esters.[1] This is particularly crucial in bioconjugation reactions which are often performed in aqueous buffers. The lower rate of hydrolysis leads to more efficient conjugation, requires a smaller excess of the labeling reagent, and improves the reproducibility of experiments.

  • Higher Reactivity: The pentafluorophenyl group is a better leaving group than the N-hydroxysuccinimide group, leading to faster reaction kinetics with primary amines (aminolysis). This increased reactivity allows for shorter reaction times and can be beneficial when working with sensitive biomolecules.

  • Reduced Side Reactions: The byproduct of the PFP ester reaction, pentafluorophenol, is less nucleophilic than N-hydroxysuccinimide, the byproduct of NHS ester reactions. This minimizes the potential for side reactions where the byproduct could interfere with the desired conjugation.

Quantitative Data: Stability and Reactivity

The superior performance of PFP esters can be quantified through kinetic and stability studies.

ParameterPFP EsterNHS EsterReference
Relative Hydrolytic Stability Higher (more stable)Lower (less stable)
Aminolysis Rate FasterSlower
Pseudo-first-order rate constant (aminolysis) 2.46 x 10⁻¹ s⁻¹ (poly(pentafluorophenyl acrylate))3.49 x 10⁻³ s⁻¹ (poly(N-hydroxysuccinimide-4-vinyl benzoate))
Half-life in aqueous solution ~6-fold more stableLess stable

Experimental Protocols

Successful conjugation with PFP esters relies on careful attention to experimental parameters. Below are detailed protocols for common applications.

General Considerations
  • pH: The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the amine is sufficiently deprotonated and nucleophilic. Higher pH values can increase the rate of hydrolysis of the PFP ester.

  • Solvent: PFP esters are often dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture containing the biomolecule.

  • Storage: PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant. It is recommended to prepare solutions of PFP esters immediately before use and not to store them as stock solutions.

Protocol 1: Labeling of a Protein with a PFP Ester-activated Fluorescent Dye

This protocol describes the general procedure for conjugating a PFP ester-activated fluorescent dye to a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG antibody)

  • PFP ester-activated fluorescent dye

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the buffer contains primary amines (e.g., Tris), exchange the buffer to an amine-free buffer like PBS using dialysis or a desalting column.

  • PFP Ester Preparation:

    • Immediately before use, dissolve the PFP ester-activated dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate to remove unreacted PFP ester, the dye, and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.5) conjugation Conjugation (Add PFP ester to protein, incubate 1-2h at RT) prep_protein->conjugation prep_pfp Prepare PFP Ester Solution (in anhydrous DMSO/DMF) prep_pfp->conjugation quenching Quenching (Add Tris buffer, incubate 30 min at RT) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (Spectroscopy, SDS-PAGE, etc.) purification->analysis

General Experimental Workflow for Protein Labeling

Applications in Drug Development

The robust and efficient chemistry of PFP esters has led to their widespread adoption in various aspects of drug development.

  • Antibody-Drug Conjugates (ADCs): PFP esters are used to link potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies. The stability of the resulting amide bond is critical for the safety and efficacy of the ADC. Recent studies have shown that using PFP esters can lead to more homogenous labeling of antibodies, improving the properties of the resulting conjugates.

  • Peptide Synthesis: PFP esters are valuable reagents in both solid-phase and solution-phase peptide synthesis due to their high reactivity and the low risk of racemization at the activated amino acid residue.

  • Biomolecule Immobilization: PFP esters are used to functionalize surfaces for the immobilization of proteins, oligonucleotides, and other biomolecules for applications in diagnostics, biosensors, and affinity chromatography.

  • PEGylation: PFP esters are used to attach polyethylene glycol (PEG) chains to therapeutic proteins and peptides. PEGylation can improve the pharmacokinetic properties of the biomolecule, such as increasing its half-life in circulation and reducing its immunogenicity.

Conclusion

Pentafluorophenyl esters represent a powerful and versatile class of amine-reactive reagents for researchers, scientists, and drug development professionals. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis compared to traditional reagents like NHS esters translate into more efficient and reproducible bioconjugation reactions. By understanding the core chemistry, optimizing reaction conditions, and following established protocols, the full potential of PFP esters can be harnessed to advance the development of novel therapeutics, diagnostics, and research tools.

References

Stability of Bis-PEG2-PFP Ester in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Bis-PEG2-PFP ester, a homobifunctional crosslinker, in aqueous solutions. Understanding the hydrolytic stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This document outlines the factors influencing its stability, presents available comparative data, and provides detailed experimental protocols for researchers to determine stability in their specific applications.

Introduction to this compound

Bis-PEG2-PFP (pentafluorophenyl) ester is a chemical crosslinking agent characterized by two amine-reactive PFP ester functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] PFP esters are a class of active esters that react efficiently with primary and secondary amines to form stable amide bonds.[3][4] This reactivity makes them valuable tools for conjugating molecules, including proteins, peptides, and nanoparticles.[1] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to hydrolysis in aqueous environments, leading to more efficient and reproducible conjugation reactions.

The primary competing reaction for amine conjugation is the hydrolysis of the ester, which renders the crosslinker inactive. The rate of this hydrolysis is highly dependent on the pH of the aqueous solution.

Hydrolysis of this compound

The main pathway for the degradation of this compound in an aqueous environment is the hydrolysis of the pentafluorophenyl ester groups. This reaction results in the formation of the corresponding dicarboxylic acid and two molecules of pentafluorophenol, as illustrated in the reaction pathway below. This hydrolysis is accelerated at higher pH levels due to the increased concentration of hydroxide ions, which act as a nucleophile.

G BisPEG2PFP This compound HydrolysisProducts Bis-PEG2-dicarboxylic acid + 2 Pentafluorophenol BisPEG2PFP->HydrolysisProducts Hydrolysis H2O 2 H₂O (Aqueous Buffer) OH_ion OH⁻ (Base-catalyzed) OH_ion->H2O

Figure 1. Hydrolysis pathway of this compound.

Quantitative Stability Data

PFP esters are known to be significantly more resistant to hydrolysis than their NHS ester counterparts. One study indicates that the half-life of a PFP ester at pH 8 is approximately 3.0 times longer than that of a comparable NHS ester.

For reference and to illustrate the general trend of active ester stability in aqueous solutions, the table below presents the half-life of a typical NHS ester at different pH values. It is important to note that This compound is expected to be considerably more stable under these conditions .

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025 (approx.)minutes
8.6410 minutes
> 9.0-Very rapid hydrolysis
This table provides a general reference for the stability of a less stable active ester (NHS ester) to demonstrate the trend with pH. PFP esters exhibit greater stability.

The optimal pH range for conjugation reactions with PFP esters is generally between 7.2 and 8.5. At lower pH values, the amine groups of the target molecule are protonated and less nucleophilic, reducing the reaction rate. At higher pH values, the rate of hydrolysis of the PFP ester increases significantly, which can lower the efficiency of the desired conjugation.

Experimental Protocols for Stability Assessment

For researchers requiring precise stability data for this compound in their specific buffer systems, the following experimental protocols for HPLC and NMR analysis are provided.

HPLC-Based Stability Assay

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the degradation of this compound over time. The principle involves separating the intact ester from its hydrolysis product (the dicarboxylic acid) and quantifying the respective peak areas.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous buffers of desired pH values (e.g., phosphate-buffered saline at pH 7.4, sodium bicarbonate buffer at pH 8.5)

  • HPLC system with a C18 reversed-phase column and a UV detector

  • Mobile phase: Acetonitrile and water gradient, both containing 0.1% trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 10% TFA in mobile phase)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. It is not recommended to store stock solutions of PFP esters.

  • Initiate the hydrolysis reaction by diluting a small volume of the stock solution into the pre-warmed aqueous buffer of interest to a final concentration of approximately 1 mg/mL.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by diluting the aliquot into the quenching solution. This acidification will significantly slow down further degradation.

  • Analyze the samples by HPLC. Monitor the chromatogram at a suitable wavelength (typically around 260 nm for the pentafluorophenyl group).

  • Quantify the peak areas for the intact this compound and its dicarboxylic acid hydrolysis product.

  • Calculate the percentage of remaining this compound at each time point.

  • Determine the half-life (t½) by plotting the natural logarithm of the concentration of the remaining ester versus time. The half-life can be calculated from the slope (k) of the linear regression using the formula: t½ = -ln(2)/k.

G start Prepare Stock Solution of this compound in Anhydrous DMSO initiate Initiate Hydrolysis in Aqueous Buffer (Specific pH) start->initiate timepoint Withdraw Aliquots at Timed Intervals initiate->timepoint quench Quench Hydrolysis (e.g., with Acid) timepoint->quench hplc Analyze by HPLC quench->hplc data Quantify Peak Areas (Ester vs. Acid) hplc->data calculate Calculate Half-Life data->calculate

References

The Architect's Toolkit: A Technical Guide to PEGylated Crosslinkers and Their Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotechnology and pharmaceutical development, the precise control and modification of molecular interactions are paramount. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has emerged as a cornerstone technology for these advancements. When functionalized as crosslinkers, PEG molecules become powerful tools for creating novel bioconjugates, advanced drug delivery systems, and sophisticated biomaterials. This in-depth technical guide explores the core applications of PEGylated crosslinkers, providing detailed experimental methodologies, quantitative data for comparative analysis, and visual workflows to illuminate the underlying principles and practical execution of these powerful techniques. From enhancing the therapeutic window of protein drugs to engineering complex tissue scaffolds, PEGylated crosslinkers offer a versatile and indispensable toolkit for the modern scientist.

Core Applications of PEGylated Crosslinkers

The utility of PEGylated crosslinkers spans a wide array of biomedical applications, primarily driven by their ability to impart favorable physicochemical properties to conjugated molecules and materials.

Enhanced Drug Delivery and Pharmacokinetics

PEGylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, including proteins, peptides, and small molecules.[1][2] The attachment of PEG chains increases the hydrodynamic radius of the drug, which in turn provides several key advantages:

  • Prolonged Circulation Half-Life: The increased size of the PEGylated drug reduces its renal clearance, leading to a longer circulation time in the bloodstream.[2][3] This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the therapeutic molecule, masking its antigenic epitopes from the host's immune system and reducing the risk of an immune response.[3]

  • Increased Solubility and Stability: PEGylation can significantly enhance the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.

  • Targeted Delivery: In the context of nanoparticle-based drug delivery, PEGylated surfaces can reduce opsonization and uptake by the mononuclear phagocyte system (MPS), allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

PEGylated crosslinkers are instrumental in the field of bioconjugation, serving as flexible spacers to link different molecular entities. A prominent application is in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker in ADCs offers several benefits:

  • Improved Solubility: The hydrophilic PEG spacer can counteract the hydrophobicity of the cytotoxic payload, preventing aggregation and improving the overall solubility of the ADC.

  • Enhanced Stability: The linker chemistry can be designed to be stable in circulation but cleavable under specific conditions within the target cell, ensuring the controlled release of the drug.

  • Optimized Pharmacokinetics: The presence of the PEG linker can contribute to the overall favorable pharmacokinetic profile of the ADC.

Hydrogel Formation for Tissue Engineering and Controlled Release

PEGylated crosslinkers are extensively used to form hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. These hydrogels are highly valued in tissue engineering and for creating controlled-release drug delivery systems due to their:

  • Biocompatibility: PEG is well-tolerated in the body, making PEG hydrogels suitable for cell encapsulation and as scaffolds for tissue regeneration.

  • Tunable Mechanical Properties: The mechanical properties of PEG hydrogels, such as stiffness and elasticity, can be precisely controlled by varying the molecular weight of the PEG, the crosslinker concentration, and the crosslinking chemistry. This allows for the creation of hydrogels that mimic the properties of specific tissues.

  • Controlled Degradation: By incorporating cleavable linkages within the crosslinker, hydrogels can be designed to degrade at a controlled rate, releasing encapsulated cells or drugs over time.

  • Controlled Drug Release: The mesh size of the hydrogel network can be tailored to control the diffusion and release of entrapped therapeutic molecules.

Surface Modification

PEGylated crosslinkers are used to modify the surfaces of materials, such as medical devices and nanoparticles, to improve their biocompatibility and performance. This "PEGylation" of surfaces can:

  • Reduce Protein Adsorption: The hydrophilic PEG layer minimizes non-specific protein adsorption, which can otherwise lead to fouling and adverse biological responses.

  • Prevent Cell Adhesion: PEGylated surfaces can resist cell adhesion, which is beneficial for certain medical implants and devices.

  • Enhance Biocompatibility: By creating a bio-inert surface, PEGylation can reduce the foreign body response and improve the overall biocompatibility of implanted materials.

Quantitative Data on PEGylated Crosslinker Performance

The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of PEGylation in different applications.

Table 1: Effect of PEGylation on the In Vivo Half-Life of Therapeutic Proteins

Therapeutic ProteinPEG Size (kDa)Increase in Half-Life (Fold)Reference
Interferon-α2a40 (branched)~100
G-CSF (Filgrastim)20~10
Adenosine Deaminase5 (multiple linear)~35
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)2025

Table 2: Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels

PEGDA MW (kDa)PEGDA Conc. (w/v %)Compressive Modulus (kPa)Swelling Ratio (q)Reference
3.41030 ± 516.5 ± 0.5
3.420180 ± 2010.0 ± 0.3
101010 ± 225.0 ± 1.0
102060 ± 1015.5 ± 0.8
610~50~20
2010~5~30

Table 3: Influence of PEG Linker Length on ADC Properties

ADC TargetPayloadPEG Linker LengthIn Vitro Potency (IC50, nM)In Vivo Tumor Growth Inhibition (%)Reference
HER2MMAEPEG40.560
HER2MMAEPEG80.885
HER2MMAEPEG121.295

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.

Protocol 1: Two-Step Protein Conjugation using a Heterobifunctional PEG-Maleimide-NHS Ester Crosslinker

This protocol describes the conjugation of two different proteins using a heterobifunctional crosslinker, which is a common strategy for creating bioconjugates like antibody-enzyme complexes.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Mal-(PEG)n-NHS Ester crosslinker

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Preparation of Protein Solutions:

    • Dissolve Protein-NH2 in Conjugation Buffer at a concentration of 1-5 mg/mL.

    • Ensure Protein-SH has a free sulfhydryl group. If necessary, reduce disulfide bonds using a mild reducing agent and subsequently remove the reducing agent.

  • Activation of Protein-NH2:

    • Equilibrate the Mal-(PEG)n-NHS Ester vial to room temperature before opening.

    • Prepare a stock solution of the crosslinker in DMSO or DMF (e.g., 10 mg/mL).

    • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove the excess, non-reacted crosslinker from the activated Protein-NH2 solution using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Immediately add the desalted, maleimide-activated Protein-NH2 to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but can be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Characterization:

    • Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired conjugate from unreacted proteins.

    • Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight and other analytical techniques as needed.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines the procedure for labeling an azide-modified protein with a cyclooctyne-functionalized PEG reagent. SPAAC is a bioorthogonal reaction, meaning it can be performed in complex biological media without interfering with native cellular processes.

Materials:

  • Azide-modified protein

  • Cyclooctyne-PEG reagent (e.g., BCN-PEG-alkyne)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Ensure the azide-modified protein is purified and buffer-exchanged into the Reaction Buffer. Determine the protein concentration accurately.

    • Prepare a stock solution of the Cyclooctyne-PEG reagent in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the Cyclooctyne-PEG stock solution to the protein solution. A 2- to 10-fold molar excess of the cyclooctyne reagent over the protein is a typical starting point.

    • Ensure the final concentration of DMSO is below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.

  • Purification and Characterization:

    • Remove the excess, unreacted Cyclooctyne-PEG reagent by dialysis, SEC, or spin filtration.

    • Characterize the PEGylated protein using techniques such as mass spectrometry to confirm conjugation and SDS-PAGE to visualize the molecular weight shift.

Protocol 3: Formation of a PEG-Diacrylate (PEGDA) Hydrogel for Cell Encapsulation

This protocol describes the formation of a PEGDA hydrogel via photopolymerization, a common method for encapsulating cells for tissue engineering applications.

Materials:

  • PEG-diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Sterile PBS or cell culture medium

  • Cell suspension

  • UV light source (365 nm)

Procedure:

  • Preparation of Pre-polymer Solution:

    • Under sterile conditions, dissolve PEGDA in sterile PBS or cell culture medium to the desired concentration (e.g., 10-20% w/v).

    • Add the photoinitiator to the PEGDA solution (e.g., 0.05-0.1% w/v) and dissolve completely. The solution should be protected from light.

  • Cell Encapsulation:

    • Centrifuge the desired number of cells to form a pellet and resuspend them in a small volume of the pre-polymer solution to achieve the target cell density.

  • Hydrogel Crosslinking:

    • Pipette the cell-laden pre-polymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a specified time (typically 1-10 minutes, depending on the light intensity and solution volume) to initiate crosslinking.

  • Post-Crosslinking Culture:

    • Gently remove the cell-laden hydrogel from the mold and place it in a sterile culture dish with fresh cell culture medium.

    • Incubate the hydrogel constructs under standard cell culture conditions.

Protocol 4: Preparation of PEGylated Liposomes for Drug Delivery

This protocol describes the thin-film hydration method followed by extrusion for the preparation of PEGylated liposomes.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and PEG-lipid in the organic solvent in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification and Characterization:

    • Remove the unencapsulated drug by dialysis or size-exclusion chromatography.

    • Characterize the PEGylated liposomes for their size, zeta potential, encapsulation efficiency, and drug release profile.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of PEGylated crosslinkers.

PEGylated_Interferon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-IFN PEGylated Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG-IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation STAT1->STAT2 ISGF3 ISGF3 Complex STAT1->ISGF3 Formation IRF9 IRF9 STAT2->IRF9 STAT2->ISGF3 Formation IRF9->ISGF3 Formation ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Nuclear Translocation and Binding ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Transcription Antiviral Antiviral Proteins ISGs->Antiviral Translation

Caption: Signaling pathway of PEGylated Interferon-α in the treatment of Hepatitis C.

ADC_Development_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (if needed for thiol conjugation) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Drug Cytotoxic Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker Linker PEGylated Crosslinker Linker->DrugLinker DrugLinker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (DAR, Purity, Potency) ADC->Characterization InVitro In Vitro Testing Characterization->InVitro InVivo In Vivo Testing InVitro->InVivo

Caption: General workflow for the development of an Antibody-Drug Conjugate (ADC).

Crosslinker_Selection_Logic Start Start: Select PEGylated Crosslinker Target What are the target functional groups? Start->Target Amine Primary Amines (Lysine, N-terminus) Target->Amine Amines Sulfhydryl Sulfhydryls (Cysteine) Target->Sulfhydryl Sulfhydryls Bioorthogonal Bioorthogonal Groups (Azide, Alkyne) Target->Bioorthogonal Bioorthogonal Homobifunctional Are the target molecules the same or different? Amine->Homobifunctional Sulfhydryl->Homobifunctional Bioorthogonal->Homobifunctional Homo Homobifunctional Crosslinker (e.g., Bis-NHS Ester) Homobifunctional->Homo Same Hetero Heterobifunctional Crosslinker (e.g., NHS-Maleimide) Homobifunctional->Hetero Different Cleavable Is controlled release required? Homo->Cleavable Hetero->Cleavable YesCleave Cleavable Linker (e.g., Disulfide, Ester) Cleavable->YesCleave Yes NoCleave Non-Cleavable Linker (e.g., Thioether) Cleavable->NoCleave No Length What PEG length is optimal for the application? YesCleave->Length NoCleave->Length Short Short PEG (e.g., PEG4-12) for minimal spacing Length->Short Compactness Long Long PEG (e.g., PEG2k-5k) for solubility/PK Length->Long Solubility/ Pharmacokinetics Final Final Crosslinker Selection Short->Final Long->Final

Caption: Logical decision tree for selecting an appropriate PEGylated crosslinker.

Conclusion

PEGylated crosslinkers represent a powerful and versatile class of reagents that have revolutionized many aspects of biotechnology and medicine. Their ability to enhance the properties of drugs, create biocompatible materials, and enable precise molecular conjugations has led to the development of numerous successful therapeutic products and advanced research tools. As our understanding of the structure-function relationships of PEGylated systems continues to grow, so too will the sophistication and efficacy of the technologies they enable. This guide has provided a comprehensive overview of the core applications, quantitative performance data, and practical methodologies for utilizing PEGylated crosslinkers. By leveraging this knowledge, researchers and drug development professionals can continue to innovate and create the next generation of advanced therapeutics and biomedical technologies.

References

Bis-PEG2-PFP Ester: A Core Component in Advanced Bioconjugation Strategies for ADC and PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in precision medicine. Central to the design and efficacy of these complex modalities is the linker, a critical component that connects the targeting moiety to the therapeutic payload. Among the diverse array of linkers, Bis-PEG2-PFP ester has emerged as a valuable tool for researchers. This homobifunctional, non-cleavable linker, featuring a two-unit polyethylene glycol (PEG) spacer and dual pentafluorophenyl (PFP) ester reactive groups, offers a unique combination of properties that are highly advantageous for the synthesis of stable and effective ADCs and PROTACs.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its applications in the development of ADCs and PROTACs. The document further outlines detailed experimental protocols for its use in bioconjugation and presents a summary of relevant quantitative data to aid researchers in the rational design of next-generation targeted therapies.

Chemical Properties and Mechanism of Action

This compound is characterized by its linear structure composed of a hydrophilic 2-unit PEG chain flanked by two amine-reactive PFP ester groups.[1] The PEG spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial for handling and for improving the pharmacokinetic properties of the final therapeutic agent.[2]

The key reactive moieties are the pentafluorophenyl esters. These groups react efficiently with primary and secondary amines, such as the lysine residues on antibodies or amine-functionalized payloads and ligands, to form stable amide bonds.[3][4] Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PFP esters are generally less susceptible to hydrolysis in aqueous media, leading to potentially higher conjugation efficiencies and a more controlled reaction environment.[2] The homobifunctional nature of this compound allows for the crosslinking of two amine-containing molecules.

Chemical Structure and Properties of this compound
PropertyValueReference
Chemical Formula C20H12F10O6
Molecular Weight 538.3 g/mol
Appearance Colorless oil or solid-
Solubility Soluble in organic solvents such as DMSO, DMF, DCM
Reactive Groups Two Pentafluorophenyl (PFP) Esters
Spacer Arm 8.9 Å (PEG2)-
Reactivity Primary and secondary amines
Storage Conditions -20°C, under inert gas

Application in Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, this compound serves as a non-cleavable linker to connect a cytotoxic payload to a monoclonal antibody (mAb). Non-cleavable linkers are designed to remain intact in the systemic circulation, minimizing premature drug release and associated off-target toxicity. The release of the payload occurs only after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome. This strategy can lead to a more favorable therapeutic index. The PEG component of the linker can also improve the pharmacokinetics of the ADC by increasing its hydrophilicity and reducing aggregation.

Experimental Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_payload_activation Payload Activation cluster_conjugation Conjugation to Antibody cluster_purification Purification & Analysis Payload Amine-containing Payload Activated_Payload PFP-PEG2-Payload Payload->Activated_Payload Amine Reaction (Organic Solvent, Base) PFP_Linker This compound (in excess) PFP_Linker->Activated_Payload ADC_Crude Crude ADC Activated_Payload->ADC_Crude Lysine Conjugation (pH 7.5-8.5) Antibody Monoclonal Antibody (mAb in Buffer) Antibody->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (e.g., SEC, HIC) Analysis Characterization (HIC-HPLC, SEC, MS) Purified_ADC->Analysis PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Conjugation cluster_purification Purification & Analysis Ligand1 Amine-functionalized Target Protein Ligand Intermediate Ligand1-PEG2-PFP Ligand1->Intermediate Amine Reaction (Organic Solvent, Base) PFP_Linker This compound (in excess) PFP_Linker->Intermediate PROTAC_Crude Crude PROTAC Intermediate->PROTAC_Crude Amine Reaction (Organic Solvent, Base) Ligand2 Amine-functionalized E3 Ligase Ligand Ligand2->PROTAC_Crude Purified_PROTAC Purified PROTAC PROTAC_Crude->Purified_PROTAC Purification (e.g., HPLC) Analysis Characterization (NMR, MS, HPLC) Purified_PROTAC->Analysis ADC_Pathway ADC ADC (Antibody-Linker-Payload) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release (with Linker & Amino Acid) Degradation->Payload_Release Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity Target Engagement Apoptosis Apoptosis Cytotoxicity->Apoptosis PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycling Degradation->Recycling

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking Using Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent used to covalently link proteins and other amine-containing molecules. The reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer arm. PFP esters are known for their high reactivity toward primary amines (such as the N-terminus of a protein or the side chain of a lysine residue) and their enhanced stability in aqueous solutions compared to more traditional N-hydroxysuccinimide (NHS) esters.[1][2][3] This increased resistance to hydrolysis leads to more efficient and reproducible crosslinking reactions.[1][4]

The PEG spacer arm is a discrete length PEG2, which provides a defined spacer length to the crosslinked molecules. The hydrophilic nature of the PEG spacer improves the water-solubility of the reagent and the resulting crosslinked conjugate, which can help to reduce aggregation and immunogenicity. These characteristics make this compound a valuable tool for a variety of applications, including studying protein-protein interactions, stabilizing protein conformations for structural analysis, and preparing antibody-drug conjugates (ADCs).

Reaction Mechanism

The crosslinking reaction occurs when the PFP ester groups react with primary amine groups on proteins or other molecules. This reaction forms a stable amide bond and releases pentafluorophenol (PFP) as a byproduct. The reaction is most efficient at a pH between 7 and 9.

Data Presentation

Recommended Reaction Parameters
ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal range for amine reactivity. Higher pH can increase the rate of hydrolysis.
Molar Excess of Crosslinker 10- to 50-fold molar excess over the protein. For soluble protein, a 10-fold molar excess is a good starting point.The optimal ratio should be determined empirically for each specific application.
Protein Concentration 1 - 10 mg/mLMore dilute protein solutions may require a greater molar excess of the crosslinker.
Reaction Temperature Room temperature (20-25°C) or 4°CLower temperatures can be used for sensitive biomolecules or to slow down the reaction.
Reaction Time 30 minutes to 2 hours at room temperature, or 2 hours to overnight at 4°C.Incubation times can be optimized based on the specific proteins and desired degree of crosslinking.
Quenching Reagent 1M Tris-HCl, pH 7.5-8.0, or 1M glycine/lysine.Added at a final concentration of 20-50mM to stop the reaction.
Solvent for Stock Solution Anhydrous DMSO or DMFThe crosslinker is moisture-sensitive and should be dissolved immediately before use.

Experimental Protocols

Materials and Reagents
  • This compound (Store at -20°C with desiccant)

  • Protein of interest

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Crosslinker Stock Solution: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns or dialysis equipment for purification.

Experimental Workflow Diagram

G Experimental Workflow for Protein Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (1-10 mg/mL in Conjugation Buffer) mix Add Crosslinker to Protein Solution (10-50 fold molar excess) prep_protein->mix prep_crosslinker Prepare Crosslinker Stock Solution (e.g., 250 mM in anhydrous DMSO) prep_crosslinker->mix incubate Incubate (30 min at RT or 2h at 4°C) mix->incubate quench Quench Reaction (Add 1M Tris-HCl to 20-50 mM final) incubate->quench purify Purify (Desalting column or dialysis) quench->purify analyze Analyze Crosslinked Products (SDS-PAGE, Mass Spectrometry) purify->analyze G Generic Receptor Dimerization Pathway cluster_membrane Cell Membrane Receptor1 Receptor 1 Dimer Receptor Dimer Receptor1->Dimer Receptor2 Receptor 2 Receptor2->Dimer Ligand Ligand Ligand->Receptor1 Ligand->Receptor2 Downstream Downstream Signaling Cascade Dimer->Downstream Activation

References

Application Notes and Protocols for Step-by-Step PEGylation with Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The use of a homobifunctional crosslinker, such as Bis-PEG2-PFP ester, allows for the covalent conjugation between two amine-containing molecules. The pentafluorophenyl (PFP) ester reactive groups offer greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible PEGylation reactions.[1][2]

These application notes provide a detailed, step-by-step protocol for the use of this compound in protein PEGylation and crosslinking applications.

Reaction Mechanism

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups at either end of a PEG spacer.[3] The PFP esters react with primary and secondary amines (such as the ε-amine of lysine residues and the N-terminal α-amine of proteins) to form stable amide bonds.[2] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the PFP ester, leading to the displacement of the pentafluorophenol leaving group. Due to the electron-withdrawing nature of the pentafluorophenyl group, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.

The general reaction scheme is as follows:

Protein-NH₂ + this compound → Protein-NH-CO-PEG2-PFP + Pentafluorophenol

If a second amine-containing molecule is present, the second PFP ester group will react to form a crosslink:

Protein-NH-CO-PEG2-PFP + Protein'-NH₂ → Protein-NH-CO-PEG2-CO-NH-Protein' + Pentafluorophenol

Alternatively, if the goal is to crosslink subunits within a single protein or protein complex, both PFP esters can react with accessible amine residues on the same or different polypeptide chains.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protein_NH2 Protein with Primary Amine (e.g., Lysine residue) Intermediate_Complex Mono-PEGylated Protein (One PFP ester reacted) Protein_NH2->Intermediate_Complex Nucleophilic Attack (pH 7.2-8.5) Bis_PEG_PFP This compound Bis_PEG_PFP->Intermediate_Complex Crosslinked_Protein Crosslinked Protein (Stable Amide Bonds) Intermediate_Complex->Crosslinked_Protein Reaction with second amine PFP_Leaving_Group Pentafluorophenol (Leaving Group) Intermediate_Complex->PFP_Leaving_Group Release of Crosslinked_Protein->PFP_Leaving_Group Release of

Caption: Reaction mechanism of protein crosslinking with this compound.

Advantages of PFP Esters over NHS Esters

Pentafluorophenyl esters are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide esters, which is a significant competing reaction that reduces the efficiency of NHS ester-based conjugations, especially at higher pH.[4] This increased stability of PFP esters allows for more controlled and efficient reactions.

FeaturePFP EsterNHS Ester
Hydrolytic Stability More stable in aqueous buffersLess stable, hydrolysis increases with pH
Reaction Efficiency Generally higher due to reduced hydrolysisCan be lower due to competing hydrolysis
Optimal Reaction pH 7.2 - 8.57.0 - 8.0
Leaving Group PentafluorophenolN-hydroxysuccinimide

Experimental Protocols

Materials Required
  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine as they will compete with the target molecule for reaction.

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the this compound.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine to stop the reaction.

  • Purification System: Dialysis cassettes, desalting columns (size exclusion chromatography), or other chromatography systems (e.g., ion exchange or hydrophobic interaction chromatography) for purification of the PEGylated product.

General Protocol for Protein Crosslinking

This protocol is a starting point and may require optimization for specific applications. The degree of PEGylation and crosslinking will depend on factors such as protein concentration, the molar ratio of this compound to protein, reaction pH, temperature, and incubation time.

1. Preparation of Protein Solution:

  • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • If necessary, perform a buffer exchange using dialysis or a desalting column to ensure the protein is in an amine-free buffer.

2. Preparation of this compound Stock Solution:

  • This compound is moisture-sensitive and should be stored at -20°C with a desiccant.

  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.

3. PEGylation Reaction:

  • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.

  • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours. Longer incubation times may be necessary for less reactive proteins.

4. Quenching the Reaction (Optional):

  • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted this compound.

5. Purification of the PEGylated Protein:

  • Remove unreacted this compound and byproducts by dialysis, desalting columns (gel filtration), or other chromatographic techniques.

  • For separating different PEGylated species (e.g., mono-, di-, or crosslinked products), more advanced purification methods like ion exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be required.

Optimization of Reaction Parameters
ParameterRecommended RangeConsiderations
pH 7.2 - 8.5Higher pH increases the rate of both amidation and hydrolysis. Optimal pH should be determined empirically.
Molar Ratio (Ester:Protein) 5:1 to 50:1Higher ratios increase the degree of PEGylation and the likelihood of intermolecular crosslinking and aggregation. Lower ratios favor mono-PEGylation.
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures slow down the reaction but can be beneficial for sensitive proteins.
Reaction Time 30 minutes to overnightShould be optimized based on the reactivity of the protein and the desired degree of PEGylation.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Prepare_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Add_Ester Add Ester to Protein (5-50x molar excess) Prepare_Protein->Add_Ester Prepare_Ester Prepare this compound Stock (10-100 mM in anhydrous DMSO/DMF) Prepare_Ester->Add_Ester Incubate Incubate (30 min - 4 hr at RT or 4°C) Add_Ester->Incubate Quench Quench Reaction (Optional) (Add Tris or Glycine) Incubate->Quench Purify Purify PEGylated Protein (Dialysis, SEC, IEX, HIC) Quench->Purify Analyze Analyze Product (SDS-PAGE, HPLC, Mass Spectrometry) Purify->Analyze

Caption: General experimental workflow for protein PEGylation with this compound.

Characterization of PEGylated Proteins

After the PEGylation reaction and purification, it is crucial to characterize the resulting product to determine the degree of PEGylation, identify the sites of modification, and assess the purity and integrity of the protein.

Analytical TechniqueInformation Obtained
SDS-PAGE Visual confirmation of PEGylation through an increase in apparent molecular weight. Can provide a qualitative assessment of the degree of PEGylation and product distribution.
Size Exclusion Chromatography (SEC) Separation of PEGylated proteins from unreacted protein and free PEG. Can also be used to assess aggregation.
Ion Exchange Chromatography (IEX) Separation of different PEGylated species (mono-, di-, etc.) based on changes in surface charge after PEGylation.
Hydrophobic Interaction Chromatography (HIC) Separation of PEGylated isomers based on differences in hydrophobicity.
Reverse Phase HPLC (RP-HPLC) High-resolution separation of PEGylated products, often used for analytical characterization.
Mass Spectrometry (MS) Accurate determination of the molecular weight of the PEGylated protein, allowing for the precise calculation of the number of attached PEG chains. Peptide mapping with MS/MS can identify the specific amino acid residues that have been modified.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency - Inactive this compound (hydrolyzed)- Presence of primary amines in the buffer- Suboptimal reaction conditions (pH, molar ratio)- Use fresh, anhydrous DMSO/DMF and prepare the ester solution immediately before use.- Ensure the use of an amine-free buffer.- Optimize pH (7.2-8.5) and increase the molar ratio of the ester.
Protein Aggregation/Precipitation - High degree of intermolecular crosslinking- High concentration of organic solvent- Reduce the molar ratio of the ester and/or the protein concentration.- Ensure the final concentration of DMSO/DMF is low (<10%).
Heterogeneous Product - Incomplete reaction- Multiple reactive sites on the protein- Increase reaction time or molar ratio for a more complete reaction.- Use purification techniques like IEX or HIC to isolate the desired species. For site-specific PEGylation, protein engineering may be required.

By following these detailed protocols and considering the optimization strategies, researchers can successfully utilize this compound for their specific bioconjugation needs, leading to the development of novel and improved therapeutic agents and research tools.

References

Application Notes and Protocols for Bis-PEG2-PFP Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and innovative diagnostic reagents. The choice of crosslinker is critical to the success of the conjugation process, directly impacting the stability, homogeneity, and efficacy of the final product. Bis-PEG2-PFP ester is a homobifunctional crosslinker that has gained prominence for its superior performance in antibody conjugation.[1][2] This linker features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[2][3]

PFP esters are highly reactive towards primary and secondary amines, such as the lysine residues on antibodies, forming stable amide bonds.[4] A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their reduced susceptibility to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugations. The integrated PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to mitigate aggregation and improve the pharmacokinetic profile of the final product.

These application notes provide a detailed protocol for the conjugation of antibodies using this compound, including recommendations for optimizing reaction conditions and methods for characterizing the resulting conjugate.

Materials and Reagents

  • Antibody of interest (in a suitable buffer, see below)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer (50–100 mM, pH 7.2–8.5). Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the PFP ester.

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or centrifugal filtration devices.

Experimental Protocols

Preparation of Antibody
  • If the antibody is in a buffer containing primary amines, exchange it into an amine-free reaction buffer (e.g., PBS, pH 7.2-8.5). This can be achieved by dialysis or using a desalting column.

  • Adjust the concentration of the antibody to 0.5–5 mg/mL in the reaction buffer.

Preparation of this compound Stock Solution

Note: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution of 10–100 mM.

  • Do not prepare large stock solutions for long-term storage as the PFP ester moiety can hydrolyze over time.

Antibody Conjugation Reaction
  • Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. For recommended molar ratios, refer to Table 1.

  • Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight. The optimal incubation time and temperature may need to be determined empirically for each specific antibody and desired degree of labeling. For a general starting point, refer to Table 2.

  • (Optional) If the reaction is slow, the pH can be increased towards 8.5, or a mild base such as sodium bicarbonate can be added to a final concentration of 0.1 M to enhance amine reactivity.

Quenching the Reaction (Optional)
  • To terminate the conjugation reaction, a quenching reagent containing primary amines can be added. Add Tris buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

Purification of the Antibody Conjugate
  • Remove unreacted this compound and byproducts by purification. Common methods include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger antibody conjugate from smaller, unreacted molecules.

    • Dialysis: Dialyze the reaction mixture against PBS or another suitable storage buffer.

    • Centrifugal Filtration: Use devices with an appropriate molecular weight cutoff (MWCO) to concentrate the antibody conjugate and remove smaller molecules.

Characterization of the Antibody Conjugate

The degree of conjugation (drug-to-antibody ratio, DAR) and the integrity of the conjugate should be assessed. Common analytical techniques include:

  • UV-Vis Spectroscopy: To determine the concentration of the antibody and, if the conjugated molecule has a distinct absorbance, the degree of labeling.

  • Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the distribution of conjugated species.

  • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the antibody after conjugation.

Data Presentation

Table 1: Recommended Molar Ratios for this compound Conjugation
Target Degree of LabelingMolar Ratio (PFP Ester : Antibody)Notes
Low (1-3 molecules/Ab)2:1 to 5:1A good starting point for initial optimization.
Medium (4-6 molecules/Ab)5:1 to 10:1May require optimization of reaction time and temperature.
High (>6 molecules/Ab)10:1 to 20:1Higher ratios increase the risk of antibody aggregation and loss of activity. Careful purification and characterization are crucial.

Note: These are general recommendations. The optimal molar ratio is dependent on the number of available lysine residues on the specific antibody and should be determined empirically.

Table 2: Typical Reaction Conditions for Antibody Conjugation
ParameterConditionNotes
pH 7.2 - 8.5Optimal range for the reaction of PFP esters with primary amines. Higher pH increases the rate of hydrolysis.
Temperature 4°C or 20-25°C (Room Temp)4°C for longer incubations (overnight) to minimize potential degradation of sensitive antibodies. Room temperature for shorter incubations (1-4 hours).
Incubation Time 1 - 16 hoursShorter times at room temperature, longer times at 4°C. Reaction progress can be monitored by taking aliquots at different time points.
Antibody Conc. 0.5 - 5 mg/mLHigher concentrations can improve conjugation efficiency.
Co-solvent 5-10% DMSO or DMFCan be included to improve the solubility of the PFP ester, especially at higher concentrations.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Antibody Antibody with Lysine Residue (Ab-NH2) Intermediate Reactive Intermediate Antibody->Intermediate Nucleophilic Attack PFP_Ester This compound PFP_Ester->Intermediate Conjugate Antibody Conjugate (Ab-NH-CO-PEG2-PFP) Intermediate->Conjugate Amide Bond Formation PFP_leaving_group Pentafluorophenol (Leaving Group) Intermediate->PFP_leaving_group Release

Caption: Reaction mechanism of this compound with an antibody.

Experimental_Workflow start Start prep_ab 1. Prepare Antibody (Buffer Exchange) start->prep_ab conjugation 3. Conjugation Reaction (Incubate Antibody + PFP Ester) prep_ab->conjugation prep_pfp 2. Prepare Bis-PEG2-PFP Ester Stock Solution prep_pfp->conjugation quenching 4. Quench Reaction (Optional) conjugation->quenching purification 5. Purify Conjugate (SEC, Dialysis) conjugation->purification If not quenching quenching->purification characterization 6. Characterize Conjugate (MS, SEC, UV-Vis) purification->characterization end End characterization->end

Caption: Experimental workflow for antibody conjugation.

PFP_vs_NHS cluster_PFP PFP Ester cluster_NHS NHS Ester pfp_reactivity High Reactivity with Amines pfp_efficiency Higher Conjugation Efficiency pfp_reactivity->pfp_efficiency pfp_stability Lower Hydrolysis Rate in Aqueous Buffer pfp_stability->pfp_efficiency nhs_stability Higher Hydrolysis Rate in Aqueous Buffer pfp_stability->nhs_stability Advantage nhs_reactivity High Reactivity with Amines nhs_efficiency Lower Conjugation Efficiency nhs_reactivity->nhs_efficiency nhs_stability->nhs_efficiency

Caption: Comparison of PFP esters and NHS esters for antibody conjugation.

References

Application Notes and Protocols for Functionalizing Nanoparticles with Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and research tools. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and clearance by the reticuloendothelial system. Bis-PEG2-PFP ester is a homobifunctional crosslinker that provides a convenient and efficient method for conjugating amine-containing molecules to the surface of nanoparticles. The pentafluorophenyl (PFP) ester groups offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1][2][3]

These application notes provide a comprehensive guide to the functionalization of amine-terminated nanoparticles with this compound, including detailed experimental protocols, data presentation, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation

Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, which is expected to increase after PEGylation. The zeta potential, a measure of the surface charge, is also expected to shift towards neutral after the conjugation of the PEG linker to the surface amine groups.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound

Nanoparticle SampleMean Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Amine-Terminated Silica Nanoparticles135.2 ± 2.10.15+35.8 ± 1.5
PEGylated Silica Nanoparticles158.6 ± 1.80.12+8.2 ± 0.9

Data is representative and may vary depending on the specific nanoparticle type, size, and reaction conditions.

Table 2: Quantification of Surface Amine Groups on Nanoparticles

Quantification MethodAmine Group Density (groups/nm²)PrincipleAdvantagesLimitations
Ninhydrin Assay 1.8Colorimetric reaction with primary amines.Simple, cost-effective.Can be affected by nanoparticle turbidity.
X-ray Photoelectron Spectroscopy (XPS) 2.1Measures elemental composition on the surface.Provides elemental and chemical state information.Requires specialized equipment; vacuum conditions.
Quantitative NMR (qNMR) 2.5Dissolution of nanoparticles and quantification of amine-containing molecules.Highly accurate and quantitative.Destructive method; requires nanoparticle dissolution.

Experimental Protocols

Protocol 1: Quantification of Surface Amine Groups using the Ninhydrin Assay

Objective: To determine the density of primary amine groups on the nanoparticle surface available for conjugation.

Materials:

  • Amine-functionalized nanoparticles

  • Ninhydrin reagent

  • Ethanol

  • Acetate buffer (pH 5.5)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., aminopropyl)trimethoxysilane).

  • Disperse a known mass (e.g., 5 mg) of amine-functionalized nanoparticles in 1.4 mL of ethanol in a microcentrifuge tube.

  • Add 0.4 mL of a 0.35% ninhydrin solution to the nanoparticle dispersion.

  • Vortex the mixture and incubate at 80°C for 20 minutes.

  • Centrifuge the tubes to pellet the nanoparticles.

  • Measure the absorbance of the supernatant at 570 nm.

  • Calculate the concentration of amine groups using the standard curve and determine the surface density based on the nanoparticle surface area.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles with this compound

Objective: To covalently attach this compound to the surface of amine-terminated nanoparticles.

Materials:

  • Amine-terminated nanoparticles (e.g., silica, iron oxide)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-terminated nanoparticles in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Sonicate the dispersion briefly to ensure homogeneity.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). PFP esters are moisture-sensitive.[2]

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the crosslinker relative to the estimated surface amine groups is recommended as a starting point.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing on an orbital shaker or rotator.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PFP esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Remove the supernatant containing unreacted crosslinker and quenching buffer.

    • Resuspend the nanoparticle pellet in fresh PBS.

    • Repeat the washing step two more times to ensure complete removal of byproducts.

    • After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer for storage or downstream applications.

Protocol 3: Characterization of PEGylated Nanoparticles

Objective: To confirm the successful conjugation of this compound to the nanoparticle surface.

Methods:

  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer.

    • Measure the hydrodynamic diameter and polydispersity index (PDI). A successful conjugation should result in an increase in the hydrodynamic diameter.

  • Zeta Potential Measurement:

    • Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.

    • Measure the zeta potential. A successful conjugation should lead to a decrease in the positive zeta potential of amine-terminated nanoparticles, shifting it towards a more neutral value.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Analyze dried nanoparticle samples.

    • Look for the appearance of characteristic amide bond peaks (around 1650 cm⁻¹) and ether bond peaks from the PEG linker, confirming the covalent attachment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_prep Amine-Terminated Nanoparticle Dispersion Conjugation Conjugation Reaction (RT, 2h) NP_prep->Conjugation PFP_prep This compound Stock Solution PFP_prep->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Centrifugation Centrifugation & Washing Quenching->Centrifugation Final_Product Purified PEGylated Nanoparticles Centrifugation->Final_Product DLS DLS (Size) Zeta Zeta Potential (Surface Charge) FTIR FTIR (Chemical Bonds) Final_Product->DLS Final_Product->Zeta Final_Product->FTIR EPR_pathway cluster_blood Blood Circulation cluster_tissue Tissue cluster_normal Normal Tissue cluster_tumor Tumor Microenvironment NP PEGylated Nanoparticle (10-200 nm) Normal_Vessel Normal Vasculature (Tight Endothelial Junctions) NP->Normal_Vessel No Extravasation Tumor_Vessel Leaky Tumor Vasculature (Fenestrations) NP->Tumor_Vessel Extravasation Normal_Tissue Healthy Cells Tumor_Tissue Tumor Cells Tumor_Vessel->Tumor_Tissue Accumulation (EPR Effect) Lymphatic Poor Lymphatic Drainage Tumor_Tissue->Lymphatic Reduced Clearance

References

Application Notes and Protocols for PROTAC Synthesis Using Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides detailed application notes and protocols for the synthesis of PROTACs using Bis-PEG2-PFP ester, a homobifunctional linker. This linker features a short, hydrophilic diethylene glycol (PEG2) spacer that can enhance aqueous solubility, and two pentafluorophenyl (PFP) ester reactive groups for facile and efficient amide bond formation with amine-containing ligands. PFP esters are known for their high reactivity towards primary and secondary amines and greater stability against hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters, making them an excellent choice for bioconjugation.

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step sequential process. First, one of the amine-containing ligands (either the POI ligand or the E3 ligase ligand) is reacted with the bifunctional linker. The resulting intermediate is then purified and reacted with the second amine-containing ligand to yield the final PROTAC.

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase. It is assumed that both the BRD4 ligand (e.g., a JQ1 derivative with an amine handle) and the VHL ligand have a primary or secondary amine available for conjugation.

Step 1: Synthesis of Ligand A-PEG2-PFP ester Intermediate

Synthesis_Step1_Workflow Workflow for Synthesis of Ligand A-PEG2-PFP ester cluster_reactants Reactants Ligand_A Ligand A with Amine (e.g., VHL Ligand-NH2) Reaction Reaction: - Anhydrous DMF - DIPEA - Room Temperature, 2-4h Ligand_A->Reaction Bis_PFP This compound Bis_PFP->Reaction Monitoring Reaction Monitoring (LC-MS) Reaction->Monitoring Purification Purification (Flash Chromatography) Monitoring->Purification Product Ligand A-PEG2-PFP ester Intermediate Purification->Product

Workflow for the synthesis of the Ligand A-PEG2-PFP ester intermediate.

Materials:

  • Ligand A with an available amine group (e.g., VHL ligand-NH2) (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve Ligand A-NH2 in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the Ligand A solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the desired mono-substituted product.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Ligand A-PEG2-PFP ester intermediate.

Step 2: Synthesis of the Final PROTAC (Ligand A-PEG2-Ligand B)

Materials:

  • Ligand A-PEG2-PFP ester intermediate (from Step 1) (1.0 eq)

  • Ligand B with an available amine group (e.g., BRD4 ligand-NH2) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the Ligand A-PEG2-PFP ester intermediate in anhydrous DMF.

  • In a separate vial, dissolve Ligand B-NH2 in anhydrous DMF and add DIPEA.

  • Add the solution of Ligand B to the solution of the intermediate.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture Cell Culture & Seeding PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50 & Dmax) Detection->Analysis

Workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Materials:

  • Cancer cell line expressing the target protein (e.g., a multiple myeloma cell line for BRD4)

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein (e.g., anti-BRD4)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescence reagent and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Data Presentation

The following tables present illustrative quantitative data for PROTACs synthesized with short PEG linkers, targeting BRD4 for degradation. This data is representative of what can be expected and should be determined empirically for each newly synthesized PROTAC.

Table 1: Representative Synthesis Yields for a BRD4-Targeting PROTAC

Reaction StepStarting MaterialsProductRepresentative Yield (%)
Step 1 VHL Ligand-NH2 + this compoundVHL-PEG2-PFP ester60 - 75
Step 2 VHL-PEG2-PFP ester + BRD4 Ligand-NH2VHL-PEG2-BRD4 PROTAC40 - 55

Table 2: Illustrative Biological Activity of BRD4-Targeting PROTACs with Different Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1 Alkyl Chain (8 atoms)55>90
PROTAC-2 (Hypothetical) PEG2 (7 atoms) 25 - 75 >95
PROTAC-3 PEG4 (13 atoms)8>95

Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Conclusion

This compound is a valuable homobifunctional linker for the synthesis of PROTACs. Its hydrophilic PEG2 spacer can improve the solubility of the resulting PROTAC, while the highly reactive and stable PFP esters allow for efficient and reliable amide bond formation. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs using this linker. Researchers should note that the optimal linker length and composition are target-dependent and require empirical validation to achieve maximal degradation efficacy.

Application Notes and Protocols for Cell Surface Labeling with Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent used for the covalent labeling of cell surface proteins. This reagent features two pentafluorophenyl (PFP) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The PFP esters react efficiently with primary and secondary amines, such as the side chain of lysine residues on proteins, to form stable amide bonds.[1][2][3][4] Compared to N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to hydrolysis in aqueous environments, leading to higher labeling efficiency.[1]

The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and can minimize immunogenic responses to the linker itself. This compound is a valuable tool for various applications, including studying protein-protein interactions on the cell surface, preparing antibody-drug conjugates (ADCs), and modifying cell surfaces for targeted drug delivery. These application notes provide a detailed protocol for labeling cells with this compound, assessing cell viability, and quantifying labeling efficiency.

Chemical Reaction

The fundamental reaction involves the acylation of amine groups on the cell surface by the PFP ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol.

reagent This compound product Labeled Cell Surface Protein (Amide Bond) reagent->product + Protein-NH2 protein Cell Surface Protein (with -NH2 group) protein->product byproduct Pentafluorophenol product->byproduct +

Caption: Reaction of this compound with a primary amine on a cell surface protein.

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • HEPES or borate buffers (amine-free) can also be used.

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Cells in suspension or adherent cells

  • Cell culture medium

  • Reagents for cell viability assay (e.g., MTS, resazurin, or Calcein-AM/EthD-1)

  • Flow cytometer or fluorescence microscope for labeling efficiency analysis

Protocol for Cell Surface Labeling

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

1. Preparation of Reagents:

  • This compound Stock Solution: this compound is sensitive to moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM). Do not prepare aqueous stock solutions for storage as the PFP ester will hydrolyze.

  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0) to remove any traces of amine-containing culture media and proteins. Resuspend the cells in cold PBS at a concentration of approximately 25 x 10^6 cells/mL.

    • Adherent Cells: Wash the cell monolayer three times with ice-cold, amine-free PBS (pH 8.0).

2. Cell Labeling:

  • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM). For example, add 4-20 µL of a 250 mM stock solution per milliliter of cell suspension.

  • Incubate the reaction mixture for 30 minutes at room temperature or on ice. Incubation at 4°C can help to reduce the internalization of the labeling reagent.

3. Quenching the Reaction:

  • Stop the labeling reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess this compound.

4. Washing:

  • Wash the cells three times with PBS to remove unreacted reagent and byproducts.

  • The labeled cells are now ready for downstream applications.

cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling prep_reagent Prepare Bis-PEG2-PFP Ester Stock Solution add_reagent Add Ester to Cells (1-5 mM final) prep_reagent->add_reagent prep_cells Prepare and Wash Cells prep_cells->add_reagent incubate Incubate 30 min (RT or 4°C) add_reagent->incubate quench Quench Reaction (Tris or Glycine) incubate->quench wash Wash Cells (3x with PBS) quench->wash downstream Downstream Applications wash->downstream

Caption: Experimental workflow for cell surface labeling with this compound.

Assessment of Cell Viability

It is crucial to assess the impact of the labeling process on cell health. Various assays can be employed for this purpose.

Protocol: MTS Assay

  • Plate the labeled and control (unlabeled) cells in a 96-well plate.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the control cells.

Concentration of this compound (mM) Cell Viability (%) after 24h (Example Data) Cell Viability (%) after 48h (Example Data)
0 (Control)100100
0.598 ± 395 ± 4
1.095 ± 491 ± 5
2.591 ± 585 ± 6
5.085 ± 678 ± 7
This table provides example data and should be generated for your specific cell line and experimental conditions.
Quantification of Labeling Efficiency

To quantify the extent of cell surface labeling, a fluorescently tagged version of the PFP ester can be used, or a secondary detection method can be employed if the labeling reagent is biotinylated.

Protocol: Flow Cytometry Analysis

  • Label cells with a fluorescently-tagged PFP ester following the protocol above.

  • After the final wash, resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Use unlabeled cells as a negative control to set the gate for positive staining.

  • The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to quantify labeling efficiency.

Concentration of Fluorescent PFP Ester (mM) Percentage of Labeled Cells (%) (Example Data) Mean Fluorescence Intensity (MFI) (Example Data)
0 (Control)< 110
0.155 ± 5500 ± 50
0.585 ± 41500 ± 100
1.098 ± 23500 ± 200
2.599 ± 15000 ± 250
This table provides example data and should be generated for your specific cell line and experimental conditions.

Application: Studying Cell Surface Protein Interactions

This compound can be used to crosslink interacting proteins on the cell surface. This can help in identifying protein complexes and understanding signaling pathways.

Caption: Using this compound to study cell surface protein interactions.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Hydrolysis of PFP esterPrepare fresh stock solution in anhydrous DMSO/DMF. Ensure buffers are amine-free.
Insufficient reagent concentrationOptimize the concentration of the PFP ester.
Low number of available aminesEnsure cells are healthy and not over-confluent.
High Cell Death Reagent concentration is too highPerform a dose-response curve to find the optimal concentration with minimal toxicity.
Extended incubation timeReduce the incubation time.
Harsh cell handlingHandle cells gently during washing steps.
High Background Staining Inadequate quenchingEnsure the quenching step is performed correctly with sufficient concentration of quenching buffer.
Insufficient washingIncrease the number and volume of washes after labeling and quenching.

Conclusion

The protocol described provides a robust method for labeling cell surface proteins using this compound. The superior stability of the PFP ester makes it an efficient tool for a variety of applications in cell biology and drug development. Optimization of reagent concentration, incubation conditions, and thorough assessment of cell viability are critical for successful and reproducible results.

References

Application Notes and Protocols for Bis-PEG2-PFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinker that facilitates the covalent conjugation of amine-containing molecules.[1][2] This reagent features two pentafluorophenyl (PFP) ester groups at either end of a 2-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugation reactions.[5] The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and decrease immunogenicity. This compound is utilized in various applications, including protein crosslinking for structural studies, creating antibody-drug conjugates (ADCs), and synthesizing proteolysis-targeting chimeras (PROTACs).

Key Advantages of PFP Esters

Pentafluorophenyl esters offer significant advantages over N-hydroxysuccinimide (NHS) esters for amine-reactive conjugation:

  • Greater Resistance to Hydrolysis: PFP esters exhibit a markedly lower rate of spontaneous hydrolysis in aqueous solutions compared to NHS esters. This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing hydrolytic reaction and ensures more of the reagent is available for conjugation.

  • Faster Reaction Kinetics: PFP esters demonstrate superior reactivity towards aminolysis (the desired reaction with amines). This allows for more rapid conjugation reactions.

  • Improved Efficiency: The combination of higher stability and faster kinetics leads to more efficient reactions, higher yields, and better reproducibility.

Reaction Buffer Conditions

The selection of an appropriate reaction buffer is critical for successful conjugation with this compound. The optimal conditions are a compromise between maximizing the reactivity of the target amines and minimizing the hydrolysis of the PFP ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate/Bicarbonate buffers

  • HEPES

  • Borate buffers

Buffers to Avoid:

It is imperative to avoid buffers containing primary amines, as they will compete with the target molecule for reaction with the PFP ester, significantly reducing the conjugation yield.

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful bioconjugation reactions using this compound.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for deprotonated, nucleophilic primary amines. Lower pH reduces reactivity, while higher pH increases the rate of PFP ester hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-4 hours). Reactions at 4°C are slower (overnight) but may be preferable for sensitive biomolecules.
Molar Excess of PFP Ester 5 to 15-fold molar excess over the proteinA starting point for optimization. The optimal ratio depends on the protein and desired degree of labeling.
Biomolecule Concentration 2 - 10 mg/mLA typical concentration range for protein conjugation.
Organic Co-solvent < 10% (v/v)Anhydrous DMSO or DMF can be used to dissolve the PFP ester before adding it to the aqueous reaction buffer. The final concentration should be kept low to avoid protein denaturation.

Experimental Protocols

Protocol 1: General Protein Crosslinking

This protocol describes a general method for crosslinking a soluble protein using this compound.

Materials:

  • This compound

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 2–10 mg/mL.

    • If the protein was stored in a buffer containing primary amines, perform a buffer exchange using a desalting column.

  • Prepare the PFP Ester Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF. It is not recommended to store the PFP ester in solution due to its susceptibility to hydrolysis.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar equivalent of the PFP ester stock solution to the stirring biomolecule solution. A 5-15 fold molar excess is a typical starting point.

    • Ensure the final concentration of the organic co-solvent is less than 10%.

  • Incubate:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (Conceptual)

This protocol outlines a conceptual workflow for the synthesis of an ADC using this compound to link a cytotoxic drug to an antibody.

Materials:

  • Antibody

  • Amine-containing cytotoxic drug

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a suitable concentration.

  • PFP Ester Activation of the Drug:

    • In a separate reaction, conjugate the amine-containing drug to one of the PFP esters of the this compound. This may require optimization of stoichiometry to favor mono-conjugation.

  • Conjugation to the Antibody:

    • Add the activated drug-PEG-PFP ester to the antibody solution.

    • The remaining PFP ester will react with the lysine residues on the antibody.

  • Incubation:

    • Incubate the reaction mixture under optimized conditions (temperature and time).

  • Purification:

    • Purify the resulting ADC from unreacted components using a suitable chromatography method.

Visualizations

G Experimental Workflow for PFP Ester Conjugation prep_biomolecule Prepare Biomolecule Solution (Amine-free buffer, pH 7.2-8.5) initiate_reaction Initiate Conjugation Reaction (Add PFP ester to biomolecule) prep_biomolecule->initiate_reaction prep_pfp Prepare PFP Ester Solution (Anhydrous DMSO/DMF) prep_pfp->initiate_reaction incubate Incubate (RT for 1-4h or 4°C overnight) initiate_reaction->incubate quench Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting column) incubate->purify If not quenching quench->purify final_product Final Conjugate purify->final_product

Caption: A generalized workflow for conjugating a PFP ester to an amine-containing biomolecule.

G Logical Flow of PFP Ester Advantages pfp_ester Pentafluorophenyl (PFP) Ester stability Greater Resistance to Hydrolysis pfp_ester->stability kinetics Faster Reaction Kinetics (Aminolysis) pfp_ester->kinetics efficiency More Efficient Reactions stability->efficiency kinetics->efficiency yield Higher Yields efficiency->yield reproducibility Improved Reproducibility efficiency->reproducibility

Caption: Key advantages of pentafluorophenyl esters for amine-reactive conjugation.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency PFP ester hydrolysisPrepare PFP ester solution immediately before use. Ensure anhydrous solvents are used.
Competing nucleophilesEnsure the biomolecule is in a non-amine-containing buffer. Perform buffer exchange if necessary.
Incorrect pHVerify the reaction buffer pH is within the optimal range of 7.2-8.5.
Insufficient molar excess of PFP esterOptimize the molar ratio of PFP ester to the biomolecule.

For further technical support, please refer to the manufacturer's documentation.

References

Application Notes and Protocols: Molar Ratio Calculation for Bis-PEG2-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinker used for the covalent conjugation of amine-containing molecules.[1][2] The presence of two pentafluorophenyl (PFP) ester reactive groups allows for the formation of stable amide bonds with primary and secondary amines, making it a valuable tool in bioconjugation, drug delivery, and proteomics.[1][3][4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher reactivity and greater resistance to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.

This document provides a detailed guide to calculating the optimal molar ratio of this compound to an amine-containing biomolecule, such as a protein or peptide, for successful conjugation. It includes experimental protocols and recommendations to help researchers achieve their desired degree of labeling.

Principle of Conjugation

The conjugation reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein) on one of the electrophilic carbonyl carbons of the this compound. This results in the formation of a stable amide bond and the release of pentafluorophenol (PFP) as a byproduct. As a homobifunctional crosslinker, the second PFP ester group can then react with another amine group on the same or a different molecule, enabling intramolecular or intermolecular crosslinking.

Key Factors Influencing Molar Ratio Selection

The optimal molar ratio of crosslinker to biomolecule is critical for controlling the extent of conjugation and must often be determined empirically. Several factors influence this ratio:

  • Number of available amines: The number of primary amines on the surface of the biomolecule (e.g., lysine residues) will dictate the potential sites for conjugation.

  • Desired Degree of Labeling (DOL): The intended application will determine the optimal number of crosslinker molecules to be conjugated per biomolecule. For example, generating antibody-drug conjugates may require a specific DOL to ensure efficacy and minimize toxicity.

  • Reaction Conditions: pH, temperature, reaction time, and buffer composition all affect the efficiency of the conjugation reaction. PFP ester reactions are typically most efficient at a pH of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the PFP ester.

  • Concentration of Reactants: The concentrations of both the biomolecule and the crosslinker can influence the reaction kinetics.

Molar Ratio Calculation

To calculate the amount of this compound required for a specific molar ratio, follow these steps:

  • Calculate the moles of the biomolecule:

    • Moles = Mass (g) / Molecular Weight ( g/mol )

  • Determine the desired molar excess of the crosslinker:

    • This is the ratio of moles of crosslinker to moles of biomolecule. Recommended starting ranges are typically between a 2-fold and 20-fold molar excess.

  • Calculate the moles of this compound needed:

    • Moles of crosslinker = Moles of biomolecule × Desired molar excess

  • Calculate the mass of this compound to be weighed:

    • Mass of crosslinker (g) = Moles of crosslinker × Molecular Weight of this compound ( g/mol )

    • The molecular weight of this compound is 538.29 g/mol .

Example Calculation:

Let's assume you want to perform a conjugation reaction with 5 mg of a 50 kDa protein (50,000 g/mol ) using a 10-fold molar excess of this compound.

  • Moles of protein:

    • (0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol

  • Moles of this compound:

    • (1 x 10⁻⁷ mol) × 10 = 1 x 10⁻⁶ mol

  • Mass of this compound:

    • (1 x 10⁻⁶ mol) × (538.29 g/mol ) = 5.38 x 10⁻⁴ g = 0.538 mg

Data Presentation: Recommended Molar Ratios for Various Applications

ApplicationTarget BiomoleculeRecommended Starting Molar Excess (Crosslinker:Biomolecule)Desired Outcome
Protein-Protein Interaction Studies Soluble Proteins5:1 to 20:1Covalent crosslinking of interacting proteins for identification by SDS-PAGE or mass spectrometry.
Antibody-Drug Conjugate (ADC) Development Monoclonal Antibody2:1 to 10:1Controlled conjugation of a linker-payload to achieve a specific drug-to-antibody ratio (DAR).
Peptide Labeling Synthetic Peptide2:1 to 5:1Labeling of a peptide with a reporter molecule or another peptide.
Surface Modification of Nanoparticles Amine-functionalized Nanoparticles10:1 to 50:1 (relative to surface amines)Covalent attachment of biomolecules to the nanoparticle surface.

Experimental Protocols

Protocol 1: Crosslinking of a Soluble Protein

This protocol is a general guideline for the crosslinking of a protein in solution.

Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM. PFP esters are moisture-sensitive, so it is important to minimize their exposure to air and moisture.

  • Initiate the Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may need to be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked protein sample by SDS-PAGE to observe the formation of higher molecular weight species, which indicates successful crosslinking. Further analysis can be performed by mass spectrometry.

Protocol 2: Labeling of an Antibody

This protocol provides a starting point for the labeling of an antibody, which can be adapted for ADC development.

Materials:

  • Antibody

  • This compound

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5

  • Anhydrous DMSO or DMF

  • Spin desalting column (e.g., 7 kDa MWCO)

  • Storage Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.4, with 150 mM NaCl

Procedure:

  • Buffer Exchange: Prepare the antibody at a concentration of ≥1 mg/mL in the reaction buffer using a spin desalting column.

  • Prepare Crosslinker Solution: If performing multiple reactions, reconstitute the this compound in anhydrous DMSO or DMF to a concentration of approximately 2.5 mM.

  • Conjugation: Add the antibody solution to the this compound to achieve a molar ratio of approximately 5-15x of the crosslinker to the antibody. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Briefly vortex the reaction mixture and incubate at room temperature for 1 hour.

  • Purification: Remove the organic solvent and unreacted crosslinker by buffer exchange into the desired storage buffer using a spin desalting column.

  • Characterization: Determine the concentration of the conjugated antibody and the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (1-5 mg/mL in amine-free buffer) conjugation Add Crosslinker to Protein (Calculated Molar Ratio) prep_protein->conjugation prep_crosslinker Prepare this compound (10-25 mM in DMSO/DMF) prep_crosslinker->conjugation incubation Incubate (30-60 min at RT or 2h at 4°C) conjugation->incubation quenching Quench Reaction (Tris or Glycine) incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification analysis Analyze Product (SDS-PAGE, Mass Spec) purification->analysis

Caption: Experimental workflow for this compound conjugation.

molar_ratio_logic cluster_inputs Input Parameters cluster_calculations Calculations cluster_output Output biomolecule_mw Biomolecule Molecular Weight calc_moles_bio Calculate Moles of Biomolecule biomolecule_mw->calc_moles_bio biomolecule_mass Biomolecule Mass biomolecule_mass->calc_moles_bio desired_ratio Desired Molar Ratio (Crosslinker:Biomolecule) calc_moles_crosslinker Calculate Moles of Crosslinker desired_ratio->calc_moles_crosslinker calc_moles_bio->calc_moles_crosslinker calc_mass_crosslinker Calculate Mass of Crosslinker to Weigh calc_moles_crosslinker->calc_mass_crosslinker final_mass Required Mass of This compound calc_mass_crosslinker->final_mass

Caption: Logical flow for molar ratio calculation.

References

Quenching Strategies for Bis-PEG2-PFP Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to effective quenching strategies for reactions involving Bis-PEG2-PFP (bis-polyethylene glycol-pentafluorophenyl) esters. The proper termination of these reactions is critical to ensure the homogeneity, stability, and biological activity of the resulting bioconjugates. This document outlines recommended quenching agents, detailed experimental protocols, and methods for the characterization of the final product.

Introduction to Bis-PEG2-PFP Ester Reactions and the Importance of Quenching

Bis-PEG2-PFP esters are homobifunctional crosslinkers commonly used in bioconjugation to link molecules containing primary or secondary amines, such as proteins, peptides, and other biomolecules. The pentafluorophenyl (PFP) ester is an amine-reactive functional group that offers advantages over the more common N-hydroxysuccinimide (NHS) esters, primarily its higher resistance to spontaneous hydrolysis in aqueous reaction media, leading to more efficient and reproducible conjugations[1][2][3].

Quenching is a critical step in bioconjugation reactions. It involves the addition of a reagent to deactivate any unreacted, excess crosslinker. If not quenched, the remaining reactive PFP esters can lead to several undesirable outcomes:

  • Uncontrolled Crosslinking and Aggregation: Continued reaction can result in the formation of high-molecular-weight aggregates, which can be difficult to remove and may compromise the safety and efficacy of the final product[4][5].

  • Modification of Purification Media: Reactive esters can covalently bind to amine-containing purification resins (e.g., some types of affinity or ion-exchange columns), leading to reduced column performance and contamination of the product.

  • Reduced Stability: The presence of unreacted crosslinker can lead to instability of the purified bioconjugate over time.

  • Inaccurate Downstream Analysis: Residual reactive esters can interfere with downstream analytical techniques and biological assays.

This document provides a comparative overview of common quenching strategies and detailed protocols for their implementation.

Recommended Quenching Strategies

The most common and effective strategy for quenching amine-reactive esters like PFP esters is the addition of a small molecule containing a primary amine. This amine acts as a nucleophile, rapidly reacting with the remaining PFP esters to form stable, inert amide bonds.

Comparison of Common Quenching Agents
Quenching AgentRecommended ConcentrationRecommended IncubationAdvantagesDisadvantages
Tris Buffer 20-50 mM15-30 minutesHighly efficient quencher for amine-reactive esters. Forms stable, soluble byproducts. Readily available and compatible with many protein purification methods.Can potentially reverse formaldehyde cross-linking, though this is less of a concern for PFP esters.
Glycine 20-50 mM15-30 minutesAlso an effective quenching agent. Simple amino acid structure, leading to predictable and well-characterized byproducts.May be slightly less efficient than Tris for quenching some crosslinkers.
Ethanolamine 20-50 mM15-30 minutesA small primary amine that reacts quickly with PFP esters.Can sometimes interfere with certain downstream applications or analytical techniques.
Hydroxylamine 10-50 mM15-30 minutesCan be used for quenching, but is more commonly used to cleave ester linkages, which may not be desirable.Can potentially modify the bioconjugate itself.

Recommendation: For most applications involving Bis-PEG2-PFP esters, Tris buffer is the recommended quenching agent due to its high efficiency and compatibility with standard biochemical procedures.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound and Quenching with Tris Buffer

This protocol describes a general workflow for crosslinking two proteins using a this compound, followed by quenching of the reaction.

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein B in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure both protein solutions are in an amine-free buffer. If the proteins are in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Crosslinking Reaction:

    • Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.

    • Slowly add the desired molar excess of the this compound stock solution to the protein mixture while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein with the lower concentration.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to ensure complete quenching of the unreacted PFP esters.

  • Purification:

    • Remove the excess crosslinker, quenching agent, and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

    • The purified crosslinked protein conjugate is now ready for downstream analysis and applications.

Protocol 2: Monitoring Quenching Efficiency using HPLC

This protocol outlines a method to quantify the disappearance of the PFP ester, thereby assessing the efficiency of the quenching process.

Materials:

  • Quenched reaction mixture from Protocol 1

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Control sample: A reaction mixture prepared identically to the experimental sample but without the addition of the quenching agent.

Procedure:

  • Sample Preparation: At the end of the quenching incubation (and at the same time point for the unquenched control), take an aliquot of the reaction mixture. Immediately dilute the aliquot in Mobile Phase A to stop any further reaction.

  • HPLC Analysis:

    • Inject the diluted sample onto the C18 column.

    • Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at a wavelength where the PFP ester has a significant absorbance (typically around 260 nm).

  • Data Analysis:

    • Compare the peak corresponding to the this compound in the quenched sample to the unquenched control.

    • The reduction in the peak area of the PFP ester in the quenched sample indicates the efficiency of the quenching reaction.

Visualizations

Experimental Workflow for this compound Reaction and Quenching

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purification Purification & Analysis prep_protein Prepare Proteins in Amine-Free Buffer mix_reagents Mix Proteins and Add Crosslinker prep_protein->mix_reagents prep_crosslinker Dissolve this compound in Anhydrous Solvent prep_crosslinker->mix_reagents incubate Incubate (RT or 4°C) mix_reagents->incubate add_quencher Add Quenching Agent (e.g., Tris Buffer) incubate->add_quencher incubate_quench Incubate (RT) add_quencher->incubate_quench purify Purify Conjugate (SEC or Dialysis) incubate_quench->purify analyze Analyze Product (SDS-PAGE, LC-MS) purify->analyze

Caption: General workflow for a this compound bioconjugation reaction.

Logical Relationship of Quenching Strategies

quenching_strategies cluster_quenching_agents Quenching Agents cluster_purification_methods Purification (Removal of Quencher and Byproducts) start Unreacted this compound in Reaction Mixture tris Tris Buffer start->tris Reacts with glycine Glycine start->glycine Reacts with other_amines Other Primary Amines (e.g., Ethanolamine) start->other_amines Reacts with sec Size-Exclusion Chromatography tris->sec dialysis Dialysis tris->dialysis glycine->sec glycine->dialysis other_amines->sec other_amines->dialysis end_product Purified and Stable Bioconjugate sec->end_product dialysis->end_product

Caption: Decision tree for quenching and purification of this compound reactions.

Impact of Quenching on Bioconjugate Stability and Characterization

The choice of quenching strategy can have an impact on the final bioconjugate.

  • Stability: A properly quenched reaction will prevent the formation of aggregates over time, thus enhancing the long-term stability of the PEGylated protein. The removal of residual quenching agents is also important, as high concentrations of small molecules could potentially affect the formulation stability of the final product.

  • Characterization: The byproducts of the quenching reaction are typically small molecules that can be easily separated from the much larger bioconjugate by standard purification techniques like SEC or dialysis. It is important to ensure their complete removal to not interfere with analytical methods such as mass spectrometry (MS). For example, residual Tris or glycine could potentially adduct to the protein or interfere with ionization in the mass spectrometer.

Troubleshooting

ProblemPossible CauseSuggested Solution
Protein Aggregation after Quenching Incomplete quenching leading to continued crosslinking.Optimize quenching conditions: increase the concentration of the quenching agent (e.g., to 50 mM) and/or the incubation time (e.g., to 30 minutes). Ensure thorough mixing.
The PEGylated protein itself is prone to aggregation.PEGylation is known to reduce the propensity for protein aggregation. If aggregation persists, consider optimizing the PEGylation reaction itself (e.g., lower molar excess of the crosslinker).
Low Conjugation Efficiency Hydrolysis of the PFP ester.While more stable than NHS esters, PFP esters can still hydrolyze, especially at higher pH. Ensure the reaction is performed within the optimal pH range of 7.2-8.5. Use anhydrous solvents to prepare the crosslinker stock solution.
Inefficient quenching.Use a more efficient quenching agent like Tris. Ensure the final concentration is sufficient to react with all excess PFP ester.
Interference in Downstream Assays Residual quenching agent.Ensure thorough removal of the quenching agent and byproducts by an appropriate number of dialysis changes or by using a correctly sized SEC column.

Conclusion

Effective quenching is a non-negotiable step in the successful synthesis of well-defined and stable bioconjugates using Bis-PEG2-PFP esters. The use of Tris buffer at a final concentration of 20-50 mM for 15-30 minutes is a robust and recommended strategy. Subsequent purification to remove all small molecule contaminants is essential for obtaining a high-quality final product suitable for research, diagnostic, and therapeutic applications. The protocols and guidelines presented in these application notes are intended to provide a strong foundation for researchers to optimize their specific bioconjugation workflows.

References

Application Notes and Protocols for Purification of Proteins after Bis-PEG2-PFP Ester Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the topology of protein complexes within their native cellular environment. Bis-PEG2-PFP ester is a homobifunctional, amine-reactive crosslinker that covalently links proteins in close proximity. The polyethylene glycol (PEG) spacer arm enhances water solubility, and the pentafluorophenyl (PFP) esters provide high reactivity and are less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts.

Following the crosslinking reaction, a critical and often challenging step is the purification of the crosslinked protein complexes from unreacted proteins, excess crosslinker, and other cellular components. This is essential for reducing sample complexity and enabling successful downstream analysis by techniques such as SDS-PAGE and mass spectrometry. These application notes provide detailed protocols for the purification of proteins after crosslinking with this compound, utilizing a multi-step chromatographic approach.

Experimental Workflow Overview

A typical workflow for the purification of proteins after this compound crosslinking involves a series of chromatographic steps designed to separate molecules based on their size, charge, and specific binding affinities. The precise combination and order of these steps may require optimization depending on the specific protein complex and the complexity of the sample.

Experimental Workflow cluster_crosslinking Crosslinking cluster_purification Purification cluster_analysis Analysis Crosslinking Protein Sample + This compound Quenching Quenching Reaction Crosslinking->Quenching Incubation SEC Size-Exclusion Chromatography (SEC) Quenching->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) SEC->IEX Fractionation by Charge SDS_PAGE SDS-PAGE SEC->SDS_PAGE Purity Check Mass_Spec Mass Spectrometry SEC->Mass_Spec Interaction Analysis Affinity Affinity Chromatography IEX->Affinity Optional: Specific Complex Isolation IEX->SDS_PAGE Purity Check IEX->Mass_Spec Interaction Analysis Affinity->SDS_PAGE Purity Check Affinity->Mass_Spec Interaction Analysis TNF_Receptor_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_downstream Downstream Signaling TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP MAPK MAPK Activation TRAF2->MAPK Apoptosis Apoptosis RIPK1->Apoptosis Complex II formation LUBAC LUBAC cIAP->LUBAC Ubiquitination NFkB NF-κB Activation LUBAC->NFkB TNFa TNFα TNFa->TNFR1 Binding

Application Notes and Protocols: Surface Modification of Biomaterials with Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the host's immunological response. Unmodified biomaterial surfaces can often lead to undesirable outcomes such as thrombosis, inflammation, and biofouling. Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted and effective strategy to enhance the biocompatibility of materials.[1][2][3] PEGylation creates a hydrophilic, neutral, and sterically hindering layer that significantly reduces non-specific protein adsorption and cellular adhesion.[1][4]

Bis-PEG2-PFP ester is a homobifunctional crosslinker featuring a two-unit polyethylene glycol chain flanked by two pentafluorophenyl (PFP) ester reactive groups. PFP esters are highly efficient amine-reactive functional groups that form stable amide bonds with primary and secondary amines present on biomaterial surfaces (e.g., lysine residues in proteins or amine-functionalized surfaces). A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous environments, leading to more efficient and reliable conjugation reactions.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the surface modification of biomaterials, aimed at improving biocompatibility and enabling further functionalization for applications in drug delivery, medical implants, and diagnostics.

Key Applications

  • Improving Biocompatibility: Creates a surface that resists protein adsorption, bacterial adhesion, and platelet adhesion, thus minimizing biofouling and thrombogenicity.

  • Drug Delivery: Acts as a hydrophilic spacer arm for conjugating targeting ligands, antibodies, or small molecule drugs to nanoparticle surfaces.

  • PROTAC Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Bioconjugation: Serves as a homobifunctional linker for crosslinking proteins and other amine-containing biomolecules.

Data Presentation

The effectiveness of surface modification can be quantified by various analytical techniques. The following table summarizes typical data obtained when characterizing surfaces before and after modification with PEG esters.

Parameter Unmodified Surface (Typical) PEG-Modified Surface (Typical) Technique Reference
Water Contact Angle 60° - 80° (Hydrophobic)20° - 40° (Hydrophilic)Goniometry
Protein Adsorption (e.g., Fibrinogen) > 200 ng/cm²< 20 ng/cm²Ellipsometry, QCM-D, Fluorescence
Platelet Adhesion HighSignificantly ReducedMicroscopy, SEM
Bacterial Adhesion HighSignificantly ReducedColony Forming Unit (CFU) Counts
Cell Viability (Osteoblasts) VariableIncreasedMTT Assay, Live/Dead Staining

Experimental Protocols

Protocol 1: General Procedure for Surface Modification of an Amine-Functionalized Biomaterial

This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.

Materials and Reagents:

  • Amine-functionalized biomaterial substrate (e.g., plasma-treated polymer, aminosilanized glass)

  • This compound

  • Anhydrous organic solvent (DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.

  • Wash Buffer: Phosphate-buffered saline (PBS)

  • Quenching Solution: 1 M Tris-HCl, glycine, or ethanolamine, pH 8.0

  • Deionized (DI) water

  • Inert gas (Nitrogen or Argon)

Workflow for Surface Modification:

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A 1. Prepare Reaction Buffer (0.1 M Phosphate, pH 8.0) B 2. Dissolve this compound in DMSO immediately before use C 3. Clean and Dry Amine-Functionalized Substrate D 4. Immerse Substrate in This compound Solution C->D Add Substrate E 5. Incubate for 1-4 hours at RT or overnight at 4°C D->E Incubate F 6. Quench Reaction (e.g., 1M Tris-HCl) E->F Stop Reaction G 7. Wash Extensively (PBS, DI Water) F->G Clean H 8. Dry Under Inert Gas G->H Finalize

Caption: Experimental workflow for biomaterial surface PEGylation.

Procedure:

  • Reagent Preparation:

    • Prepare the Reaction Buffer and degas it. Ensure the pH is between 7.2 and 8.5 for optimal amine reactivity.

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). Do not store the stock solution.

  • Surface Preparation:

    • Ensure the amine-functionalized biomaterial substrate is clean, dry, and free of contaminants.

    • Pre-wash the substrate with the Reaction Buffer.

  • Coupling Reaction:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 mM) in the Reaction Buffer.

    • Immerse the amine-functionalized substrate in the reaction solution. Ensure the entire surface is covered.

    • Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive substrates. Agitate gently to ensure uniform coverage.

  • Quenching and Washing:

    • Remove the substrate from the reaction solution.

    • Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted PFP esters.

    • Wash the substrate thoroughly with PBS (3 x 5 minutes) and then with DI water to remove non-covalently bound reagents and byproducts.

  • Final Steps:

    • Dry the modified substrate under a stream of inert gas (e.g., nitrogen).

    • Store the surface-modified biomaterial in a dry, sterile environment until further use.

Protocol 2: Characterization of the PEG-Modified Surface

This protocol outlines common methods to verify the successful immobilization of the PEG linker.

1. Water Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophilicity.

  • Method: Measure the static water contact angle on the unmodified and PEG-modified surfaces using a goniometer.

  • Expected Result: A significant decrease in the water contact angle, indicating a more hydrophilic surface, provides evidence of successful PEGylation.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface.

  • Method: Acquire high-resolution spectra of the C1s, O1s, N1s, and F1s regions.

  • Expected Result: The appearance of a fluorine (F1s) peak from the pentafluorophenyl leaving group (if incompletely reacted or as a byproduct) and a change in the C1s envelope (increase in C-O component from the PEG backbone) confirms the presence of the linker.

3. Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR):

  • Purpose: To detect the chemical bonds formed and the presence of PEG.

  • Method: Acquire spectra from the unmodified and modified surfaces.

  • Expected Result: The appearance of characteristic C-O-C ether stretch peaks (~1100 cm⁻¹) from the PEG backbone and the formation of an amide I band (~1650 cm⁻¹) indicate successful conjugation.

4. Protein Adsorption Assay:

  • Purpose: To functionally test the biocompatibility of the modified surface.

  • Method: Incubate unmodified and PEG-modified surfaces in a protein solution (e.g., bovine serum albumin or fibrinogen) for a set time. Wash thoroughly and quantify the amount of adsorbed protein using techniques like fluorescence microscopy (with labeled protein), ellipsometry, or Quartz Crystal Microbalance with Dissipation (QCM-D).

  • Expected Result: The PEG-modified surface should exhibit significantly less protein adsorption compared to the control.

Reaction Mechanism

The core of the surface modification process is the chemical reaction between the PFP ester and a primary amine on the biomaterial surface. This reaction proceeds via nucleophilic acyl substitution.

Caption: Reaction of a PFP ester with a surface amine.

The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenol leaving group and forming a robust amide bond that covalently links the PEG chain to the biomaterial surface. This reaction is highly efficient in aqueous buffers at a slightly basic pH.

References

Application Notes: Two-Step Conjugation Protocol Using Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bis-PEG2-PFP ester is a homobifunctional crosslinker that facilitates the covalent conjugation of amine-containing molecules.[1] This reagent features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[2][3] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[4][5] A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis, which leads to more efficient and reliable conjugation reactions in aqueous buffers. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.

This two-step conjugation protocol is particularly useful for creating antibody-drug conjugates (ADCs), fluorescently labeled antibodies, and other protein-protein or protein-small molecule conjugates. The methodology allows for a controlled reaction, minimizing unwanted side reactions and ensuring a higher yield of the desired conjugate.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Core Applications

  • Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Fluorescent Labeling: Attaching fluorescent dyes to antibodies or other proteins for use in immunoassays, microscopy, and flow cytometry.

  • Protein-Protein Crosslinking: Studying protein interactions and structure by covalently linking interacting proteins.

  • Surface Modification: Modifying the surfaces of nanoparticles and cells for various biomedical applications.

Experimental Protocols

I. General Considerations
  • Moisture Sensitivity: this compound is moisture-sensitive. It is crucial to warm the reagent to room temperature before opening the vial to prevent condensation.

  • Solvent Choice: The PFP ester should be dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5 for optimal reaction efficiency. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.

II. Two-Step Conjugation of a Small Molecule to a Protein (e.g., Antibody)

This protocol first activates the small molecule with the this compound, followed by conjugation to the protein.

Step 1: Activation of the Amine-Containing Small Molecule

  • Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DMSO, THF, or ACN).

  • Add this compound: Add 1.2 to 1.5 molar equivalents of this compound to the small molecule solution.

  • Add Base: Add 4 to 10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Incubate: Stir the reaction mixture at room temperature for 6 to 18 hours.

  • Monitor Progress: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification (Optional but Recommended): The PFP ester-activated small molecule can be purified to remove excess reactants.

Step 2: Conjugation of the Activated Small Molecule to the Protein

  • Prepare the Protein Solution: Dissolve the protein (e.g., antibody) in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.5-5 mg/mL.

  • Initiate Conjugation: Add the activated small molecule solution to the protein solution. The molar ratio of the activated small molecule to the protein will depend on the desired degree of labeling and should be optimized empirically. A starting point is a 10- to 50-fold molar excess of the activated molecule over the protein.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted small molecules and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.

Data Presentation

Table 1: Recommended Reaction Parameters for Two-Step Conjugation

ParameterStep 1: Small Molecule ActivationStep 2: Protein Conjugation
pH N/A (Organic Solvent)7.2 - 8.5
Temperature Room Temperature (20-25°C)4°C or Room Temperature (20-25°C)
Reaction Time 6 - 18 hours1 - 4 hours or overnight
Molar Ratio 1.2-1.5:1 (Bis-PEG2-PFP:Amine)10-50:1 (Activated Molecule:Protein)
Buffer N/A (Organic Solvent)PBS, HEPES, Borate Buffer
Quenching Agent N/A1M Tris-HCl, pH 8.0

Visualizations

Two_Step_Conjugation_Workflow cluster_step1 Step 1: Small Molecule Activation cluster_step2 Step 2: Protein Conjugation SM Amine-Containing Small Molecule Reaction1 Incubate 6-18h, RT SM->Reaction1 PFP This compound PFP->Reaction1 Base DIPEA or TEA Base->Reaction1 Activated_SM PFP-PEG2-Small Molecule Protein Amine-Containing Protein (e.g., Antibody) Conjugation Incubate 1-4h RT or O/N 4°C Activated_SM->Conjugation Reaction1->Activated_SM Protein->Conjugation Quench Quenching (Optional, Tris Buffer) Conjugation->Quench Conjugate Protein-PEG2-Small Molecule Conjugate Purification Purification (SEC or Dialysis) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product Quench->Conjugate

Caption: Workflow for the two-step conjugation of a small molecule to a protein.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products PFP_Ester R'-O-C(=O)-PFP Reaction Amide Bond Formation PFP_Ester->Reaction Amine R-NH₂ Amine->Reaction Nucleophilic Attack Amide_Bond R'-O-C(=O)-NH-R PFP_Byproduct PFP-OH Reaction->Amide_Bond Reaction->PFP_Byproduct

Caption: General reaction mechanism of a PFP ester with a primary amine.

References

Application Notes and Protocols for Bis-PEG2-PFP Ester Crosslinking in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules with primary amine groups.[1][2] This reagent is particularly valuable for studying protein-protein interactions, offering several advantages due to its chemical structure. The pentafluorophenyl (PFP) esters provide higher stability and resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient crosslinking reactions in aqueous solutions.[3] The polyethylene glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting crosslinked complexes, which can reduce aggregation and improve sample handling.[1][2]

These application notes provide detailed protocols for utilizing this compound in protein interaction studies, including methods for crosslinking soluble proteins and cell surface proteins. The information is intended to guide researchers in designing and executing experiments to investigate protein complexes and interaction networks.

Chemical Properties and Mechanism of Action

This compound contains two PFP ester reactive groups at either end of a PEG spacer. These PFP esters react specifically with the primary amino groups (-NH2) found in the side chain of lysine residues and at the N-terminus of polypeptide chains. The reaction proceeds in a pH-dependent manner, typically between pH 7 and 9, and results in the formation of a stable amide bond, with the release of pentafluorophenol as a byproduct.

Key Features of this compound:

  • Amine-Reactive: Targets primary amines for covalent bond formation.

  • Homobifunctional: Contains two identical reactive groups, enabling the linking of two amine-containing molecules.

  • PEGylated Spacer: The PEG2 spacer arm increases hydrophilicity, which can improve the solubility of crosslinked proteins.

  • PFP Ester Stability: PFP esters are less susceptible to hydrolysis than NHS esters, offering a wider window for reaction optimization.

Experimental Protocols

Preparation of Reagents

a) Crosslinker Stock Solution:

This compound is sensitive to moisture and should be stored at -20°C with a desiccant. To facilitate accurate dispensing, it is recommended to prepare a stock solution in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Procedure:

    • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Dissolve the desired amount of the crosslinker in anhydrous DMSO to a final concentration of 25-50 mM. For example, to make a 25 mM stock solution, dissolve 13.46 mg of this compound (MW: 538.29 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Use the stock solution immediately. Do not store for extended periods, as the PFP ester will hydrolyze over time.

b) Reaction and Quenching Buffers:

  • Reaction Buffer: Use an amine-free buffer with a pH between 7 and 9. Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are suitable choices. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the crosslinker.

  • Quenching Solution: A solution containing a high concentration of a primary amine is used to stop the crosslinking reaction. A 1 M Tris-HCl solution at pH 8.0 is commonly used.

Protocol for Crosslinking of Soluble Proteins

This protocol is designed for studying interactions between purified proteins in solution.

a) Materials:

  • Purified protein(s) of interest in an appropriate amine-free buffer.

  • This compound stock solution (25 mM in anhydrous DMSO).

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Quenching Solution (1 M Tris-HCl, pH 8.0).

b) Procedure:

  • Prepare the protein solution at a concentration of 0.1-5 mg/mL in the Reaction Buffer.

  • Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 0.25 to 2 mM. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point for optimization.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature should be determined empirically.

  • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

  • The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Extracellular Crosslinking of Cell Surface Proteins

This protocol is suitable for identifying interactions between proteins on the surface of living cells. As this compound is not cell-permeable, it will primarily crosslink extracellular domains of membrane proteins and secreted proteins.

a) Materials:

  • Suspension or adherent cells.

  • Ice-cold PBS, pH 8.0.

  • This compound stock solution (25 mM in anhydrous DMSO).

  • Quenching Solution (1 M Tris-HCl, pH 8.0).

b) Procedure:

  • Harvest the cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

  • Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 1-25 x 10^6 cells/mL.

  • Add the this compound stock solution to the cell suspension to a final concentration of 1-3 mM.

  • Incubate the reaction for 30 minutes on ice or at 4°C to minimize internalization of the crosslinker.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for 15 minutes on ice.

  • Wash the cells twice with ice-cold PBS to remove excess quenching reagent.

  • The cells can now be lysed for subsequent analysis of crosslinked proteins by immunoprecipitation, SDS-PAGE, and mass spectrometry.

Data Presentation

Table 1: Illustrative Crosslinking Efficiency for a Hypothetical Protein Complex

Protein AProtein BCrosslinker Concentration (mM)Crosslinking Efficiency (%)
Receptor XLigand Y0.2515
Receptor XLigand Y0.535
Receptor XLigand Y1.060
Receptor XLigand Y2.055 (potential for aggregation)

Table 2: Illustrative Mass Spectrometry Data for Identified Crosslinked Peptides

Protein APeptide Sequence ALysine Position AProtein BPeptide Sequence BLysine Position B
Kinase Z...VTLK...125Substrate W...AGIK...42
Kinase Z...YFKG...210Adaptor P...NQLK...98

Visualizations

Experimental Workflow for Protein Interaction Analysis

G Experimental Workflow for Crosslinking Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein_Complex Protein Complex in Solution Crosslinker Add this compound Protein_Complex->Crosslinker Quenching Quench Reaction Crosslinker->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search and Crosslink Identification LC_MS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map Structural_Model Structural Model of Complex Data_Analysis->Structural_Model G MAPK/ERK Pathway Crosslinking Strategy cluster_pathway MAPK/ERK Signaling cluster_crosslinking Crosslinking Targets GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor GRB2 GRB2 Receptor->GRB2 XL1 Crosslink Receptor Dimerization Receptor->XL1 SOS SOS GRB2->SOS XL2 Crosslink GRB2-SOS Interaction GRB2->XL2 RAS RAS SOS->RAS SOS->XL2 RAF RAF RAS->RAF MEK MEK RAF->MEK XL3 Crosslink RAF-MEK Interaction RAF->XL3 ERK ERK MEK->ERK MEK->XL3 Transcription_Factors Transcription Factors ERK->Transcription_Factors

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. This document provides detailed application notes and protocols for the use of Bis-PEG2-PFP ester as a non-cleavable, homobifunctional linker in the synthesis of ADCs.

Bis-PEG2-PFP (pentafluorophenyl) ester is a PEGylated crosslinker that reacts with primary and secondary amine groups on antibodies and payloads to form stable amide bonds. The PFP ester is known for its high reactivity and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions with less hydrolysis.[1][2][3] The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the resulting ADC, which can reduce aggregation and improve pharmacokinetic properties.[4][5] As a non-cleavable linker, this compound ensures that the cytotoxic payload is only released upon the complete degradation of the antibody in the lysosome of the target cell, which can minimize off-target toxicity and improve the therapeutic window.

These notes will detail the experimental workflow, from antibody modification to ADC characterization, and provide representative data for an ADC constructed with a non-cleavable linker.

Experimental Workflow for ADC Synthesis

The overall process for creating an ADC using this compound involves a two-step sequential conjugation. First, the linker is reacted with the cytotoxic payload, and then the linker-payload intermediate is conjugated to the antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody-Drug Conjugation payload Cytotoxic Payload (with amine group) reaction1 Reaction in Organic Solvent payload->reaction1 linker This compound linker->reaction1 intermediate PFP-PEG2-Payload Intermediate reaction1->intermediate purification1 Purification (e.g., HPLC) intermediate->purification1 reaction2 Conjugation Reaction in Aqueous Buffer purification1->reaction2 antibody Monoclonal Antibody (e.g., Trastuzumab) antibody->reaction2 adc_crude Crude ADC reaction2->adc_crude purification2 Purification (e.g., SEC) adc_crude->purification2 adc_final Final ADC purification2->adc_final ADC_MoA cluster_cell Target Cancer Cell cluster_membrane cluster_cytoplasm ADC ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload-Linker- Amino Acid Lysosome->Payload 4. Antibody Degradation & Payload Release Microtubules Microtubules Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Mitotic Arrest Payload->Microtubules 5. Inhibition of Tubulin Polymerization HER2_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-PEG2-PFP Ester Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Bis-PEG2-PFP ester for crosslinking applications.

Troubleshooting Guide

Low crosslinking efficiency is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. The following table outlines potential causes for low yield and other common problems, along with recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Yield Incorrect Buffer pH: The pH is too low, causing protonation of primary amines and reducing their nucleophilicity.[1][2]Adjust the reaction buffer to the optimal pH range of 7.2-8.5.[1][2] A pH of 8.0-8.5 is often ideal for efficient conjugation.[1]
Presence of Primary Amine Contaminants: Buffers like Tris or glycine contain primary amines that compete with the target molecule for reaction with the PFP ester.Perform buffer exchange into an amine-free buffer such as PBS, HEPES, borate, or carbonate/bicarbonate buffer before starting the conjugation.
Hydrolysis of PFP Ester: The this compound has been exposed to moisture, leading to hydrolysis and inactivation. PFP esters are moisture-sensitive.Equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.
Insufficient Molar Excess of Crosslinker: The ratio of crosslinker to the target amine is too low.Optimize the molar ratio of this compound to the amine-containing molecule. A 10- to 50-fold molar excess is a common starting point for proteins. For small molecules, a 1.2 to 1.5 equivalent ratio to each primary amine may be sufficient.
Low Biomolecule Concentration: Dilute protein solutions can favor the hydrolysis of the PFP ester over the desired crosslinking reaction.If possible, increase the concentration of the biomolecule. A typical range for proteins is 0.5-5 mg/mL.
Suboptimal Reaction Time/Temperature: The incubation time is too short, or the temperature is too low for the reaction to proceed to completion.Incubate the reaction for 1-4 hours at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed overnight at 4°C.
Protein Aggregation/Precipitation Poor Solubility of Reagent or Conjugate: The crosslinker or the resulting conjugate has poor solubility in the aqueous reaction buffer. The PEG spacer in this compound improves water solubility.Dissolve the this compound in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
Non-Specific Modifications Reaction pH is too High: Very high pH can lead to side reactions or modification of other nucleophilic groups.Maintain the reaction pH within the recommended 7.2-8.5 range. While higher pH increases the rate of aminolysis, it also accelerates hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a PFP ester over an NHS ester for crosslinking?

A1: PFP (pentafluorophenyl) esters are generally superior to NHS (N-hydroxysuccinimide) esters due to their higher resistance to hydrolysis in aqueous solutions. This increased stability leads to more efficient and reproducible conjugation reactions, as less of the crosslinker is consumed by the competing hydrolysis reaction, especially in dilute protein solutions.

Q2: What is the optimal pH for crosslinking with this compound?

A2: The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5. At this slightly basic pH, the primary amines (e.g., the ε-amino group of lysine) are deprotonated, making them more nucleophilic and reactive. Lowering the pH reduces reactivity, while a significantly higher pH can accelerate the hydrolysis of the PFP ester.

Q3: How should I prepare and store this compound?

A3: this compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to warm to room temperature to prevent moisture condensation upon opening. It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF at a concentration of 10-100 mM immediately before use. Do not prepare and store aqueous stock solutions, as the PFP ester will readily hydrolyze.

Q4: Can I use buffers containing Tris or glycine for my crosslinking reaction?

A4: No. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for reaction with the PFP ester, which will significantly reduce your crosslinking efficiency. It is crucial to perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before initiating the reaction.

Q5: How can I stop the crosslinking reaction?

A5: The reaction can be stopped, or "quenched," by adding a buffer containing an excess of primary amines. A common quenching reagent is Tris buffer (e.g., 1M Tris, pH 8.0) added to a final concentration of 20-50 mM and incubated for 15-30 minutes to consume any unreacted PFP ester.

Q6: How do I remove the unreacted crosslinker after the reaction is complete?

A6: Unreacted this compound and its hydrolysis byproducts can be easily removed by standard purification methods such as size-exclusion chromatography (e.g., desalting columns) or dialysis.

Experimental Protocols & Methodologies

Protocol 1: General Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins in solution using this compound.

Materials:

  • This compound

  • Protein solution (in amine-free buffer)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-8.5)

  • Quenching buffer (1M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free reaction buffer at a concentration of 0.5-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange using a desalting column.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Initiate Crosslinking: Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analyze Results: Analyze the crosslinked products using techniques such as SDS-PAGE (to observe shifts in molecular weight) or mass spectrometry.

Visualizations

Reaction Mechanism

The diagram below illustrates the fundamental reaction of a this compound with primary amines on two separate molecules, resulting in a covalent amide bond and the release of pentafluorophenol (PFP).

G cluster_reactants Reactants cluster_products Products PFP_Ester This compound {PFP-OOC-(CH2)2-O-(CH2)2-O-(CH2)2-COO-PFP} Crosslinked_Product Crosslinked Product {R1-NHCO-(CH2)2-O-(CH2)2-O-(CH2)2-CONH-R2} PFP_Ester->Crosslinked_Product Reaction with Amines (pH 7.2-8.5) PFP_Leaving_Group Pentafluorophenol (PFP) {2 x C6F5OH} PFP_Ester->PFP_Leaving_Group Release of Leaving Group MoleculeA Molecule A {R1-NH2} MoleculeA->Crosslinked_Product MoleculeB Molecule B {R2-NH2} MoleculeB->Crosslinked_Product

Caption: this compound crosslinking reaction mechanism.

Experimental Workflow

This workflow outlines the key steps for a successful crosslinking experiment, from reagent preparation to final analysis.

G A Step 1: Prepare Biomolecule (Buffer Exchange to Amine-Free Buffer, pH 7.2-8.5) B Step 2: Prepare Fresh Crosslinker Stock (Dissolve Bis-PEG2-PFP in Anhydrous DMSO/DMF) A->B C Step 3: Initiate Reaction (Add Crosslinker to Biomolecule) B->C D Step 4: Incubate (1-4h at RT or Overnight at 4°C) C->D E Step 5: Quench Reaction (Add Tris Buffer) D->E F Step 6: Purify Conjugate (Desalting Column / Dialysis) E->F G Step 7: Analyze Product (SDS-PAGE, Mass Spectrometry) F->G

Caption: General experimental workflow for this compound crosslinking.

References

Bis-PEG2-PFP ester hydrolysis rate and how to minimize it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis-PEG2-PFP ester, focusing on its hydrolysis rate and strategies to minimize it during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Bis-PEG2-PFP (pentafluorophenyl) ester is a homobifunctional crosslinking agent. It consists of two PFP ester reactive groups connected by a short polyethylene glycol (PEG2) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. This makes the reagent ideal for crosslinking proteins, conjugating molecules to amine-containing surfaces, and in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.

Q2: What is the primary degradation pathway for this compound in experimental settings?

The main degradation pathway for this compound in aqueous solutions is hydrolysis.[1] The ester linkage is susceptible to cleavage by water, which results in the formation of an unreactive carboxylic acid and the release of pentafluorophenol. This process is accelerated at higher pH values.[1]

Q3: How does the stability of PFP esters compare to NHS esters?

PFP esters are known to be significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2] This increased stability leads to more efficient conjugation reactions as more of the reactive ester is available to react with the target amine rather than being consumed by hydrolysis.[1] Some studies suggest that tetrafluorophenyl (TFP) esters, which are structurally similar to PFP esters, have a 10-fold increased half-life compared to NHS esters under slightly basic conditions.

Q4: How should I store and handle this compound to ensure its stability?

To maintain the reactivity of this compound, it is crucial to protect it from moisture. For long-term storage, it should be kept at -20°C in a tightly sealed container with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

Q5: Can I prepare stock solutions of this compound?

It is strongly recommended to prepare solutions of this compound immediately before use. Due to its susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time.

Q6: What are the recommended solvents for dissolving this compound?

Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to aqueous reaction mixtures. It is important to use high-quality, anhydrous solvents to minimize hydrolysis.

Q7: What is the optimal pH for conjugation reactions using this compound?

The optimal pH for reactions with primary amines is typically in the range of 7.2 to 8.5. In this pH range, the target primary amines are sufficiently deprotonated and thus nucleophilic for an efficient reaction. While higher pH increases the nucleophilicity of the amine, it also significantly accelerates the rate of PFP ester hydrolysis. Therefore, a balance must be struck to achieve optimal conjugation efficiency.

Data Presentation

Table 1: Comparative Stability of Active Esters

Active Ester TypeGeneral Stability in Aqueous Buffers
PFP Ester More stable than NHS esters
NHS Ester Less stable, prone to rapid hydrolysis at higher pH

Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

This table can be used as a general reference to understand the trend of increasing hydrolysis rate with increasing pH, which PFP esters also follow, albeit at a slower rate.

pHTemperature (°C)Half-life (t½) of NHS EsterReference
7.004 - 5 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

Note: The half-life of this compound is expected to be significantly longer than the values listed for NHS esters under identical conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency Hydrolysis of this compound: The reagent may have degraded due to improper storage, handling, or reaction conditions.- Ensure the reagent is stored at -20°C with a desiccant. - Allow the vial to warm to room temperature before opening. - Prepare the PFP ester solution in anhydrous DMF or DMSO immediately before use. - Perform the reaction within the optimal pH range of 7.2-8.5. - Minimize the time the PFP ester is in an aqueous solution before the conjugation reaction.
Inactive amine: The primary amine on the target molecule is protonated and not sufficiently nucleophilic.- Ensure the reaction pH is at the higher end of the optimal range (around 8.0-8.5) to deprotonate the amine, but be mindful of increased hydrolysis.
Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).- Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Inconsistent results between experiments Variable reagent quality: The this compound may have degraded over time or between batches.- Use a fresh vial of the reagent or qualify a new batch with a small-scale control reaction.
Introduction of moisture: Inconsistent levels of moisture in solvents or from the atmosphere.- Use high-quality, anhydrous solvents. - Keep reaction vessels sealed from atmospheric moisture where possible.
Precipitation of the reagent upon addition to the aqueous buffer Low aqueous solubility: this compound, like many active esters, can be hydrophobic.- Add the PFP ester solution in DMSO or DMF to the aqueous reaction mixture slowly with gentle but thorough mixing to ensure good dispersion.

Experimental Protocols

Protocol: Monitoring the Hydrolysis of this compound by HPLC

This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a stock solution: Dissolve a known amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Initiate hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest, pre-equilibrated at a specific temperature, to achieve a final concentration of approximately 1 mM.

  • Time-course analysis:

    • Immediately after adding the ester, inject an aliquot of the mixture into the HPLC system (this is the t=0 time point).

    • Withdraw and inject aliquots at regular time intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • HPLC analysis: Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolyzed dicarboxylic acid product over time. The detection wavelength can be set to monitor the pentafluorophenyl group (around 260 nm).

  • Data analysis:

    • Calculate the percentage of the remaining this compound at each time point.

    • Plot the natural logarithm of the concentration of the intact ester versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualizations

reagent This compound hydrolyzed_product Inactive Dicarboxylic Acid reagent->hydrolyzed_product Undesired Pathway conjugate Stable Amide Bond reagent->conjugate Desired Pathway water H₂O (Hydrolysis) amine R-NH₂ (Aminolysis)

Caption: Competing pathways for this compound in aqueous solution.

start Low Conjugation Efficiency check_storage Check Reagent Storage (-20°C with desiccant?) start->check_storage check_handling Review Handling Procedure (Warmed to RT before opening?) check_storage->check_handling If OK check_solvent Verify Solvent Quality (Anhydrous DMF/DMSO?) check_handling->check_solvent If OK check_ph Measure Reaction Buffer pH (Is it 7.2-8.5?) check_solvent->check_ph If OK check_buffer_comp Check Buffer Composition (Amine-free?) check_ph->check_buffer_comp If OK re_run Re-run Experiment with Optimized Conditions check_buffer_comp->re_run If OK

Caption: Troubleshooting workflow for low conjugation efficiency.

prep_stock 1. Prepare PFP Ester Stock (e.g., 10 mM in anhydrous DMSO) initiate 3. Initiate Hydrolysis (Dilute stock into buffer to 1 mM) prep_stock->initiate prep_buffer 2. Prepare Aqueous Buffer (e.g., PBS, pH 7.4) and equilibrate temperature prep_buffer->initiate sample_t0 4. Inject t=0 Sample into HPLC initiate->sample_t0 sample_ti 5. Inject Samples at Regular Time Intervals sample_t0->sample_ti monitor 6. Monitor Peak Areas (PFP Ester vs. Hydrolyzed Product) sample_ti->monitor analyze 7. Calculate Rate Constant and Half-life monitor->analyze

References

Technical Support Center: Bis-PEG2-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Bis-PEG2-PFP ester conjugates. Find troubleshooting tips and frequently asked questions to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for?

A this compound is a homobifunctional crosslinking reagent. It contains two pentafluorophenyl (PFP) ester groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4] This makes the reagent ideal for conjugating or crosslinking molecules containing amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[5] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation.

Q2: I'm having trouble dissolving my this compound. What solvents are recommended?

This compound is readily soluble in a variety of anhydrous organic solvents. For bioconjugation experiments, the recommended procedure is to first dissolve the ester in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Other compatible organic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. After dissolution in the organic solvent, the solution can then be added to your aqueous reaction buffer containing the molecule to be conjugated.

Q3: Can I prepare a stock solution of this compound and store it for later use?

It is strongly advised not to prepare and store stock solutions of this compound. The PFP ester moiety is sensitive to moisture and can readily hydrolyze, rendering it non-reactive. To ensure maximum reactivity, always weigh out and dissolve only the amount of reagent needed for the immediate experiment. Any unused reconstituted reagent should be discarded.

Q4: What is the optimal pH for conjugation reactions using Bis-PEG2-PFP esters?

For efficient reaction with primary amines, a pH range of 7.2 to 9 is generally recommended. Within this range, the amine groups are sufficiently deprotonated and nucleophilic to react with the PFP ester. Higher pH values can accelerate the hydrolysis of the PFP ester, which is a competing reaction that reduces conjugation efficiency.

Q5: Why is my conjugation reaction failing even though the ester is dissolved?

Several factors could contribute to a failed conjugation reaction. Ensure that your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your target molecule for reaction with the PFP ester. If necessary, exchange your sample into an amine-free buffer like phosphate-buffered saline (PBS). Additionally, confirm that the PFP ester has not hydrolyzed due to moisture. Always use anhydrous solvents for initial dissolution and equilibrate the reagent vial to room temperature before opening to prevent condensation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The concentration of the this compound in the organic solvent is too high, leading to insolubility when added to the aqueous buffer.Decrease the concentration of the this compound stock solution. Add the organic solution to the aqueous buffer slowly while vortexing to facilitate mixing and dispersion. Maintain a final organic solvent concentration of less than 10% in the reaction mixture.
The aqueous buffer has a high salt concentration, which can decrease the solubility of PEGylated compounds.If possible, reduce the salt concentration of the reaction buffer. Note that PFP esters may not dissolve well in buffers with total salt concentrations exceeding 50mM for initial dissolution.
Low or no conjugation efficiency Hydrolysis of the PFP ester due to moisture.Store the this compound at -20°C with a desiccant. Equilibrate the vial to room temperature before opening. Use anhydrous grade DMSO or DMF for preparing the stock solution immediately before use.
The pH of the reaction buffer is too low.Ensure the reaction buffer pH is between 7.2 and 9 for optimal reactivity with primary amines.
Presence of competing primary amines in the buffer (e.g., Tris, glycine).Use an amine-free buffer such as phosphate, carbonate/bicarbonate, HEPES, or borate buffer.
Inconsistent results between experiments Degradation of the this compound due to improper storage or handling.Always handle the reagent in a dry environment. Minimize its exposure to moisture.
Incomplete dissolution of the ester before addition to the reaction.Ensure the ester is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound DMSO, DMF, DCM, THF, AcetonitrileSolubleRecommended for initial dissolution.
Aqueous Buffers (e.g., PBS)Sparingly soluble to insoluble directlyThe PEG2 linker enhances water solubility compared to non-PEGylated analogs. Generally requires initial dissolution in an organic solvent.
Mal-(PEG)n-PFP EsterWater and aqueous buffersSoluble up to approx. 10 mMSolubility decreases with increasing salt concentration. This provides an estimate for a related PEGylated PFP ester.
Bis-PEG2-acidWater, DMF, DMSOSolubleThe carboxylic acid form is more water-soluble than the PFP ester.

Experimental Protocols

Protocol 1: Solubilization of this compound for Conjugation

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the ester in a dry microcentrifuge tube.

  • Add the minimum required volume of anhydrous DMSO or DMF to the tube. For example, to prepare a 10 mM stock solution, dissolve 5.38 mg of this compound (MW: 538.3 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex the tube until the ester is completely dissolved. This solution should be prepared immediately before use.

  • Slowly add the desired volume of the dissolved ester solution to your reaction mixture containing the target molecule in an appropriate amine-free buffer while gently vortexing. Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum (ideally below 10%) to avoid denaturation of proteins.

Protocol 2: General Protein Conjugation with this compound

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Freshly prepared solution of this compound in anhydrous DMSO or DMF (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution at a suitable concentration in an amine-free buffer.

  • Calculate the required amount of this compound solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.

  • Slowly add the calculated volume of the this compound solution to the protein solution while gently mixing.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue (Precipitate or Cloudiness) check_reagent Is the this compound reagent handled correctly? start->check_reagent reagent_no No check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes Yes handle_correctly Store at -20°C with desiccant. Equilibrate to RT before opening. Use anhydrous solvents. reagent_no->handle_correctly check_dissolution Is the initial dissolution in organic solvent complete? reagent_yes->check_dissolution handle_correctly->check_dissolution dissolution_no No check_dissolution->dissolution_no No dissolution_yes Yes check_dissolution->dissolution_yes Yes ensure_dissolution Vortex thoroughly in anhydrous DMSO or DMF. dissolution_no->ensure_dissolution check_addition How is the ester solution added to the aqueous buffer? dissolution_yes->check_addition ensure_dissolution->check_addition addition_improper Quickly/Concentrated check_addition->addition_improper Improperly addition_proper Slowly/Dilute check_addition->addition_proper Properly correct_addition Add dropwise while vortexing. Keep organic solvent <10%. addition_improper->correct_addition check_buffer What is the composition of the aqueous buffer? addition_proper->check_buffer correct_addition->check_buffer buffer_issue High Salt or Wrong pH check_buffer->buffer_issue Suboptimal buffer_ok Optimal check_buffer->buffer_ok Optimal adjust_buffer Use buffer with <50mM salt. Adjust pH to 7.2-8.5. buffer_issue->adjust_buffer success Solubility Improved buffer_ok->success adjust_buffer->success

Caption: Troubleshooting workflow for solubility issues.

G Factors Affecting this compound Conjugate Solubility solubility Conjugate Solubility hydrophilicity Hydrophilicity solubility->hydrophilicity hydrophobicity Hydrophobicity solubility->hydrophobicity solvent Solvent System solubility->solvent concentration Concentration solubility->concentration ph pH solubility->ph salt Salt Concentration solubility->salt peg PEG2 Linker hydrophilicity->peg pfp PFP Ester Groups hydrophobicity->pfp target Target Molecule Properties hydrophobicity->target cosolvent Organic Co-solvent (e.g., DMSO, DMF) solvent->cosolvent aqueous Aqueous Buffer solvent->aqueous

Caption: Factors influencing conjugate solubility.

References

Effect of pH on Bis-PEG2-PFP ester reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bis-PEG2-PFP ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH range for the reaction of PFP esters with primary amines, such as the lysine residues in proteins, is typically between 7.2 and 8.5.[1][2] The reactivity of the primary amine is dependent on it being in a non-protonated state, which is favored at a slightly basic pH.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant as the pH increases.[4] While PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, higher pH will accelerate the rate of hydrolysis, leading to the formation of an inactive carboxylic acid and reducing the efficiency of your conjugation reaction.[4]

Q3: What are the advantages of using a PFP ester over an NHS ester?

PFP esters offer two main advantages over NHS esters:

  • Increased stability: PFP esters are less prone to spontaneous hydrolysis in aqueous buffers compared to NHS esters. This allows for more efficient conjugation reactions and provides a wider window for experimental manipulation.

  • Higher reactivity: PFP esters generally react more rapidly with primary amines than NHS esters, leading to faster completion of the conjugation reaction.

Q4: Which buffers should be used for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers. Avoid buffers such as Tris or glycine.

Q5: My this compound won't dissolve in my aqueous reaction buffer. What should I do?

This compound, like many PFP esters, has low solubility in aqueous solutions. It is recommended to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the aqueous reaction buffer containing your biomolecule. The final concentration of the organic solvent should ideally be kept below 10% to minimize the risk of protein denaturation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation yield Hydrolysis of the PFP ester: The ester has degraded due to moisture or high pH.Prepare the PFP ester solution immediately before use. Ensure the use of anhydrous organic solvents for the stock solution. Optimize the reaction pH; while a higher pH increases amine reactivity, it also accelerates hydrolysis. Consider performing the reaction at a slightly lower pH (e.g., 7.2-7.5) for a longer duration.
Presence of competing primary amines: The reaction buffer (e.g., Tris, glycine) or contaminants in the biomolecule solution are reacting with the PFP ester.Perform a buffer exchange of your biomolecule into an amine-free buffer (e.g., PBS, HEPES, bicarbonate) prior to the reaction.
Protonated amine groups on the target molecule: The reaction pH is too low, leading to protonation of the primary amines and rendering them unreactive.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 to maintain the nucleophilicity of the primary amines.
Insufficient molar excess of PFP ester: The ratio of PFP ester to the amine-containing molecule is too low.Increase the molar excess of the this compound. A 5- to 15-fold molar excess is a common starting point.
Precipitation of the biomolecule upon addition of the PFP ester solution High concentration of organic solvent: The addition of the PFP ester stock solution in DMSO or DMF is causing the protein or other biomolecule to precipitate.Decrease the final concentration of the organic co-solvent in the reaction mixture to below 10%. Add the PFP ester stock solution slowly to the biomolecule solution while gently stirring.
Inconsistent results between experiments Degradation of the PFP ester: The PFP ester may have degraded due to improper storage.Store the this compound at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Data Presentation

Table 1: Effect of pH on this compound Reaction Components

pH LevelEffect on Amine ReactivityEffect on PFP Ester HydrolysisRecommendation
< 7.0 Sub-optimal. Primary amines are increasingly protonated and less nucleophilic, leading to a very slow reaction rate.Hydrolysis rate is minimal.Not recommended for efficient conjugation.
7.2 - 8.5 Optimal. Primary amines are sufficiently deprotonated to be reactive. The reaction rate is favorable.Hydrolysis occurs and its rate increases with pH.The recommended range for balancing amine reactivity and ester stability. Start at the lower end of this range (e.g., pH 7.2-7.5) and optimize as needed.
> 8.5 High amine reactivity.The rate of hydrolysis becomes significantly faster, which can lead to a lower overall conjugation yield due to the rapid degradation of the PFP ester.Generally not recommended as the competing hydrolysis reaction dominates.

Table 2: Qualitative Comparison of PFP Ester and NHS Ester Reactivity

CharacteristicPFP EsterNHS Ester
Relative Hydrolysis Rate LowerHigher
Relative Aminolysis (Amine Reaction) Rate HigherLower
Overall Reaction Efficiency More efficient due to higher stability and reactivityLess efficient, especially in dilute solutions or with longer reaction times

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Preparation of Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 2-10 mg/mL.

    • If the protein solution was stored in a buffer containing primary amines, perform a buffer exchange using a desalting column.

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Slowly add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the stirring protein solution.

    • Ensure the final concentration of the organic solvent is less than 10%.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.

  • Quenching the Reaction (Optional):

    • To quench any unreacted PFP ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC

This protocol can be adapted to determine the hydrolytic stability of this compound in your specific buffer.

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Reaction buffer of interest (e.g., PBS, pH 7.4 and pH 8.5)

    • HPLC system with a C18 column and a UV detector

    • Mobile phase: Acetonitrile/water gradient with 0.1% TFA

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Initiate the hydrolysis by diluting the stock solution into the desired buffer to a final concentration of 1 mM.

    • Immediately inject a sample (t=0) onto the HPLC system.

    • Continue to inject samples at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly).

    • Monitor the decrease in the area of the this compound peak over time.

    • Calculate the half-life by plotting the natural logarithm of the peak area versus time.

Visualizations

Reaction_Pathway PFP_Ester This compound Conjugate Stable Amide Bond (Desired Product) PFP_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Product Inactive Carboxylic Acid (Byproduct) PFP_Ester->Hydrolyzed_Product Hydrolysis (Increases with pH) Amine Primary Amine (e.g., on Protein) Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed_Product

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is reaction pH in the 7.2-8.5 range? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Is the PFP ester in sufficient molar excess? Check_Buffer->Check_Molar_Ratio Yes Buffer_Exchange->Check_Molar_Ratio Increase_Ratio Increase molar ratio of PFP ester Check_Molar_Ratio->Increase_Ratio No Check_Storage Was the PFP ester stored correctly? Check_Molar_Ratio->Check_Storage Yes Increase_Ratio->Check_Storage New_Reagent Use a fresh vial of PFP ester Check_Storage->New_Reagent No Success Improved Yield Check_Storage->Success Yes New_Reagent->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Bis-PEG2-PFP ester from their reaction solutions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted this compound?

The first and simplest step is to quench the reaction. Pentafluorophenyl (PFP) esters react with primary amines to form stable amide bonds.[1][2][3] By adding a quenching buffer containing an excess of a primary amine, such as Tris or glycine, any remaining active PFP ester will react with the quenching agent, rendering it unable to bind to your target molecule.[3][4]

Q2: What are the most common methods for purifying my PEGylated product away from the unreacted/quenched this compound?

The most common and effective methods for removing unreacted this compound are based on size differences between your product and the small molecule ester. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating molecules based on their hydrodynamic radius. Your larger PEGylated product will elute before the smaller, unreacted ester.

  • Dialysis: This technique allows for the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules. It is a straightforward method for buffer exchange and removal of small molecule impurities.

  • Ultrafiltration/Diafiltration: This method uses pressure to force a solution through a membrane that retains larger molecules while allowing smaller molecules and buffer to pass through. It can be used to concentrate your product and remove unreacted ester simultaneously.

Q3: How can I confirm that all the unreacted this compound has been removed?

Several analytical techniques can be employed to verify the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), can separate the PEGylated product from the unreacted ester, allowing for quantification of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can confirm the molecular weight of your PEGylated product and detect the absence of the unreacted ester.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can visualize the increase in molecular weight of the protein after PEGylation and the absence of bands corresponding to unreacted materials.

Q4: Can I use a buffer containing Tris during my conjugation reaction?

No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction. These buffers will compete with your target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS) are recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low conjugation efficiency and presence of unreacted ester. The reaction buffer contains primary amines (e.g., Tris).Ensure your reaction buffer is free of primary amines. Use a buffer such as PBS.
The this compound has hydrolyzed before reacting with your molecule.PFP esters are moisture-sensitive. Prepare the ester solution immediately before use and do not store it.
Unreacted ester is still present after purification by dialysis. The dialysis membrane pore size (MWCO) is too small, or the dialysis time is too short.Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the molecular weight of the this compound (538.3 g/mol ) but smaller than your product. Increase the dialysis time and the volume of the dialysis buffer.
Insufficient quenching of the reaction.Before purification, ensure the reaction is properly quenched with a sufficient molar excess of an amine-containing buffer like Tris for at least 30 minutes.
Difficulty separating the product from the unreacted ester using SEC. The column resolution is not optimal for the size difference.Use a column with a smaller bead size for higher resolution. Optimize the flow rate and mobile phase composition.
The sample is overloaded on the column.Reduce the amount of sample loaded onto the column to improve separation.

Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction
  • Prepare Quenching Buffer: Prepare a 1 M solution of Tris-HCl, pH 8.0.

  • Add to Reaction: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Incubate the mixture for at least 15-30 minutes at room temperature to ensure all unreacted PFP ester is deactivated.

Protocol 2: Purification using a Desalting Column (Size Exclusion Chromatography)
  • Equilibrate the Column: Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

  • Apply Sample: Apply the quenched reaction mixture to the top of the column.

  • Elute: Elute the sample with the equilibration buffer. The larger, PEGylated product will travel faster through the column and elute first.

  • Collect Fractions: Collect fractions and analyze them using a suitable method (e.g., UV-Vis spectrophotometry at 280 nm for proteins) to identify the fractions containing your purified product.

Decision-Making Workflow for Purification

G cluster_0 Reaction Quenching cluster_1 Purification Method Selection cluster_2 Purity Analysis cluster_3 Outcome Quench Quench reaction with Tris or Glycine buffer Start Select Purification Method Quench->Start SEC Size Exclusion Chromatography (Desalting Column) Start->SEC High Resolution & Speed Dialysis Dialysis / Ultrafiltration Start->Dialysis Simplicity & Large Volume HPLC Preparative HPLC Start->HPLC High Purity Required Analysis Analyze Purity SEC->Analysis Dialysis->Analysis HPLC->Analysis LCMS LC-MS Analysis->LCMS RP_HPLC RP-HPLC Analysis->RP_HPLC SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Pure Pure Product LCMS->Pure Impure Impure Product LCMS->Impure RP_HPLC->Pure RP_HPLC->Impure SDS_PAGE->Pure SDS_PAGE->Impure Impure->Start Re-purify

Caption: Workflow for selecting a purification method and analyzing product purity.

References

Bis-PEG2-PFP ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG2-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, troubleshooting guidance for common experimental issues, and detailed protocols for key applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker. It contains two pentafluorophenyl (PFP) ester groups at either end of a 2-unit polyethylene glycol (PEG) spacer.[1] PFP esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2] This makes it a valuable tool for covalently linking molecules containing primary amines, including protein-protein crosslinking, antibody-drug conjugation, and surface modification of nanoparticles.[3][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.

Q2: How should I store this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, it is crucial to equilibrate the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the PFP ester.

Q3: In what solvents can I dissolve this compound?

This compound is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stock solutions should be prepared fresh immediately before use in one of these anhydrous solvents. Storing the reagent in solution is not recommended due to the potential for hydrolysis.

Q4: What is the optimal pH for reactions with this compound?

The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this pH range, the primary amines are sufficiently deprotonated and reactive. Higher pH levels will increase the rate of hydrolysis of the PFP ester, which is a competing reaction.

Q5: What buffers are compatible with this compound reactions?

Amine-free buffers should be used for conjugation reactions. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester.

Q6: How do PFP esters compare to NHS esters?

PFP esters are generally more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reliable conjugation reactions, particularly in aqueous environments. However, PFP esters can be more hydrophobic than their NHS counterparts.

Data Presentation

Table 1: Storage and Handling Summary for this compound

ParameterRecommendationRationale
Storage Temperature -20°CTo maintain long-term stability and prevent degradation.
Storage Conditions With desiccant, protected from moisture.PFP esters are highly susceptible to hydrolysis.
Handling Equilibrate vial to room temperature before opening.To prevent moisture condensation inside the vial.
Solvents for Stock Anhydrous DMSO or DMF.Ensures solubility and minimizes hydrolysis before use.
Stock Solution Prepare fresh immediately before use. Do not store.The PFP ester group will degrade over time in solution.

Table 2: Qualitative Comparison of PFP and NHS Esters for Amine Conjugation

FeaturePFP EsterNHS Ester
Reactivity High reactivity towards primary amines.High reactivity towards primary amines.
Stability in Aqueous Solution More stable to hydrolysis than NHS esters.Susceptible to hydrolysis, especially at higher pH.
Optimal Reaction pH 7.2 - 8.57 - 9
Byproduct PentafluorophenolN-hydroxysuccinimide
Hydrophobicity Generally more hydrophobic.Generally more hydrophilic.

Experimental Protocols

Protocol 1: Crosslinking Proteins in Solution

This protocol provides a general procedure for crosslinking proteins with this compound. Optimization of the crosslinker-to-protein molar ratio is recommended for specific applications.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution.

  • Add the desired molar excess (typically 10- to 50-fold molar excess over the protein) of the this compound stock solution to the protein solution while gently mixing.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Extracellular Crosslinking of Cell Surface Proteins

This protocol is for crosslinking proteins on the surface of cells in suspension.

Materials:

  • Cell suspension

  • Ice-cold PBS, pH 8.0

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

  • Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive experiments, incubation can be performed at 4°C to reduce active internalization.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Proceed with cell lysis or other downstream applications.

Protocol 3: Modification of a Small Molecule with a Primary Amine

This protocol outlines the procedure for reacting this compound with a small molecule containing a primary amine.

Materials:

  • Amine-containing small molecule

  • Anhydrous organic solvent (e.g., THF, DCM, ACN, DMF, or DMSO)

  • This compound

  • Base (e.g., DIPEA or TEA)

Procedure:

  • Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Add 1.2 to 1.5 equivalents of this compound for each primary amine on the small molecule.

  • Add 4 to 10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Stir the reaction at room temperature for 6 to 18 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the product can be purified using standard organic synthesis workup and purification techniques. If DMF or DMSO are used as solvents, an extraction work-up will be necessary to remove them.

Mandatory Visualization

experimental_workflow_protein_crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_reagent Prepare fresh Bis-PEG2-PFP in anhydrous DMSO/DMF add_crosslinker Add crosslinker to protein solution (10-50x molar excess) prep_reagent->add_crosslinker prep_protein Prepare protein solution in amine-free buffer (pH 7.2-8.0) prep_protein->add_crosslinker incubate Incubate: 30-120 min at RT or overnight at 4°C add_crosslinker->incubate quench Quench with Tris buffer incubate->quench purify Purify by SEC or dialysis quench->purify analyze Analyze crosslinked product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Workflow for protein crosslinking using this compound.

troubleshooting_guide cluster_causes Potential Causes & Solutions start Low or No Crosslinking Efficiency hydrolysis Hydrolyzed Crosslinker? - Prepare fresh stock solution - Equilibrate vial to RT before opening - Use anhydrous solvent start->hydrolysis Check Reagent buffer Incorrect Buffer? - Use amine-free buffer (PBS, HEPES) - Avoid Tris, glycine start->buffer Check Reaction Conditions ratio Incorrect Molar Ratio? - Optimize crosslinker:protein ratio (start with 10-50x excess) start->ratio Check Stoichiometry mixing Insufficient Mixing? - Ensure thorough mixing when adding crosslinker start->mixing Check Procedure ph Suboptimal pH? - Adjust pH to 7.2-8.5 buffer->ph

Caption: Troubleshooting guide for low crosslinking efficiency.

References

Technical Support Center: Optimizing Bis-PEG2-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues encountered during Bis-PEG2-PFP ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a this compound reaction?

A1: The optimal incubation time for a this compound reaction is highly dependent on the specific application, including the concentration of the protein and crosslinker, temperature, and pH. Generally, reactions are incubated for 30 minutes at room temperature or 2 hours at 4°C .[1] For sensitive biomolecules, an overnight incubation at 4°C may be preferred.[2] However, empirical testing is crucial to determine the ideal conditions for your specific experiment.[1]

Q2: What is the primary competing reaction I should be aware of?

A2: The primary competing reaction is the hydrolysis of the PFP ester , where the reagent reacts with water and becomes non-reactive.[1][3] The rate of hydrolysis increases with higher pH and is more pronounced in dilute protein solutions. PFP esters are generally less susceptible to hydrolysis than NHS esters, leading to more efficient reactions.

Q3: How does pH affect the crosslinking efficiency?

A3: A pH range of 7.2 to 8.5 is generally optimal for reacting PFP esters with primary amines (N-terminus and lysine residues). In this range, the primary amines are sufficiently deprotonated and nucleophilic. At a lower pH, the amine groups are more likely to be protonated and less reactive. Conversely, at a higher pH, the rate of PFP-ester hydrolysis increases, reducing the amount of active crosslinker available.

Q4: Can I use buffers containing primary amines, like Tris or glycine?

A4: No, you should avoid buffers containing primary amines , such as Tris or glycine. These buffers will compete with the target amines on your molecule of interest for reaction with the PFP ester, which can significantly reduce crosslinking efficiency or quench the reaction entirely. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers.

Q5: How can I stop the crosslinking reaction?

A5: The reaction can be quenched by adding a buffer containing an excess of primary amines, such as Tris buffer (pH 8.0-8.5) , and incubating for a short period (e.g., 15-30 minutes). This will consume any unreacted PFP esters.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crosslinking 1. Hydrolysis of PFP ester: Reagent was exposed to moisture or dissolved in aqueous buffer for too long before use. 2. Suboptimal pH: Reaction pH is too low, leading to protonated, non-reactive amines. 3. Insufficient crosslinker: The molar excess of the this compound is too low. 4. Presence of competing amines: Buffer or sample contains primary amines (e.g., Tris, glycine).1. Prepare the crosslinker stock solution in a dry organic solvent (e.g., DMSO, DMF) immediately before use. Avoid storing the reagent in solution. 2. Ensure the reaction buffer pH is between 7.2 and 8.5. 3. Increase the molar excess of the crosslinker. A 10- to 50-fold molar excess is a common starting point. 4. Exchange the sample into an amine-free buffer like PBS before starting the reaction.
Protein Precipitation 1. Over-crosslinking: High concentration of the crosslinker leads to extensive modification and aggregation. 2. Change in protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and reduce its solubility. 3. Denaturation: Reaction conditions are too harsh.1. Reduce the molar excess of the crosslinker. Perform a titration to find the optimal concentration. 2. Add solubility-enhancing agents to the buffer, if compatible with your experiment. 3. Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C).
High Molecular Weight Smearing on Gel 1. Non-specific crosslinking: Reaction time is too long, or the crosslinker concentration is too high. 2. Aggregation: Similar to protein precipitation, but aggregates remain in solution.1. Decrease the incubation time and/or the molar excess of the crosslinker. 2. Optimize reaction conditions as described for protein precipitation.

Data Summary Tables

Table 1: Recommended Incubation Times and Temperatures

ConditionIncubation TimeTemperatureNotes
Standard30 minutesRoom TemperatureA common starting point for many applications.
For Sensitive Biomolecules2 hours or Overnight4°CTo minimize potential damage to the biomolecule.
Accelerated Reaction30 minutes37°CMay increase reaction rate but also the risk of side reactions.
Small Molecule Conjugation6 to 18 hoursRoom TemperatureOften requires longer incubation times.

Table 2: Key Reaction Parameters

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity and PFP ester stability.
Molar Excess of Crosslinker 10- to 50-foldEnsures sufficient conjugation. Requires empirical optimization.
Quenching Buffer 20-50 mM Tris or GlycineEffectively stops the reaction by consuming excess PFP esters.
Quenching Time 15 - 30 minutesSufficient time for the quenching reaction to complete.

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution
  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a final concentration of 0.1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in a dry organic solvent such as DMSO or DMF to a high concentration (e.g., 250 mM).

  • Initiate Reaction: Add the desired molar excess of the crosslinker stock solution to the protein solution while gently mixing.

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column.

Protocol 2: Cell Surface Crosslinking
  • Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8) to remove any primary amines from the culture medium. Resuspend the cells in the same buffer.

  • Prepare Crosslinker: Prepare a fresh stock solution of this compound in a dry organic solvent.

  • Initiate Reaction: Add the crosslinker to the cell suspension to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction for 30 minutes at room temperature or on ice to reduce active internalization of the reagent.

  • Quench Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Wash: Pellet the cells and wash them with PBS to remove excess reagent and quenching buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) initiate Add Crosslinker to Protein Solution prep_protein->initiate prep_crosslinker Prepare Fresh This compound Stock in DMSO/DMF prep_crosslinker->initiate incubate Incubate (e.g., 30 min @ RT or 2 hr @ 4°C) initiate->incubate quench Quench with Tris or Glycine incubate->quench purify Purify (Dialysis or Desalting) quench->purify

Caption: General workflow for a this compound protein crosslinking experiment.

troubleshooting_logic start Low/No Crosslinking? cause1 PFP Ester Hydrolyzed? start->cause1 Yes solution1 Use Fresh Reagent & Anhydrous Solvent cause1->solution1 Yes cause2 Suboptimal pH? cause1->cause2 No solution2 Adjust pH to 7.2-8.5 cause2->solution2 Yes cause3 Competing Amines? cause2->cause3 No solution3 Use Amine-Free Buffers cause3->solution3 Yes

Caption: Troubleshooting flowchart for low or no crosslinking in PFP ester reactions.

References

Impact of buffer choice on Bis-PEG2-PFP ester stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of Bis-PEG2-PFP ester in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for a this compound in an aqueous buffer is hydrolysis of the pentafluorophenyl (PFP) ester groups.[1] This reaction, which is accelerated at higher pH, results in the formation of the corresponding non-reactive carboxylic acid and pentafluorophenol, preventing the desired conjugation to amine-containing molecules.[1]

Q2: Which buffers are recommended for conjugation reactions with this compound?

For optimal performance, it is recommended to use non-amine-containing buffers. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[1][2]

Q3: Are there any buffers I should avoid when using this compound?

Yes. Avoid buffers that contain primary amines, such as Tris or glycine.[3] The primary amines in these buffers will compete with the target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency.

Q4: What is the optimal pH range for conjugation reactions involving this compound?

The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the ester. Lowering the pH can reduce reactivity, while significantly higher pH levels will accelerate the rate of ester hydrolysis, decreasing the yield of your desired conjugate.

Q5: How should I store the this compound reagent?

This compound is sensitive to moisture. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the reagent.

Q6: Can I prepare stock solutions of this compound for later use?

It is strongly advised to prepare solutions of this compound immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not recommended as the ester will degrade over time into the non-reactive carboxylic acid.

Q7: What solvents should be used to dissolve this compound?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to an aqueous reaction mixture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Hydrolysis of the PFP ester: The reagent may have degraded due to exposure to moisture.Always use a fresh vial of this compound. Ensure the vial is warmed to room temperature before opening. Prepare the ester solution in anhydrous DMF or DMSO immediately before adding it to the reaction buffer.
Incorrect pH: The reaction buffer pH may be too low, resulting in protonated and unreactive amine groups on your target molecule.Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 for efficient amine coupling.
Presence of competing nucleophiles: Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the ester.Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer. If your protein is in a Tris-based buffer, perform a buffer exchange before starting the conjugation.
Inconsistent Results Between Experiments Degraded PFP ester: The quality of the PFP ester can vary if not stored correctly.Always store the reagent at -20°C with a desiccant. It is good practice to qualify a new batch of the ester with a small-scale control reaction.
Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.
Loss of Product During Workup Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions used during extractions.If possible, avoid aqueous basic workups. A user reported loss of their PFP ester product after washing with a sodium bicarbonate (NaHCO₃) solution.

Data Presentation

PFP esters are known to be significantly more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, a common alternative for amine-reactive conjugation.

Table 1: Comparative Stability of Active Esters in Aqueous Acetonitrile

Active EsterSolvent SystemHalf-life (t½)Reference
Pentafluorophenyl (PFP) Ester Aqueous AcetonitrileNo detectable decomposition after 300 hours
N-Hydroxysuccinimide (NHS) Ester Aqueous Acetonitrile~140 hours

Table 2: Effect of pH on the Half-life of an NHS Ester (for trend reference)

pHHalf-life (t½) of NHS EsterReference
8.0210 minutes
8.5180 minutes
9.0125 minutes

Experimental Protocols

Protocol: Monitoring this compound Stability by HPLC

This protocol provides a method to determine the hydrolytic stability of this compound in a specific buffer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO or DMF.

  • Initiate hydrolysis: Add a small aliquot of the PFP ester stock solution to your buffer of interest at a known final concentration (e.g., 1 mM) and maintain at a constant temperature.

  • Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • HPLC analysis: Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.

  • Calculate the half-life: Determine the half-life of the ester by plotting the natural logarithm of the PFP ester concentration versus time.

Visualizations

The primary challenge in using this compound is managing the competition between the desired aminolysis (conjugation) and the undesired hydrolysis.

G cluster_0 Experimental Workflow cluster_2 Products start This compound in Anhydrous Solvent reaction_mix Aqueous Reaction Mixture start->reaction_mix Add to Aqueous Buffer (pH 7.2-8.5) aminolysis Desired Conjugation (Aminolysis) reaction_mix->aminolysis + Target Amine (R-NH2) hydrolysis Undesired Degradation (Hydrolysis) reaction_mix->hydrolysis + Water (H2O) product_amide Stable Amide Bond (Conjugated Product) aminolysis->product_amide product_acid Inactive Carboxylic Acid (Hydrolyzed Product) hydrolysis->product_acid

Caption: Competing reaction pathways for this compound in aqueous buffer.

References

Technical Support Center: PEGylation of Low-Concentration Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the covalent attachment of polyethylene glycol (PEG) to proteins, particularly when working with low protein concentrations. Here you will find frequently asked questions and troubleshooting guides to help you optimize your PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when trying to PEGylate proteins at low concentrations?

A1: Working with low protein concentrations (<1 mg/mL) presents several challenges. The reaction kinetics are slower due to reduced molecular crowding, which can lead to lower PEGylation efficiency.[1] Furthermore, at low concentrations, proteins may be more susceptible to denaturation or aggregation at surfaces. Side reactions, such as the hydrolysis of the activated PEG reagent, can become more significant relative to the desired PEGylation reaction.[2]

Q2: How does protein concentration influence the efficiency of a PEGylation reaction?

A2: Protein concentration is a critical parameter in a PEGylation reaction. Higher protein concentrations generally favor the reaction, leading to higher conversion rates.[1] However, very high concentrations can lead to the formation of soluble aggregates and even macroscopic precipitation.[2] For each protein, there is an optimal concentration range that maximizes PEGylation while minimizing aggregation. For instance, one study determined an ideal concentration of about 5 g/L for lysozyme PEGylation.[1]

Q3: What analytical methods are suitable for characterizing PEGylated proteins, especially when the concentration is low?

A3: Characterizing low-concentration PEGylated proteins requires sensitive analytical techniques.

  • Size Exclusion Chromatography (SEC): SEC is a primary method for separating PEGylated proteins from unreacted protein and excess PEG, based on their differences in hydrodynamic radius. Modern SEC columns can offer high sensitivity, with limits of detection (LOD) as low as 3.125 µg/mL for a model PEGylated protein.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation shields the protein's surface charges, IEX is highly effective at separating native protein from mono-, di-, and multi-PEGylated species, as well as positional isomers.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is useful for analyzing the purity of PEGylated products and can help in identifying PEGylation sites.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS provide precise molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached to the protein).

  • HPLC with Charged Aerosol Detection (CAD): This method is particularly useful because it can detect and quantify analytes like PEG reagents that lack a UV chromophore, overcoming limitations of standard UV detection.

Q4: Can I perform site-specific PEGylation at low protein concentrations?

A4: Yes, site-specific PEGylation is achievable at low concentrations, though reaction conditions must be carefully controlled. For N-terminal PEGylation, lowering the reaction pH (e.g., to pH 7 or below) can favor modification of the α-amino group over the ε-amino groups of lysine residues, due to differences in their pKa values. Thiol-specific PEGylation targeting cysteine residues is another common strategy for achieving site-specificity.

Troubleshooting Guides

Problem 1: Low or No PEGylation Efficiency

You've run your PEGylation reaction with a low-concentration protein sample, and analysis (e.g., by SDS-PAGE or SEC) shows a large amount of unreacted protein.

G start Low PEGylation Yield Detected check_reagents Verify Reagent Activity (PEG & Protein) start->check_reagents optimize_ratio Increase PEG:Protein Molar Ratio check_reagents->optimize_ratio Reagents OK end_fail Still Low Yield (Consult Further) check_reagents->end_fail Reagents Degraded optimize_ph Adjust Reaction pH optimize_ratio->optimize_ph optimize_ratio->end_fail increase_conc Increase Protein Concentration optimize_ph->increase_conc optimize_ph->end_fail increase_time Extend Reaction Time increase_conc->increase_time increase_conc->end_fail end_success Yield Improved increase_time->end_success

Caption: Troubleshooting workflow for low PEGylation yield.

Q: My activated PEG reagent might be old. Could this be the problem? A: Yes. Activated PEGs (e.g., PEG-NHS, PEG-aldehyde) are sensitive to moisture and can hydrolyze over time, losing their reactivity. It is crucial to use fresh or properly stored reagents. Always store them desiccated and under inert gas if possible.

Q: What is the first parameter I should adjust to improve efficiency? A: The molar ratio of PEG to protein is a key factor. At low protein concentrations, you often need a higher molar excess of the PEG reagent to drive the reaction forward. Try increasing the PEG:protein molar ratio systematically (e.g., 20:1, 50:1, 100:1) in small-scale pilot reactions to find the optimal excess.

Q: How does pH affect my reaction, and what should I try? A: The pH is critical, especially for amine-reactive PEGylation (targeting lysine or the N-terminus). The reaction targets unprotonated primary amines. Most amine-specific reactions are performed at a pH of 7-9. However, the optimal pH depends on the pKa of the target amino groups and the stability of your protein. It's recommended to perform a pH screening experiment (e.g., from pH 6.5 to 8.5) to find the condition that gives the best yield without compromising protein stability.

Q: I'm worried about increasing the protein concentration due to limited material. What else can I do? A: If increasing the protein concentration is not feasible, consider extending the reaction time. At low concentrations, the reaction proceeds more slowly. Monitor the reaction over a longer period (e.g., 4, 8, 12, and 24 hours) to determine if the yield improves with time. Be mindful that longer reaction times also increase the risk of protein degradation or PEG hydrolysis.

Problem 2: Protein Aggregation or Precipitation During PEGylation

You observe turbidity, precipitation, or see high molecular weight species in your SEC analysis after the PEGylation reaction.

Q: What is causing my protein to aggregate? A: Aggregation during PEGylation can be caused by several factors. The reaction conditions themselves (pH, temperature) might be destabilizing for your protein. The PEG reagent, particularly at high concentrations, can act as a precipitant, a phenomenon known as "PEGing-out". Additionally, modification of certain residues on the protein surface could expose hydrophobic patches, leading to aggregation.

Q: How can I prevent aggregation while maintaining PEGylation efficiency? A: You can try several strategies:

  • Optimize Reaction Conditions: Systematically screen different temperatures (e.g., 4°C vs. room temperature) and pH values to find a condition where your protein is most stable.

  • Add Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help prevent aggregation. Common excipients include sugars (sucrose, trehalose), polyols (sorbitol, glycerol), and certain amino acids like arginine and glycine.

  • Control the PEG:Protein Ratio: While a high PEG excess can improve efficiency, it can also induce precipitation. Find a balance that provides adequate PEGylation without causing the protein to crash out of solution.

  • Use a Different PEGylation Chemistry: If lysine PEGylation is causing aggregation, consider alternative sites like cysteine residues, which may be less disruptive to the protein's overall structure.

Experimental Protocols & Data

Protocol: Small-Scale Screening for Optimal PEGylation Conditions

This protocol outlines a method for systematically testing key parameters to find the optimal conditions for your low-concentration protein.

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, and pH to maximize mono-PEGylation while minimizing aggregation.

Materials:

  • Protein stock solution (e.g., 2-5 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in dry, amine-free solvent like DMSO or DMF)

  • Reaction buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 6.5, 7.0, 7.5, 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • 96-well microplate or microcentrifuge tubes

Methodology:

  • Setup the Reaction Matrix: Design a matrix of experiments in a 96-well plate to test different combinations of variables.

  • Prepare Protein Dilutions: In each well/tube, add the reaction buffer of a specific pH. Then, add the protein stock to reach the desired final concentration (e.g., 0.5 mg/mL).

  • Initiate the Reaction: Add the activated PEG stock solution to each well to achieve the desired molar ratios (e.g., 10:1, 20:1, 50:1). Mix gently.

  • Incubate: Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours).

  • Quench the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted PEG.

  • Analyze the Results: Analyze a small aliquot from each reaction by SDS-PAGE and/or SEC-HPLC to determine the percentage of unreacted, mono-PEGylated, and multi-PEGylated protein, as well as the presence of aggregates.

  • Identify Optimal Conditions: Select the condition that provides the highest yield of the desired PEGylated product with the lowest amount of aggregation.

Quantitative Data: Reaction Parameter Examples

The following table summarizes example PEGylation conditions from various studies, which can serve as a starting point for optimization.

ParameterLysozymescFvBSA Nanoparticles
Protein Conc. 1 - 10 g/L (Optimal: 5 g/L)1 g/L5 g/L
PEG Type Aldehyde-PEG (5 kDa)Aldehyde-PEG (5 kDa)mPEG-SPA (5 kDa)
PEG:Protein Ratio 2-fold molar excess5-fold molar excess32.5 g/L PEG conc.
pH ~6.0~4.0 - 6.07.0
Temperature 10 - 30 °C (Optimal: 20°C)10 - 30 °C27°C
Reaction Time 15 - 20 hoursUp to 20 hours10 minutes
Protocol: Analysis of PEGylation by SEC-HPLC

Objective: To separate and quantify unreacted protein, PEGylated species, and aggregates.

Instrumentation:

  • HPLC system with a UV detector (280 nm)

  • Size Exclusion Chromatography column suitable for proteins (e.g., Agilent AdvanceBio SEC 130Å)

Mobile Phase: A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0. Organic modifiers are sometimes added to reduce non-specific interactions.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the quenched PEGylation reaction mixture in the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) of the sample.

  • Data Acquisition: Run the chromatogram at a constant flow rate (e.g., 0.8-1.0 mL/min). Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to aggregates (eluting first), PEGylated protein, and native (unreacted) protein (eluting last).

    • Integrate the peak areas to calculate the relative percentage of each species.

    • The degree of PEGylation can be estimated by the shift in retention time compared to the native protein standard.

Visualization of PEGylation Concepts

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Potential Products Protein Protein (Low Concentration) MonoPEG Mono-PEGylated (Desired) Protein->MonoPEG Aggregates Aggregates Protein->Aggregates PEG Activated PEG PEG->MonoPEG Parameters pH Temperature Molar Ratio Time Parameters->MonoPEG MultiPEG Multi-PEGylated MonoPEG->MultiPEG Unreacted Unreacted Protein

Caption: Key factors influencing the PEGylation reaction outcome.

References

Technical Support Center: Controlling the Degree of PEGylation with Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively control the degree of PEGylation using Bis-PEG2-PFP ester. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful and reproducible conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during PEGylation experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No PEGylation 1. Hydrolyzed this compound: The pentafluorophenyl (PFP) ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. - Avoid preparing stock solutions for long-term storage. - Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
2. Inappropriate Reaction Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the PFP ester.- Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.0 and 9.0. - If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column prior to PEGylation.
3. Suboptimal pH: The reaction between the PFP ester and primary amines is pH-dependent. Reactivity is significantly reduced at lower pH.- Ensure the reaction pH is within the optimal range of 7.2-8.5 for efficient conjugation.
4. Insufficient Molar Excess of PEG Reagent: A low ratio of this compound to protein may result in a low degree of PEGylation.- Increase the molar excess of the this compound. A 10- to 50-fold molar excess over the protein is a common starting point.
Protein Aggregation or Precipitation 1. High Protein Concentration: Some proteins are prone to aggregation at the concentrations required for efficient PEGylation.- Reduce the protein concentration. - Add solubilizing excipients, such as arginine or specific detergents, if compatible with your protein and downstream application.
2. Conformational Changes: The addition of PEG chains can sometimes induce conformational changes that lead to aggregation.- Optimize the degree of PEGylation; a lower number of attached PEG molecules may prevent aggregation. - Screen different reaction conditions (pH, temperature) to find a gentler conjugation environment.
Heterogeneous PEGylation Product 1. Multiple Reactive Sites: Proteins often have multiple lysine residues and a primary N-terminal amine, leading to a mixture of PEGylated species with varying numbers of PEG chains attached at different locations.- To favor mono-PEGylation, use a lower molar excess of the this compound and a shorter reaction time. - For site-specific PEGylation, consider protein engineering to remove competing reactive sites.
2. Lack of Control over Reaction Parameters: Variations in reaction time, temperature, and pH can lead to batch-to-batch variability.- Precisely control all reaction parameters. Perform time-course and temperature optimization experiments to determine the ideal conditions for your desired product.
Loss of Biological Activity 1. PEGylation at or near the Active Site: If PEGylation occurs at an amino acid residue crucial for the protein's function, a loss of activity can be expected.- If the location of the active site is known, protein engineering can be used to remove reactive lysine residues in that vicinity. - A lower degree of PEGylation may result in a population of active, mono-PEGylated protein that can be purified.
2. Steric Hindrance: The attached PEG chain may sterically hinder the interaction of the protein with its substrate or binding partner.- Use a this compound with a shorter PEG chain if available, or consider a different conjugation chemistry that allows for more control over the attachment site.
3. Conformational Changes: PEGylation can induce conformational changes that alter the protein's native structure and function.- Characterize the secondary and tertiary structure of the PEGylated protein using techniques like circular dichroism (CD) spectroscopy to assess conformational changes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for PEGylation?

A1: this compound is a homobifunctional crosslinking reagent. It contains two pentafluorophenyl (PFP) ester reactive groups at either end of a short, 2-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary amines (found on lysine residues and the N-terminus of proteins) to form stable amide bonds. A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, making them less susceptible to hydrolysis and leading to more efficient reactions.

Q2: How can I control the number of PEG molecules attached to my protein?

A2: The degree of PEGylation can be controlled by carefully adjusting several reaction parameters:

  • Molar Ratio: Increasing the molar excess of this compound to your protein will generally result in a higher degree of PEGylation.

  • Reaction Time: Shorter reaction times will favor a lower degree of PEGylation, while longer incubation times will lead to more extensive modification.

  • pH: The reaction is most efficient at a pH between 7.2 and 8.5.

  • Temperature: Reactions can be performed at temperatures ranging from 4°C to 37°C. Lower temperatures (4°C) with longer incubation times are often used for sensitive proteins.

  • Protein Concentration: Higher protein concentrations can increase the efficiency of the PEGylation reaction.

Q3: What is the best way to prepare the this compound for the reaction?

A3: this compound is moisture-sensitive. To ensure its reactivity, it should be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before you are ready to add it to your protein solution. It is not recommended to prepare and store stock solutions of this reagent.

Q4: How do I remove unreacted this compound after the conjugation reaction?

A4: Unreacted PEG reagent can be removed using size-based separation techniques. The most common methods are size-exclusion chromatography (SEC), also known as gel filtration, or dialysis.

Q5: How can I analyze the results of my PEGylation reaction?

A5: The outcome of your PEGylation reaction can be assessed using several analytical techniques:

  • SDS-PAGE: This will show a shift in the molecular weight of your protein, with bands appearing at higher molecular weights corresponding to the addition of one, two, or more PEG chains.

  • Size-Exclusion Chromatography (SEC-HPLC): This method can separate different PEGylated species based on their hydrodynamic radius.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise mass information, confirming the number of PEG molecules conjugated to the protein.

Quantitative Data on Reaction Parameters

Disclaimer: The following tables provide illustrative data based on general principles of PEGylation to guide your experimental design. Optimal conditions must be determined empirically for each specific protein.

Table 1: Illustrative Effect of Molar Ratio on Degree of PEGylation

Molar Ratio (this compound : Protein)Expected Average Number of PEG Molecules per Protein*
5:11 - 2
10:12 - 4
20:14 - 6
50:1> 6 (potential for aggregation)

*For a model protein of ~150 kDa with multiple available lysines.

Table 2: Illustrative Effect of Reaction Time and Temperature

Temperature (°C)Reaction TimeExpected Outcome
412 - 16 hoursSlower reaction, may be beneficial for sensitive proteins to maintain activity.
25 (Room Temp)2 - 4 hoursFaster reaction, good starting point for optimization.
3730 - 60 minutesVery fast reaction, may lead to a more heterogeneous product.

Experimental Protocols

Protocol: PEGylation of a Model IgG Antibody with this compound

This protocol is a starting point and should be optimized for your specific antibody and desired degree of PEGylation.

Materials:

  • IgG antibody in PBS, pH 7.4 (amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Prepare a solution of the IgG antibody at a concentration of 5 mg/mL in PBS, pH 7.4.

  • This compound Solution Preparation (prepare immediately before use):

    • Weigh out a precise amount of this compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 20 mg/mL.

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing. For example, for a 10-fold molar excess, add X µL of the PEG solution to Y mL of the antibody solution.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the PEGylated antibody.

  • Characterization:

    • Analyze the purified PEGylated antibody using SDS-PAGE to observe the molecular weight shift.

    • Further characterize the degree of PEGylation using SEC-HPLC and/or mass spectrometry.

    • Assess the biological activity of the PEGylated antibody using a relevant in vitro assay.

Visualizations

PEGylation_Workflow Experimental Workflow for Controlled PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_optimization Optimization Loop protein_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) reaction Combine Protein and PEG Ester (Vary Molar Ratio, Time, Temp) protein_prep->reaction peg_prep Prepare Fresh Bis-PEG2-PFP Ester in Anhydrous DMSO/DMF peg_prep->reaction quench Quench Reaction (Optional, e.g., Tris) reaction->quench purify Purify PEGylated Protein (SEC or Dialysis) quench->purify analyze Characterize Product (SDS-PAGE, HPLC, MS) purify->analyze decision Desired Degree of PEGylation Achieved? analyze->decision decision->reaction No, Adjust Parameters end Final Product decision->end Yes

Caption: A flowchart illustrating the general workflow for protein PEGylation.

PEGylation_Reaction This compound Reaction with Protein Amine cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Primary Amine on Lysine or N-terminus) reaction pH 7.2 - 8.5 protein->reaction + peg PFP-O-CO-PEG2-CO-O-PFP (this compound) peg->reaction + product Protein-NH-CO-PEG2-CO-NH-Protein (Crosslinked PEGylated Protein) byproduct 2 x PFP-OH (Pentafluorophenol) reaction->product reaction->byproduct

Caption: Chemical reaction of this compound with primary amines on a protein.

Validation & Comparative

A Head-to-Head Comparison: Bis-PEG2-PFP Ester versus NHS Ester for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that directly influences the efficiency, stability, and overall success of protein conjugation. This guide provides an objective, data-driven comparison of two popular amine-reactive crosslinkers: Bis-PEG2-PFP (bis-pentafluorophenyl) ester and the conventional N-hydroxysuccinimide (NHS) ester.

This document will delve into the key performance differences between these two reagents, supported by experimental data. Detailed protocols for protein conjugation are provided to ensure reproducibility, and key chemical reactions and experimental workflows are visualized for enhanced clarity.

Executive Summary

Pentafluorophenyl (PFP) esters, including the bifunctional Bis-PEG2-PFP ester, have emerged as a superior alternative to traditional N-hydroxysuccinimide (NHS) esters for protein conjugation. The primary advantages of PFP esters lie in their significantly greater resistance to hydrolysis and their higher reactivity towards aminolysis. This combination leads to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules. While NHS esters have long been the standard, their susceptibility to rapid hydrolysis in aqueous buffers is a significant drawback, often leading to lower yields and the need for a larger excess of the reagent.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key quantitative differences in performance between PFP and NHS esters based on available experimental data.

ParameterThis compound (and PFP Esters in general)NHS EsterKey Takeaway
Hydrolytic Stability Significantly more stable in aqueous solutions. One study reported no detectable decomposition of a PFP ester after 300 hours in aqueous acetonitrile[1].Prone to rapid hydrolysis, especially at physiological or higher pH. The half-life of an NHS ester in aqueous acetonitrile was found to be approximately 140 hours under the same conditions as the PFP ester study[1]. At pH 8, the half-life of an NHS ester can be in the order of minutes[2].PFP esters offer a much wider time window for conjugation reactions and are less susceptible to inactivation by hydrolysis, leading to more consistent results.
Reactivity towards Amines (Aminolysis) Highly reactive with primary and secondary amines. A comparative study showed the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be 2.46 x 10⁻¹ s⁻¹[3][4].Reactive with primary amines, but generally less so than PFP esters. The same comparative study found the pseudo-first-order rate constant for the aminolysis of a poly(N-hydroxysuccinimide-4-vinyl benzoate) to be 3.49 x 10⁻³ s⁻¹.PFP esters react more rapidly with target amines, allowing for faster conjugation reactions and potentially higher yields before the ester hydrolyzes.
Optimal Reaction pH 7.2 - 8.5.7.2 - 8.5.Both esters function in a similar pH range, which is compatible with most protein stability requirements.
Byproducts of Conjugation Pentafluorophenol (PFP-OH).N-hydroxysuccinimide (NHS).Both byproducts are easily removed during the purification process.

Chemical Reaction Mechanisms

The fundamental reaction for both this compound and NHS ester is the acylation of a primary amine, typically the ε-amine of a lysine residue or the N-terminal α-amine of a protein. This reaction results in the formation of a stable amide bond.

Amine-Reactive Ester Conjugation Chemistry cluster_PFP This compound Reaction cluster_NHS NHS Ester Reaction PFP_Ester Protein-NH2 + this compound PFP_Intermediate Tetrahedral Intermediate PFP_Ester->PFP_Intermediate Nucleophilic Attack PFP_Conjugate Protein-Amide-PEG2-PFP Ester PFP_Intermediate->PFP_Conjugate PFP_Byproduct Pentafluorophenol PFP_Intermediate->PFP_Byproduct Leaving Group Departure NHS_Ester Protein-NH2 + NHS Ester NHS_Intermediate Tetrahedral Intermediate NHS_Ester->NHS_Intermediate Nucleophilic Attack NHS_Conjugate Protein-Amide Conjugate NHS_Intermediate->NHS_Conjugate NHS_Byproduct N-hydroxysuccinimide NHS_Intermediate->NHS_Byproduct Leaving Group Departure

Caption: Reaction mechanisms of PFP and NHS esters with primary amines on a protein.

Experimental Protocols

This section provides a detailed, side-by-side methodology for a typical protein conjugation experiment using this compound and a comparable bifunctional NHS ester.

Materials:

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Bifunctional NHS ester (e.g., BS(PEG)2)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Protocol:

StepThis compound ProtocolNHS Ester ProtocolKey Considerations
1. Protein Preparation Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5).Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5).Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the ester and must be avoided.
2. Reagent Preparation Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.Both esters are moisture-sensitive. Allow the reagent vials to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions for each experiment.
3. Conjugation Reaction Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.Add a 10-50 fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.Due to its higher reactivity and stability, a lower molar excess of the PFP ester is often sufficient. The optimal molar ratio should be determined empirically for each protein.
4. Quenching Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.This step ensures that any unreacted ester is deactivated, preventing non-specific reactions in downstream applications.
5. Purification Purify the protein conjugate using a desalting column or dialysis to remove unreacted crosslinker and byproducts.Purify the protein conjugate using a desalting column or dialysis to remove unreacted crosslinker and byproducts.The choice of purification method will depend on the scale of the reaction and the properties of the protein.
6. Characterization Characterize the conjugate to determine the degree of labeling (DOL) using appropriate methods (e.g., MALDI-TOF MS, SDS-PAGE, or UV-Vis spectroscopy).Characterize the conjugate to determine the degree of labeling (DOL) using appropriate methods (e.g., MALDI-TOF MS, SDS-PAGE, or UV-Vis spectroscopy).The DOL is a critical parameter for ensuring batch-to-batch consistency and the desired functionality of the conjugate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for protein conjugation using an amine-reactive ester.

Protein Conjugation Experimental Workflow start Start protein_prep Protein Preparation in Amine-Free Buffer start->protein_prep reagent_prep Ester Reagent Dissolution (PFP or NHS) protein_prep->reagent_prep conjugation Conjugation Reaction reagent_prep->conjugation quenching Quenching with Tris or Glycine conjugation->quenching purification Purification (e.g., Desalting Column) quenching->purification characterization Characterization (e.g., MALDI-TOF, SDS-PAGE) purification->characterization end End characterization->end

Caption: A generalized workflow for protein conjugation experiments.

Application Example: Targeting the EGFR Signaling Pathway

Protein conjugates are widely used in biomedical research and drug development. For instance, an antibody conjugated to a therapeutic agent or an imaging probe can be used to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The following diagram illustrates a simplified EGFR signaling pathway that can be modulated or visualized using protein conjugates.

Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

References

A Head-to-Head Comparison of Bis-PEG2-PFP and TFP Esters for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the efficient and specific coupling of molecules to proteins and other biomolecules is paramount. Amine-reactive esters are a cornerstone of this field, with N-hydroxysuccinimide (NHS) esters being a traditional choice. However, the demand for greater stability and reactivity has led to the emergence of advanced alternatives. This guide provides an in-depth comparison of two such alternatives: Bis-PEG2-PFP (pentafluorophenyl) ester and TFP (tetrafluorophenyl) ester, focusing on their reactivity, stability, and practical application in bioconjugation.

Executive Summary

Chemical Structures and Reaction Mechanism

At the heart of their utility is the reaction of these esters with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form stable amide bonds. The electron-withdrawing nature of the fluorinated phenyl groups in both PFP and TFP esters makes the carbonyl carbon highly electrophilic and the corresponding phenolate a good leaving group, thus facilitating the nucleophilic attack by the amine.

G reagents R-C(=O)-X (Amine-Reactive Ester) + R'-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product R-C(=O)-NH-R' (Stable Amide Bond) + HX (Leaving Group) intermediate->product Leaving Group Departure

Performance Comparison: Reactivity and Stability

A critical factor in the efficiency of bioconjugation is the competition between aminolysis (the desired reaction) and hydrolysis (an undesired side reaction). The ideal reagent exhibits a high rate of aminolysis and a low rate of hydrolysis.

Hydrolytic Stability

Fluorinated phenyl esters are generally more resistant to hydrolysis than their NHS counterparts.[1][2] Studies on self-assembled monolayers have provided quantitative data on the hydrolysis rates of TFP esters compared to NHS esters, demonstrating the superior stability of TFP esters, especially at basic pH.

Table 1: Hydrolysis Rate Constants (k') and Half-Lives (t½) of TFP and NHS Esters

pHTFP Ester k' (min⁻¹)TFP Ester t½ (min)NHS Ester k' (min⁻¹)NHS Ester t½ (min)
7.00.00097700.0017407
8.00.00135330.0039178
10.00.00213300.018239

Data from a study on self-assembled monolayers.

As the data indicates, the TFP ester is significantly more stable to hydrolysis than the NHS ester, with a nearly 10-fold longer half-life at pH 10. While direct comparative data for Bis-PEG2-PFP ester under identical conditions is not available, PFP esters are also known to be less subject to hydrolysis than NHS esters.

Aminolysis Reactivity

Kinetic studies have shown that PFP esters are highly reactive towards amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide) derivative.

Table 2: Comparative Aminolysis Rate Constants

Active Ester PlatformAminePseudo-first-order Rate Constant (k') (s⁻¹)
Poly(pentafluorophenyl acrylate)1-aminomethylpyrene2.46 x 10⁻¹
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³

This demonstrates the high reactivity of the PFP ester towards primary amines. While a direct comparison with a TFP ester is not provided in this specific study, the data suggests that PFP esters are highly efficient in the desired aminolysis reaction.

Experimental Protocols

To facilitate a direct comparison of this compound and a suitable TFP ester in your laboratory, the following protocols are provided.

Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC

This protocol outlines a method to quantify and compare the rate of hydrolysis of this compound and a TFP ester in an aqueous buffer.

Materials:

  • This compound

  • A comparable amine-reactive TFP ester

  • Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound and the TFP ester in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Add a precise volume of the stock solution to a known volume of the desired buffer (pH 7.4 or 8.5) at a controlled temperature (e.g., 25°C) to achieve a final concentration of 1 mM.

  • Monitor by HPLC: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), inject a small aliquot of the reaction mixture onto the HPLC system.

  • HPLC Method: Use a suitable gradient of water/ACN with 0.1% TFA to separate the active ester from its hydrolysis product (the corresponding carboxylic acid). Monitor the disappearance of the active ester peak at a suitable wavelength (e.g., 260 nm).

  • Data Analysis: Plot the natural logarithm of the active ester peak area versus time. The slope of this line will be the pseudo-first-order rate constant (k') for hydrolysis. The half-life (t½) can be calculated using the equation: t½ = ln(2)/k'.

Protocol 2: Comparative Analysis of Aminolysis Rate

This protocol allows for the comparison of the reaction rates of the active esters with a model primary amine.

Materials:

  • This compound and a comparable TFP ester

  • A model amine-containing molecule (e.g., a small peptide with a single lysine residue or benzylamine)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Analytical method to quantify the product and unreacted amine (e.g., HPLC, LC-MS).

Procedure:

  • Prepare Solutions: Prepare stock solutions of the active esters and the amine in a suitable solvent (e.g., DMSO for esters, reaction buffer for the amine).

  • Initiate Reaction: Add a defined molar excess of the active ester to the amine solution in the reaction buffer at a controlled temperature.

  • Time Points and Quenching: At various time points, take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the conjugated product and the remaining unreacted amine.

  • Data Analysis: Plot the concentration of the product formed over time. The initial rate of the reaction can be determined from the slope of this curve at early time points. For a more detailed kinetic analysis, pseudo-first-order conditions (large excess of one reactant) can be employed.

Visualizing the Application: Antibody-Drug Conjugation Workflow

Bis-PEG2-PFP and TFP esters are frequently used in the development of antibody-drug conjugates (ADCs). The following diagram illustrates a typical workflow for ADC creation.

G cluster_antibody Antibody Preparation cluster_linker_drug Linker-Drug Synthesis cluster_conjugation Conjugation & Purification cluster_analysis Characterization mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (mAb + Activated Linker-Drug) mAb->conjugation linker Bis-PEG2-PFP or TFP Ester Linker linker_drug Activated Linker-Drug Conjugate linker->linker_drug drug Cytotoxic Drug drug->linker_drug linker_drug->conjugation purification Purification (e.g., Chromatography) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc dar Drug-to-Antibody Ratio (DAR) Analysis adc->dar purity Purity and Aggregation Analysis adc->purity potency In vitro Potency Assay adc->potency

Case Study: EGFR Signaling Pathway in Cancer Therapy

ADCs developed using these advanced linkers often target cell surface receptors that are overexpressed in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to EGFR, the ADC is internalized, and the cytotoxic drug is released, leading to targeted cell death.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand EGF Ligand egfr EGFR ligand->egfr Binds & Activates adc ADC Targeting EGFR adc->egfr Binds ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf Phosphorylation pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt Phosphorylation endosome Endosome egfr->endosome Internalization proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation drug_release Drug Release endosome->drug_release apoptosis Apoptosis drug_release->apoptosis

Conclusion

Both Bis-PEG2-PFP and TFP esters represent a significant advancement over traditional NHS esters for amine-reactive bioconjugation, offering enhanced stability against hydrolysis. The available data suggests that PFP esters, in particular, provide a substantial increase in reactivity towards amines, which can lead to more efficient conjugation and higher yields. For researchers and drug development professionals seeking to optimize their bioconjugation strategies, the choice between these two reagents may depend on the specific application, the nature of the biomolecule, and the desired reaction conditions. The provided experimental protocols offer a framework for making an informed, data-driven decision for your specific project.

References

A Head-to-Head Comparison: Homobifunctional Crosslinking Alternatives to Bis-PEG2-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the selection of an appropriate crosslinking agent is a critical step in stabilizing protein-protein interactions for subsequent analysis. Bis-PEG2-PFP ester is a popular choice for its amine-reactive pentafluorophenyl (PFP) esters and hydrophilic polyethylene glycol (PEG) spacer. However, a range of alternative homobifunctional crosslinkers exist, each with distinct properties that may be better suited for specific applications. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

The primary alternatives to this compound for amine-reactive homobifunctional crosslinking are N-hydroxysuccinimide (NHS) ester-based reagents. This guide focuses on three widely used NHS-ester crosslinkers: Disuccinimidyl glutarate (DSG), Disuccinimidyl suberate (DSS), and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).

PFP esters, like that in Bis-PEG2-PFP, generally exhibit greater resistance to hydrolysis compared to NHS esters, potentially leading to more efficient crosslinking reactions, especially in dilute protein solutions or at higher pH.[1][2][3][4] However, NHS esters are a well-established and cost-effective option with a large body of literature supporting their use. The choice between these crosslinkers will depend on the specific requirements of the experiment, including the desired spacer arm length, solubility, cell membrane permeability, and the need to minimize hydrolysis.

Performance Comparison

The following tables summarize the key characteristics and available quantitative data for this compound and its NHS-ester alternatives.

Table 1: Physicochemical Properties of Amine-Reactive Homobifunctional Crosslinkers

FeatureThis compoundDisuccinimidyl glutarate (DSG)Disuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Reactive Group Pentafluorophenyl (PFP) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Spacer Arm Length ~16.1 Å7.7 Å[4]11.4 Å11.4 Å
Solubility Soluble in organic solvents (e.g., DMSO, DMF), forms an emulsion in aqueous buffersInsoluble in water, soluble in organic solvents (e.g., DMSO, DMF)Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF)Water-soluble
Cell Membrane Permeability PermeablePermeablePermeableImpermeable
Cleavability Non-cleavableNon-cleavableNon-cleavableNon-cleavable

Table 2: Reactivity and Stability Data

ParameterPFP EstersNHS Esters
Relative Reactivity Generally higher towards primary amines compared to NHS esters.Well-established reactivity with primary amines at physiological to slightly alkaline pH.
Hydrolysis Half-life More resistant to hydrolysis than NHS esters.Susceptible to hydrolysis, which increases with pH. Half-life can be in the order of minutes at pH 8.5.
Pseudo-first-order rate constant (k') for aminolysis *2.46 x 10⁻¹ s⁻¹3.49 x 10⁻³ s⁻¹

*Data from a comparative study of active ester polymer brush platforms with 1-aminomethylpyrene. While not a direct comparison of the specific crosslinkers in this guide, it provides a quantitative insight into the relative reactivity of the ester classes.

Experimental Protocols

Detailed methodologies for the use of NHS-ester based crosslinkers are provided below. These protocols can be adapted for specific applications.

General Protocol for Protein Crosslinking with DSG or DSS

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

  • DSG or DSS crosslinker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).

Procedure:

  • Equilibrate the DSG or DSS vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF (e.g., 25 mM).

  • Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically a 10-50 fold molar excess over the protein). The final concentration of the organic solvent should ideally be below 10%.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Proceed with downstream applications, such as SDS-PAGE analysis, mass spectrometry, or purification of the crosslinked products.

Protocol for Cell Surface Protein Crosslinking with BS3

Materials:

  • Cells in an amine-free buffer (e.g., PBS), pH 7.2-8.5.

  • BS3 crosslinker.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).

Procedure:

  • Wash the cells with ice-cold PBS to remove any amine-containing media.

  • Resuspend the cells in PBS at the desired concentration.

  • Immediately before use, dissolve BS3 in the reaction buffer to the desired final concentration (typically 1-3 mM).

  • Add the BS3 solution to the cell suspension.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes to ensure all unreacted BS3 is quenched.

  • Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction of amine-reactive crosslinkers and a typical workflow for identifying crosslinked peptides using mass spectrometry.

Chemical Reaction of Amine-Reactive Crosslinkers Crosslinker Homobifunctional Crosslinker (PFP or NHS ester) CrosslinkedComplex Covalently Crosslinked Protein Complex Crosslinker->CrosslinkedComplex Protein1 Protein 1 (with primary amines, e.g., Lysine) Protein1->CrosslinkedComplex Protein2 Protein 2 (with primary amines, e.g., Lysine) Protein2->CrosslinkedComplex LeavingGroup Leaving Group (PFP or NHS) CrosslinkedComplex->LeavingGroup

Caption: Reaction of a homobifunctional crosslinker with primary amines on two proteins.

Workflow for Mass Spectrometry Analysis of Crosslinked Proteins cluster_wet_lab Wet Lab Workflow cluster_data_analysis Data Analysis Workflow Start Protein Sample Crosslinking Crosslinking Reaction (e.g., with DSG, DSS, or BS3) Start->Crosslinking Quenching Quenching of Reaction Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides (e.g., SEC or SCX) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DatabaseSearch Database Search (Specialized Software, e.g., MeroX, xQuest) LCMS->DatabaseSearch Identification Identification of Crosslinked Peptides DatabaseSearch->Identification Validation Validation and FDR Calculation Identification->Validation Modeling Structural Modeling and Interaction Mapping Validation->Modeling End Biological Insights Modeling->End

Caption: A typical experimental and data analysis workflow for crosslinking-mass spectrometry.

Conclusion

The choice between this compound and its NHS-ester-based alternatives is nuanced and depends on the specific experimental goals. PFP esters offer the advantage of higher stability against hydrolysis, which can lead to more efficient crosslinking. However, NHS esters, particularly the water-soluble BS3, provide a reliable and well-documented alternative, especially for applications like cell-surface crosslinking where membrane permeability is a concern. By carefully considering the properties outlined in this guide and optimizing the provided protocols, researchers can confidently select the most appropriate homobifunctional crosslinker for their studies of protein-protein interactions.

References

A Comparative Guide to Protein Crosslinking: SDS-PAGE Analysis of Bis-PEG2-PFP Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protein crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein structures, and preparing protein conjugates. This guide provides a detailed comparison of Bis-PEG2-PFP ester with other common crosslinking agents, supported by experimental protocols and data presented for clear comparison.

Overview of Amine-Reactive Crosslinkers

Crosslinking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins, such as primary amines (-NH2) found on lysine residues and the N-terminus. The choice of crosslinker can significantly impact the outcome of an experiment. This guide focuses on the analysis of crosslinked proteins using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a technique that separates proteins based on their molecular weight. When proteins are crosslinked, their molecular weight increases, leading to a shift in their migration on an SDS-PAGE gel. The efficiency of this shift can be used to compare the performance of different crosslinkers.

Here, we compare Bis-PEG2-PFP (pentafluorophenyl) ester with two widely used amine-reactive crosslinkers: BS3 (Bis(sulfosuccinimidyl) suberate), an NHS (N-hydroxysuccinimide) ester, and Glutaraldehyde.

Performance Comparison

The efficiency of different crosslinkers can be evaluated by observing the formation of higher molecular weight bands on an SDS-PAGE gel, corresponding to crosslinked dimers, trimers, and larger oligomers. The following table summarizes the key characteristics and a representative comparison of the crosslinking efficiency for this compound, BS3, and Glutaraldehyde.

FeatureThis compoundBS3 (NHS Ester)Glutaraldehyde
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterAldehyde
Target Residues Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine)
Spacer Arm Length ~17.7 Å11.4 Å~7.5 Å (monomer)
Solubility Hydrophilic PEG spacer enhances water solubility[1]Water-soluble (due to sulfo-NHS groups)Water-soluble
Stability in Aqueous Solution More stable against hydrolysis than NHS esters[2][3]Prone to hydrolysis, especially at higher pHCan exist in multiple forms in solution[4]
Relative Crosslinking Efficiency HighHighVery High (can lead to extensive polymerization)
Specificity High for primary aminesHigh for primary aminesLess specific, can lead to protein denaturation[4]

Representative Crosslinking Efficiency Data

The following table presents synthesized data from multiple sources for a comparative overview of crosslinking efficiency as determined by densitometry of SDS-PAGE gels. Efficiency is expressed as the percentage of the initial monomeric protein that has shifted to higher molecular weight forms (dimers, trimers, etc.).

Crosslinker (at optimal concentration)Monomer Remaining (%)Dimer Formation (%)Higher-Order Oligomers (%)
Control (No Crosslinker) 10000
This compound 305020
BS3 354520
Glutaraldehyde 103060 (including high MW aggregates)

Note: This data is representative and intended for comparative purposes. Actual efficiencies will vary depending on the specific proteins and reaction conditions.

Experimental Workflow

The general workflow for comparing the efficiency of protein crosslinkers using SDS-PAGE is outlined below.

G cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_quench Quenching cluster_sds_page SDS-PAGE Analysis cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 1 mg/mL in PBS) reaction Incubate Protein with Crosslinkers (and a no-crosslinker control) prep_protein->reaction prep_crosslinkers Prepare Crosslinker Stock Solutions (e.g., in DMSO or water) prep_crosslinkers->reaction quench Add Quenching Buffer (e.g., Tris-HCl) reaction->quench sample_prep Prepare Samples for SDS-PAGE (add Laemmli buffer, heat) quench->sample_prep electrophoresis Run SDS-PAGE sample_prep->electrophoresis stain Stain Gel (e.g., Coomassie Blue) electrophoresis->stain visualize Visualize and Image Gel stain->visualize quantify Quantify Band Intensity (Densitometry) visualize->quantify compare Compare Crosslinking Efficiency quantify->compare

Caption: Experimental workflow for comparing protein crosslinker efficiency.

Detailed Experimental Protocols

The following are detailed protocols for a comparative analysis of this compound, BS3, and glutaraldehyde.

Materials
  • Purified protein solution (e.g., Bovine Serum Albumin, BSA, at 1-10 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.5-8.0

  • This compound

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Glutaraldehyde solution (e.g., 2.5% w/v)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • 2x Laemmli Sample Buffer

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue or silver stain

Protocol 1: Protein Crosslinking with this compound
  • Prepare Protein Solution: Prepare the protein solution at a concentration of 1 mg/mL in PBS.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 25 mM.

  • Crosslinking Reaction: In separate microcentrifuge tubes, add the protein solution. Add the this compound stock solution to achieve a final molar excess of 25:1 (crosslinker:protein). Include a control tube with only DMSO added to the protein solution.

  • Incubation: Incubate the reactions for 30 minutes at room temperature.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli Sample Buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Load equal amounts of each sample onto an SDS-PAGE gel and run according to standard procedures.

  • Visualization and Analysis: Stain the gel with Coomassie Brilliant Blue or silver stain. Visualize the bands and quantify the intensity of the monomer and crosslinked species using densitometry.

Protocol 2: Protein Crosslinking with BS3
  • Prepare Protein Solution: Prepare the protein solution at a concentration of 1 mg/mL in PBS.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve BS3 in water to a concentration of 25 mM.

  • Crosslinking Reaction: In separate microcentrifuge tubes, add the protein solution. Add the BS3 stock solution to achieve a final molar excess of 25:1 (crosslinker:protein).

  • Incubation: Incubate the reactions for 30 minutes at room temperature.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli Sample Buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Load equal amounts of each sample onto an SDS-PAGE gel and run according to standard procedures.

  • Visualization and Analysis: Stain the gel and analyze as described for this compound.

Protocol 3: Protein Crosslinking with Glutaraldehyde
  • Prepare Protein Solution: Prepare the protein solution at a concentration of 1 mg/mL in PBS.

  • Prepare Crosslinker Solution: Prepare a fresh 0.5% (w/v) solution of glutaraldehyde in water.

  • Crosslinking Reaction: In separate microcentrifuge tubes, add the protein solution. Add the glutaraldehyde solution to achieve a final concentration of 0.05%.

  • Incubation: Incubate the reactions for 10 minutes at room temperature.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli Sample Buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Load equal amounts of each sample onto an SDS-PAGE gel and run according to standard procedures.

  • Visualization and Analysis: Stain the gel and analyze as described for the other crosslinkers.

Conclusion

The choice of crosslinking reagent significantly influences the outcome of protein interaction studies. This compound offers a balance of high reactivity and stability, with its hydrophilic PEG spacer enhancing solubility. BS3 is a reliable and water-soluble option, though less stable in solution than PFP esters. Glutaraldehyde is a highly efficient but less specific crosslinker that can be prone to inducing protein aggregation. By following the detailed protocols and utilizing SDS-PAGE for analysis, researchers can effectively compare the performance of these crosslinkers and select the most suitable reagent for their specific application.

References

A Comparative Guide to the Mass Spectrometry Analysis of Bis-PEG2-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-PEG2-PFP ester with alternative crosslinking agents for applications in mass spectrometry-based structural and interaction proteomics. Below, we present a detailed analysis of its performance, supported by experimental data and protocols, to assist in the selection of the most suitable reagent for your research needs.

Executive Summary

Bis-PEG2-PFP (pentafluorophenyl) ester is a homobifunctional crosslinker that covalently links primary amines on proteins and other biomolecules. Its key features include a hydrophilic polyethylene glycol (PEG) spacer and PFP ester reactive groups. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can be advantageous for studying protein dynamics in aqueous environments.[1] The PFP ester offers greater stability against hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and reproducible crosslinking reactions.[2]

This guide will compare this compound to traditional NHS ester-based crosslinkers, as well as more advanced MS-cleavable crosslinkers, providing a framework for choosing the optimal tool for your protein-protein interaction studies.

Performance Comparison: PFP Esters vs. NHS Esters

The primary advantage of PFP esters over NHS esters lies in their enhanced stability in aqueous solutions. NHS esters are highly susceptible to hydrolysis, which can significantly reduce the yield of the desired crosslinked product. PFP esters, being less prone to hydrolysis, offer a wider reaction window and can lead to higher crosslinking efficiency.

FeatureThis compoundBis-PEG2-NHS Ester (e.g., BS(PEG)2)
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Spacer Arm PEG2 (Polyethylene Glycol)PEG2 (Polyethylene Glycol)
Reactivity Reacts with primary amines (e.g., lysine, N-terminus)Reacts with primary amines (e.g., lysine, N-terminus)
Stability in Aqueous Solution More stable, less prone to hydrolysisLess stable, more susceptible to hydrolysis
Crosslinking Efficiency Potentially higher due to increased stabilityCan be lower due to competing hydrolysis
Byproduct PentafluorophenolN-hydroxysuccinimide
Key Advantage Enhanced stability for more controlled and efficient crosslinking.Widely used and well-documented.

Experimental Data: The Impact of a PEG Spacer in XL-MS

The following table summarizes the number of identified crosslinked peptide pairs for the protein Calmodulin (CaM) using BS(PEG)2 and BS3 (a water-soluble version of DSS).

CrosslinkerTotal Unique Crosslinked PairsInter-Domain Crosslinked Pairs
BS(PEG)2 12927
BS3 12212

Data adapted from "Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers"[1]. Note: This study used NHS esters, not PFP esters. However, the comparative data on the effect of the PEG spacer is illustrative.

These findings highlight the potential of PEG-containing crosslinkers like this compound to provide more extensive structural information, particularly for flexible or multi-domain proteins.

Experimental Protocols

Protocol 1: Crosslinking of a Purified Protein with this compound

This protocol describes a general procedure for crosslinking a purified protein in solution.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of interest

  • Amine-free buffer (e.g., 20 mM HEPES, 20 mM NaCl, 5 mM MgCl2, pH 7.8)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or dialysis device for cleanup

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 25 mM.

  • Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final crosslinker concentration of 1 mM. The optimal protein-to-crosslinker ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Crosslinker: Remove non-reacted crosslinker and byproducts by SEC or dialysis.

  • Mass Spectrometry Analysis: Proceed with sample preparation for mass spectrometry (e.g., protein digestion, peptide cleanup) and subsequent LC-MS/MS analysis.

Protocol 2: General Workflow for XL-MS Analysis of Protein-Protein Interactions

This protocol outlines the major steps for identifying protein-protein interactions using a homobifunctional crosslinker and mass spectrometry.

1. Crosslinking:

  • Incubate the protein complex with this compound as described in Protocol 1.

2. Protein Digestion:

  • Denature the crosslinked protein sample (e.g., with urea or SDS).

  • Reduce cysteine bonds with DTT and alkylate with iodoacetamide.

  • Digest the proteins into peptides using a protease such as trypsin.

3. Enrichment of Crosslinked Peptides (Optional but Recommended):

  • Due to the low stoichiometry of crosslinking, enrichment of crosslinked peptides is often necessary. This can be achieved by:

    • Size-Exclusion Chromatography (SEC)

    • Strong Cation Exchange (SCX) chromatography

4. LC-MS/MS Analysis:

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Acquire tandem mass spectra (MS/MS) of the peptide ions.

5. Data Analysis:

  • Use specialized software (e.g., MeroX, pLink, MaxLynx) to identify the crosslinked peptide pairs from the complex MS/MS spectra.

  • Validate the identified crosslinks based on fragmentation patterns and scoring metrics.

  • Map the identified crosslinks onto the protein structures to derive distance restraints and model the protein-protein interaction interface.

Visualizing Workflows and Concepts

Experimental Workflow for XL-MS

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis ProteinComplex Protein Complex Crosslinking Crosslinking with This compound ProteinComplex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS DatabaseSearch Database Search for Crosslinked Peptides LC_MSMS->DatabaseSearch Validation Crosslink Validation DatabaseSearch->Validation StructuralModeling Structural Modeling Validation->StructuralModeling PFP_vs_NHS cluster_PFP PFP Ester cluster_NHS NHS Ester PFP PFP Ester PFP_Reaction Reaction with Amine PFP->PFP_Reaction PFP_Reaction->PFP Less Hydrolysis PFP_Product Stable Amide Bond (High Yield) PFP_Reaction->PFP_Product NHS NHS Ester NHS_Reaction Reaction with Amine NHS->NHS_Reaction NHS_Product Stable Amide Bond (Lower Yield) NHS_Reaction->NHS_Product Hydrolysis Hydrolysis NHS_Reaction->Hydrolysis MS_Cleavable_Workflow MS1 MS1: Detect Crosslinked Peptide Precursor MS2 MS2: Cleave Crosslinker & Isolate Peptide Pair MS1->MS2 MS3_PeptideA MS3: Fragment Peptide A MS2->MS3_PeptideA MS3_PeptideB MS3: Fragment Peptide B MS2->MS3_PeptideB Identification Identify Individual Peptide Sequences MS3_PeptideA->Identification MS3_PeptideB->Identification

References

Validating Protein Pegylation: A Comparative Guide to Bis-PEG2-PFP Ester and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of therapeutic proteins is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This modification can improve a protein's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and protecting it from proteolytic degradation.

This guide provides an objective comparison of Bis-PEG2-PFP ester for protein PEGylation and its validation by High-Performance Liquid Chromatography (HPLC). We will explore its performance relative to other common PEGylation reagents and provide detailed experimental protocols to support your research.

Comparing PEGylation Reagents: The PFP Ester Advantage

The choice of PEGylation reagent is critical and depends on the desired degree of modification and the available functional groups on the protein. This compound is a homobifunctional crosslinker that reacts with primary amine groups, such as the ε-amine of lysine residues and the N-terminus of a protein.[1][2] A key advantage of pentafluorophenyl (PFP) esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions.[3][4] PFP esters are less susceptible to hydrolysis, which can lead to more efficient and consistent PEGylation reactions.[5]

Table 1: Comparative Performance of Amine-Reactive PEGylation Reagents

FeatureThis compoundNHS-PEG Ester
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Key Advantage Higher resistance to hydrolysis, leading to potentially higher reaction efficiency.Widely used and well-documented.
Reaction pH 7.2 - 8.57 - 9
Potential Outcome More controlled and efficient conjugation.Can be prone to hydrolysis, potentially reducing yield.

Quantitative Analysis of PEGylation by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing the outcome of a PEGylation reaction. It allows for the separation and quantification of the unreacted protein, the desired mono-PEGylated product, multi-PEGylated species, and any remaining free PEG reagent. Several HPLC methods can be employed, with Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) being the most common for this application.

Table 2: Representative HPLC Data for a Model Protein PEGylation

AnalyteRetention Time (min) - RP-HPLCPeak Area (%)
Unreacted Model Protein (e.g., Lysozyme)10.215
Mono-PEGylated Protein12.575
Di-PEGylated Protein14.18
Free this compound (hydrolyzed)3.52

Note: The above data is representative and will vary depending on the specific protein, PEG reagent, HPLC column, and operating conditions.

Experimental Protocols

Protocol 1: Protein PEGylation using this compound

This protocol outlines a general procedure for the PEGylation of a model protein, such as IgG, using this compound.

Materials:

  • Protein (e.g., IgG)

  • This compound

  • Reaction Buffer: 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris.

  • Organic Co-solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 7.5

  • Purification: Size-exclusion chromatography (desalting column) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 0.5–5 mg/mL. If necessary, perform a buffer exchange to remove any interfering primary amines.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF to create a 10–100 mM stock solution.

  • PEGylation Reaction:

    • Slowly add the this compound stock solution to the protein solution while gently stirring. A typical molar ratio of PFP ester to protein is between 10:1 and 50:1, but this should be optimized for your specific protein and desired degree of PEGylation.

    • Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight.

  • Quenching: Add the quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: HPLC Analysis of PEGylated Protein

This protocol provides a general method for analyzing the products of the PEGylation reaction using RP-HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-Phase C18 column suitable for protein separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • PEGylated protein sample from Protocol 1

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein sample in Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 280 nm (for protein)

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B (linear gradient)

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of the unreacted protein and the various PEGylated species to determine the reaction efficiency and product distribution.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the PEGylation reaction and the analytical workflow.

PEGylation_Reaction Protein Protein (with primary amines) Reaction_Mix Reaction Mixture (pH 7.2-8.5) Protein->Reaction_Mix PFP_Ester This compound (dissolved in DMSO/DMF) PFP_Ester->Reaction_Mix Quench Quenching (e.g., Tris buffer) Reaction_Mix->Quench Incubate RT or 4°C Purification Purification (SEC or Dialysis) Quench->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein

Caption: Workflow for protein PEGylation with this compound.

HPLC_Workflow Sample PEGylated Protein Sample HPLC RP-HPLC System Sample->HPLC Separation Separation on C18 Column (Acetonitrile Gradient) HPLC->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Data Analysis (Peak Integration) Chromatogram->Analysis

Caption: Analytical workflow for validating protein PEGylation by HPLC.

By leveraging the enhanced stability of this compound and robust HPLC validation methods, researchers can achieve more controlled and efficient PEGylation of therapeutic proteins, a critical step in the development of next-generation biologics.

References

A Comparative Guide to the Characterization of Bis-PEG2-PFP Ester Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modification of peptides is a critical step in enhancing their therapeutic properties. The choice of modification reagent significantly impacts the efficacy, stability, and overall performance of the final peptide conjugate. This guide provides an objective comparison of Bis-PEG2-PFP (pentafluorophenyl) ester as a peptide modification reagent against a common alternative, the NHS (N-hydroxysuccinimide) ester, supported by established chemical principles and generalized experimental data.

Performance Comparison: Bis-PEG2-PFP Ester vs. Bis-PEG2-NHS Ester

The selection of a crosslinking reagent is pivotal for successful peptide modification. Pentafluorophenyl esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide esters, offering distinct advantages in reactivity and stability.[1] this compound is an amine-reactive PEG linker where the two PFP ester groups can form stable amide bonds and exhibit lower susceptibility to hydrolysis compared to NHS esters.[2]

FeatureThis compoundBis-PEG2-NHS EsterRationale & Supporting Data
Modification Efficiency HighModerate to HighPFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[1] This leads to a more electrophilic carbonyl carbon and a better leaving group, resulting in faster and more efficient reactions with primary and secondary amines on peptides.[1] Kinetic studies have shown that the relative coupling speed of a PFP ester is significantly faster than other active esters.
Reaction Yield Generally HigherVariableThe higher reactivity and stability of PFP esters often translate to higher yields of the desired modified peptide. This is especially true in aqueous reaction conditions where the competing hydrolysis reaction is less pronounced for PFP esters.
Stability in Aqueous Solution HighLow to ModerateA significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which reduces the amount of active ester available for conjugation. PFP esters exhibit markedly lower rates of spontaneous hydrolysis, leading to more reproducible and efficient conjugation reactions, particularly when working with limited quantities of valuable peptides. At a pH of 8, an NHS ester has a half-life measured in minutes, whereas PFP esters are more stable.
Byproducts Pentafluorophenol (soluble)N-hydroxysuccinimide (soluble)Both reagents release soluble byproducts that can be removed through standard purification techniques like dialysis or size-exclusion chromatography.
Optimal Reaction pH 7.2 - 8.57.0 - 9.0Both esters react with non-protonated primary amines, and thus a slightly basic pH is optimal.

Experimental Protocols

Detailed methodologies for the modification and characterization of peptides are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments.

Protocol 1: Peptide Modification with this compound

Objective: To covalently attach a Bis-PEG2 linker to a peptide via primary amine groups (N-terminus or lysine side chains).

Materials:

  • Peptide with at least one primary amine.

  • This compound.

  • Reaction Buffer: 50–100 mM phosphate buffer, borate buffer, or carbonate/bicarbonate buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris.

  • Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching Reagent (optional): Tris buffer or glycine solution.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-100 mM). Do not store the reconstituted PFP ester solution.

  • Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching reagent to stop the reaction by consuming any unreacted PFP ester.

  • Purification: Purify the modified peptide from excess reagent and byproducts using SEC or dialysis.

Protocol 2: Characterization by Mass Spectrometry

Objective: To confirm the successful modification of the peptide and determine the degree of PEGylation.

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for characterizing PEGylated peptides.

Procedure:

  • Sample Preparation: The purified modified peptide is diluted in a suitable solvent for MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Introduce the sample into the ESI-MS system.

    • Acquire the mass spectrum in the appropriate mass range. The PEGylated peptide will show a characteristic mass increase corresponding to the mass of the attached Bis-PEG2 moiety (Molecular Weight of this compound is 538.3 g/mol , and after reaction, the mass of the linker added is lower due to the loss of the PFP groups).

    • Multiple PEGylation events (e.g., modification at the N-terminus and one or more lysine residues) will result in a series of peaks separated by the mass of the PEG linker.

  • Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weights of the different species present in the sample. This will confirm the identity of the modified peptide and reveal the distribution of different degrees of PEGylation.

Protocol 3: Characterization by HPLC

Objective: To assess the purity of the modified peptide and separate different PEGylated species.

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the analysis of peptides and their modified forms.

Procedure:

  • Column: C18 or C4 reversed-phase column suitable for peptide separations.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is used to elute the peptides. The gradient slope can be optimized to achieve the best separation.

  • Detection: UV detection at 214 nm and 280 nm.

  • Analysis: The retention time of the modified peptide will typically be different from the unmodified peptide. The peak area can be used to quantify the purity of the product. Different degrees of PEGylation may also be separated under optimized conditions.

Protocol 4: Functional Assay - Receptor Binding

Objective: To determine if the modification affects the peptide's ability to bind to its target receptor.

Method: A competitive radioligand binding assay is a common method to assess binding affinity.

Procedure:

  • Prepare Receptor Source: Use cell membranes or intact cells expressing the target receptor.

  • Radioligand: A radiolabeled version of the unmodified peptide or a known ligand for the receptor.

  • Competitive Binding:

    • Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled, modified peptide (the competitor).

    • Also include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled ligand).

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound fraction.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the modified peptide. The IC50 value (the concentration of the modified peptide that inhibits 50% of the specific binding of the radioligand) can be calculated and is indicative of the binding affinity.

Mandatory Visualizations

Peptide_Modification_Workflow Peptide Unmodified Peptide Reaction Conjugation Reaction (pH 7.2-8.5) Peptide->Reaction PFP_Ester This compound PFP_Ester->Reaction Modified_Peptide Modified Peptide (Crude) Reaction->Modified_Peptide Purification Purification (SEC or Dialysis) Modified_Peptide->Purification Pure_Modified_Peptide Purified Modified Peptide Purification->Pure_Modified_Peptide Characterization Characterization Pure_Modified_Peptide->Characterization MS Mass Spectrometry Characterization->MS Identity & DoP HPLC HPLC Characterization->HPLC Purity Functional_Assay Functional Assay Characterization->Functional_Assay Activity

Caption: Workflow for peptide modification and characterization.

Signaling_Pathway_Comparison cluster_0 Unmodified Peptide cluster_1 Bis-PEG2-PFP Modified Peptide Peptide_U Unmodified Peptide Receptor_U Receptor Peptide_U->Receptor_U Binds Signaling_U Signaling Cascade Receptor_U->Signaling_U Activates Response_U Biological Response Signaling_U->Response_U Leads to Peptide_M Modified Peptide Receptor_M Receptor Peptide_M->Receptor_M Binds (Affinity may change) Signaling_M Signaling Cascade Receptor_M->Signaling_M Activates Response_M Biological Response (Potentially Altered) Signaling_M->Response_M Leads to

Caption: Comparison of signaling pathway activation.

References

A Researcher's Guide to Polyethylene Glycol (PEG) Linkers: A Comparative Analysis of Chain Length Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker, a seemingly simple component, is a critical determinant of the therapeutic's success, directly influencing its efficacy, stability, and pharmacokinetic profile.[1][2] Among the most utilized spacers, polyethylene glycol (PEG) linkers have become indispensable due to their hydrophilicity, biocompatibility, and tunable nature.[3][4]

This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to illuminate the trade-offs and aid in the rational design of next-generation therapeutics. The length of the PEG chain is not merely a spacer; it is a key modulator of a conjugate's physicochemical and pharmacological properties.[5]

The Impact of PEG Linker Length on Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of ADCs with hydrophobic payloads, often enabling higher drug-to-antibody ratios (DARs). The length of this PEG chain is a delicate balance between enhancing stability and pharmacokinetics while maintaining potent cytotoxicity.

Generally, shorter linkers are thought to improve ADC stability by keeping the payload shielded by the antibody structure. However, longer PEG chains have consistently demonstrated improvements in pharmacokinetics, leading to increased plasma exposure and greater accumulation in tumor tissues.

Key Performance Data:

The following tables summarize quantitative data from preclinical studies, showcasing the impact of PEG linker length on key ADC performance metrics.

Table 1: Effect of PEG Linker Length on ADC In Vivo Efficacy and Pharmacokinetics Data synthesized from a study on ADCs with varying PEG units in the drug-linker investigated in SCID mice bearing L540cy tumor xenografts.

PEG Linker LengthTumor Weight Reduction (%)Plasma Exposure (AUC)Tumor Exposure (AUC)Tumor:Plasma Exposure Ratio
Non-PEGylated 11%LowLowBaseline
PEG2 35-45%IncreasedModerateLower
PEG4 35-45%IncreasedModerateLower
PEG8 75-85%Significantly IncreasedHighHigher
PEG12 75-85%Significantly IncreasedHighHigher
PEG24 75-85%Significantly IncreasedHighHigher

Table 2: Effect of PEG Linker Length on ADC Clearance Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG ~8.51.0
PEG2 ~7.00.82
PEG4 ~5.50.65
PEG6 ~4.00.47
PEG8 ~2.50.29
PEG12 ~2.50.29
PEG24 ~2.50.29

These data illustrate a clear trend: increasing PEG linker length from 2 to 8 units significantly improves tumor growth inhibition and plasma residence time. Beyond PEG8, further increases in length appear to offer diminishing returns on these specific parameters. However, this enhancement in vivo can sometimes come at the cost of reduced in vitro cytotoxicity, a trade-off that must be carefully considered.

The Pivotal Role of PEG Linker Length in PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's role is to bridge the target protein ligand and the E3 ligase recruiter, and its length is a critical determinant of the ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.

  • A linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible, or lead to a higher entropic penalty upon binding.

The optimal length is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing. Studies have shown that even a single PEG unit difference can dramatically alter degradation efficiency and selectivity.

Key Performance Data:

Table 3: Effect of PEG Linker Length on PROTAC Degradation Potency Data synthesized from studies on Estrogen Receptor (ER)α and Bruton's tyrosine kinase (BTK) PROTACs.

Target ProteinLinker Type & LengthDegradation Potency (DC50)Key Observation
ERα PEG, 12-atomLess PotentShorter linker was less effective.
ERα PEG, 16-atomMore PotentShowed significantly better degradation.
BTK PEG, < 4 unitsImpaired Binary BindingSteric repulsion observed with shorter linkers.
BTK PEG, ≥ 4 unitsMaintained Binding AffinityLonger linkers avoided steric hindrance.

These findings highlight that, unlike in ADCs where a general trend towards longer linkers for better PK is often observed, PROTACs exhibit a more defined "optimal" length that is system-specific.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the general mechanism of action for ADCs and a typical workflow for evaluating conjugates with different linker lengths.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with PEG Linker Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Syn_PEG4 Synthesize Conjugate (PEG4 Linker) Char Characterize Conjugates (DAR, Purity, Aggregation) Syn_PEG4->Char Syn_PEG8 Synthesize Conjugate (PEG8 Linker) Syn_PEG8->Char Syn_PEG12 Synthesize Conjugate (PEG12 Linker) Syn_PEG12->Char Binding Binding Affinity Assay Char->Binding Cytotox Cytotoxicity Assay Char->Cytotox PK Pharmacokinetic Study Char->PK Efficacy Tumor Xenograft Efficacy Study Char->Efficacy Analysis Compare Performance Metrics & Select Optimal Linker Binding->Analysis Cytotox->Analysis PK->Analysis Efficacy->Analysis

Caption: Workflow for comparing bioconjugates with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Protocol 1: ADC Synthesis and Characterization
  • Antibody Reduction: A monoclonal antibody in phosphate-buffered saline (PBS) is partially reduced using a molar excess of tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a maleimide group for antibody conjugation and attached to the cytotoxic payload.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide and sulfhydryl groups.

  • Purification & Characterization: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated components. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 2: In Vivo Tumor Growth Inhibition Study
  • Model System: Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with a relevant human cancer cell line (e.g., L540cy Hodgkin lymphoma).

  • Dosing: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into groups and administered a single intravenous dose of the different ADCs or a vehicle control.

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly) for a set period.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group at the end of the study.

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target protein and a loading control (e.g., β-actin).

  • Analysis: The intensity of the protein bands is quantified. The level of target protein is normalized to the loading control, and the percentage of degradation relative to the vehicle control is calculated to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Conclusion

The length of a PEG linker is a critical design parameter that significantly impacts the therapeutic index of ADCs and the degradation efficiency of PROTACs. For ADCs, while shorter linkers may offer stability advantages, longer PEG linkers (≥PEG8) generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. For PROTACs, the concept of an "optimal" linker length is paramount, as both too short and too long linkers can abrogate activity by preventing the formation of a productive ternary complex. The optimal PEG linker length is ultimately context-dependent, influenced by the antibody, payload, target protein, and E3 ligase, necessitating empirical evaluation through a systematic workflow. By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer therapeutics.

References

PFP Esters vs. Other Amine-Reactive Esters: A Comparative Guide to Hydrolytic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the success of bioconjugation reactions hinges on the careful selection of reagents. Amine-reactive esters are a cornerstone of this field, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. However, their utility is often compromised by their susceptibility to hydrolysis in aqueous environments. This guide provides an objective comparison of the hydrolytic stability of Pentafluorophenyl (PFP) esters against other commonly used amine-reactive esters, supported by experimental data, detailed protocols, and clear visualizations to inform your selection process.

The stability of an active ester in aqueous solution is a critical factor that dictates the efficiency and reproducibility of a conjugation reaction. Hydrolysis is a competing reaction where the ester reacts with water, rendering it inactive for conjugation with the desired amine. A higher rate of hydrolysis necessitates the use of a larger excess of the labeling or crosslinking reagent and can lead to lower yields and inconsistent results. This guide focuses on the hydrolytic stability of PFP esters in comparison to other popular amine-reactive esters, including N-hydroxysuccinimide (NHS) esters, sulfated NHS (sulfo-NHS) esters, and Tetrafluorophenyl (TFP) esters.

Comparative Hydrolytic Stability: The Data

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to traditional amine-reactive esters due to their enhanced resistance to hydrolysis. The electron-withdrawing nature of the pentafluorophenyl group makes the ester more reactive towards amines while simultaneously being less susceptible to spontaneous hydrolysis. This increased stability allows for more controlled and efficient conjugation reactions, particularly in aqueous buffers.

Below is a summary of the hydrolytic stability of various amine-reactive esters. The data is presented as the half-life (t½) of the ester, which is the time it takes for 50% of the ester to hydrolyze under specific conditions.

Amine-Reactive EsterConditionHalf-life (t½)Reference
PFP Ester Aqueous AcetonitrileMore stable than NHS ester[1]
Aqueous Solution~6-fold more stable than NHS ester
NHS Ester pH 7.0, 0°C4 - 5 hours[2][3]
pH 8.0, 4°C1 hour[2][3]
pH 8.6, 4°C10 minutes
Sulfo-NHS Ester Aqueous SolutionGenerally more stable than NHS esters
TFP Ester pH 7.04.8 hours
pH 8.02.5 hours
pH 10.039 minutes

Note: The hydrolytic stability of esters is highly dependent on pH, temperature, and buffer composition. The provided data serves as a comparative guide.

Reaction Mechanisms: Aminolysis vs. Hydrolysis

The desired reaction in bioconjugation is aminolysis, where the amine group of the biomolecule attacks the carbonyl carbon of the ester, forming a stable amide bond. However, in aqueous solutions, a competing hydrolysis reaction occurs where water acts as the nucleophile, leading to the cleavage of the ester and the formation of an inactive carboxylic acid.

Hydrolysis_vs_Aminolysis cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) Amine-Reactive_Ester Amine-Reactive Ester (R-CO-X) Amide_Conjugate Stable Amide Conjugate (R-CO-NH-Bio) Amine-Reactive_Ester->Amide_Conjugate + Biomolecule-NH2 Biomolecule Biomolecule with Amine (Bio-NH2) Leaving_Group Leaving Group (X-H) Amine-Reactive_Ester_H Amine-Reactive Ester (R-CO-X) Inactive_Acid Inactive Carboxylic Acid (R-COOH) Amine-Reactive_Ester_H->Inactive_Acid + H2O Water Water (H2O) Leaving_Group_H Leaving Group (X-H)

Figure 1. Competing aminolysis and hydrolysis reactions of amine-reactive esters.

The superior hydrolytic stability of PFP esters shifts the equilibrium towards the desired aminolysis reaction, resulting in higher conjugation efficiency.

Experimental Protocols

To ensure accurate and reproducible results when comparing the hydrolytic stability of different amine-reactive esters, a well-defined experimental protocol is essential. The following is a general methodology for monitoring ester hydrolysis using High-Performance Liquid Chromatography (HPLC).

Protocol: Monitoring Ester Hydrolysis by HPLC

Objective: To determine the rate of hydrolysis of an amine-reactive ester in a specific buffer by quantifying the decrease of the active ester over time.

Materials:

  • Amine-reactive ester (e.g., PFP ester, NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

  • Quenching solution (e.g., mobile phase or a low pH buffer)

Procedure:

  • Prepare a stock solution of the amine-reactive ester in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the pre-warmed aqueous buffer to achieve a final concentration of approximately 1 mM.

  • Immediately take the first time point (t=0) by withdrawing an aliquot of the reaction mixture and quenching it by diluting it in the quenching solution.

  • Incubate the reaction mixture at a constant temperature.

  • Take subsequent time points at regular intervals (e.g., every 30 minutes for several hours) by withdrawing and quenching aliquots as in step 3.

  • Analyze the samples by HPLC. Monitor the decrease in the peak area of the active ester and the increase in the peak area of the hydrolyzed carboxylic acid product.

  • Calculate the half-life (t½) of the ester by plotting the natural logarithm of the active ester concentration (or peak area) against time. The half-life can be calculated from the rate constant (k) using the formula: t½ = 0.693 / k.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Prepare_Stock Prepare Ester Stock Solution (in anhydrous DMF/DMSO) Initiate_Reaction Initiate Hydrolysis: Add Ester to Buffer Prepare_Stock->Initiate_Reaction Prepare_Buffer Prepare Aqueous Buffer at desired pH Prepare_Buffer->Initiate_Reaction Incubate Incubate at Constant Temperature Initiate_Reaction->Incubate Take_Time_Points Take Aliquots at Regular Intervals Incubate->Take_Time_Points Quench Quench Aliquots Take_Time_Points->Quench HPLC_Analysis Analyze Samples by HPLC Quench->HPLC_Analysis Data_Analysis Plot ln(Concentration) vs. Time HPLC_Analysis->Data_Analysis Calculate_Half_Life Calculate Half-Life (t½) Data_Analysis->Calculate_Half_Life

Figure 2. Experimental workflow for determining the hydrolytic stability of an amine-reactive ester.

Conclusion

The selection of an appropriate amine-reactive ester is a critical decision that can significantly impact the outcome of bioconjugation experiments. The evidence strongly suggests that PFP esters offer a distinct advantage over other commonly used esters, particularly NHS and sulfo-NHS esters, due to their superior hydrolytic stability. This enhanced stability translates to higher reaction efficiencies, improved reproducibility, and a wider experimental window. For researchers seeking to optimize their conjugation protocols and achieve more reliable results, PFP esters represent a compelling choice. By understanding the principles of hydrolytic stability and employing rigorous experimental validation, scientists can confidently select the best reagents for their specific research and development needs.

References

A Researcher's Guide to Purity Assessment of Bis-PEG2-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The homobifunctional crosslinker, Bis-PEG2-PFP ester, is a valuable tool in bioconjugation, enabling the linkage of molecules through stable amide bonds. The purity of this reagent is paramount to ensure the efficacy, safety, and reproducibility of the resulting conjugates in therapeutic and diagnostic applications. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data interpretation guidelines.

Understanding Potential Impurities in this compound

The purity of this compound is typically stated by manufacturers to be greater than 95-98%.[1][2] However, several impurities can be present, arising from both the manufacturing process of the polyethylene glycol (PEG) backbone and the synthesis and storage of the final pentafluorophenyl (PFP) ester conjugate.

Key Potential Impurities:

  • Hydrolysis Products: PFP esters are susceptible to hydrolysis, which is accelerated in the presence of moisture. This leads to the formation of the corresponding mono- and di-carboxylic acids, which are unreactive towards amines and represent the most common process-related impurities.

  • PEG-related Impurities: The PEG manufacturing process can introduce contaminants such as ethylene oxide and 1,4-dioxane.[3][4] Additionally, degradation of the PEG backbone can lead to the formation of formic acid and acetaldehyde.[5]

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during the synthesis and purification of the this compound may also be present.

A thorough purity assessment should aim to identify and quantify these potential impurities to ensure the quality and reliability of the crosslinker.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to assess the purity of this compound conjugates. The choice of method depends on the specific information required, the available instrumentation, and the desired level of sensitivity and resolution. The three most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
RP-HPLC-UV Separation based on hydrophobicity.Purity assessment, quantification of the main component and hydrophobic impurities (e.g., hydrolysis products).Robust, quantitative, widely available.Limited peak capacity for complex mixtures, may not resolve all PEG-related impurities.
LC-MS Separation by HPLC coupled with mass detection.Molecular weight confirmation, identification of impurities and degradation products.High sensitivity and specificity, provides structural information.Can be complex to interpret, potential for ion suppression, may not be strictly quantitative without appropriate standards.
¹H NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of major components and impurities with distinct proton signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to MS, complex spectra for mixtures, requires deuterated solvents.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This protocol describes a general method for the purity assessment of this compound by monitoring the active ester and its hydrolysis byproducts.

Workflow for RP-HPLC-UV Analysis

prep Sample Preparation hplc RP-HPLC System prep->hplc Inject Sample analysis Data Analysis hplc->analysis Generate Chromatogram

Caption: A simple workflow for purity analysis using RP-HPLC.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the PFP group) and 214 nm (for the ester carbonyl).

  • Sample Preparation: Dissolve the this compound in anhydrous acetonitrile or a mixture of acetonitrile and water to a concentration of 1 mg/mL.

Data Interpretation:

The chromatogram will show a major peak corresponding to the intact this compound. Peaks with shorter retention times are likely to be the more polar hydrolysis products (mono- and di-acid). The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a method for the identification and confirmation of the molecular weight of the this compound and its potential impurities.

Workflow for LC-MS Analysis

prep Sample Preparation lc LC Separation prep->lc ms Mass Spectrometry lc->ms Eluent analysis Data Analysis ms->analysis

Caption: The workflow of a typical LC-MS experiment.

Methodology:

  • LC System: A UHPLC or HPLC system with a C18 column as described in the HPLC protocol.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Mobile Phase: Use volatile buffers such as ammonium formate or ammonium acetate instead of TFA to avoid ion suppression.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL).

Data Interpretation:

The total ion chromatogram (TIC) will be similar to the UV chromatogram from the HPLC analysis. The mass spectrum of the main peak should show the expected molecular ion for the this compound. The mass spectra of the impurity peaks can be used to identify them as hydrolysis products or other contaminants by comparing their measured mass-to-charge ratios with calculated values.

Protocol 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of this compound.

Workflow for ¹H NMR Analysis

prep Sample Preparation nmr NMR Spectrometer prep->nmr Insert Sample analysis Spectrum Analysis nmr->analysis Acquire FID

Caption: A streamlined workflow for NMR analysis.

Methodology:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.5-0.7 mL of the deuterated solvent.

Data Interpretation:

The ¹H NMR spectrum should show characteristic peaks for the PEG backbone protons and the protons of the groups adjacent to the PFP esters. The absence of significant peaks corresponding to impurities (e.g., the carboxylic acid proton from the hydrolyzed ester) indicates high purity. Integration of the peaks can be used for quantitative analysis of the major component versus impurities.

Logical Relationship of Purity Assessment

The following diagram illustrates the logical flow of assessing the purity of a this compound conjugate, from initial screening to detailed characterization.

start This compound Sample hplc RP-HPLC-UV Purity Screening start->hplc lcms LC-MS Impurity Identification hplc->lcms ≥ 95% Purity fail Impurity Detected hplc->fail < 95% Purity nmr ¹H NMR Structural Confirmation lcms->nmr Confirm Structure pass High Purity Confirmed nmr->pass Structure Verified fail->lcms Characterize Impurity

Caption: A decision tree for the purity assessment of this compound.

Conclusion

A multi-faceted approach utilizing RP-HPLC, LC-MS, and ¹H NMR provides a comprehensive assessment of the purity of this compound conjugates. RP-HPLC is a robust method for routine purity checks and quantification. LC-MS offers invaluable information for the definitive identification of impurities. ¹H NMR serves as a powerful tool for structural confirmation and can provide quantitative information on major components. By employing these techniques, researchers can ensure the quality and consistency of their bioconjugation reagents, leading to more reliable and reproducible results in their drug development and research endeavors.

References

A Head-to-Head Comparison: Functional Assays of Proteins Modified with Bis-PEG2-PFP Ester versus Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the modification of proteins to enhance their therapeutic properties is a cornerstone of drug development and research. Bis-PEG2-PFP ester has emerged as a prominent homobifunctional crosslinker, utilized for the polyethylene glycol (PEG)ylation of proteins. This guide provides an objective comparison of proteins modified with this compound against those modified with a common alternative, Bis-PEG2-NHS ester, supported by experimental data and detailed protocols for key functional assays.

Unveiling the Competitors: this compound and Its Alternatives

This compound is a crosslinking reagent featuring two pentafluorophenyl (PFP) ester reactive groups at either end of a two-unit polyethylene glycol (PEG) spacer.[1][2][3] These PFP esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] A primary alternative for amine-reactive PEGylation is the use of N-hydroxysuccinimide (NHS) esters, such as Bis-PEG2-NHS ester.

The key distinction between PFP and NHS esters lies in their reactivity and stability in aqueous environments. PFP esters exhibit greater resistance to hydrolysis compared to NHS esters, which can lead to more efficient and reproducible conjugation reactions.

Performance Showdown: Quantitative Data at a Glance

To provide a clear comparison, the following tables summarize key performance metrics when modifying proteins with this compound versus a comparable NHS ester.

Table 1: Comparison of Reagent Stability in Aqueous Buffer

FeatureThis compoundBis-PEG2-NHS EsterReference
Relative Hydrolysis Rate LowerHigher
Reaction Efficiency Higher due to lower hydrolysisLower due to competing hydrolysis

Table 2: Hypothetical Functional Comparison of a PEGylated Therapeutic Protein

Functional AssayProtein Modified with this compoundProtein Modified with Bis-PEG2-NHS Ester
Thermal Stability (Tm) 75°C73°C
Binding Affinity (KD) 5 nM8 nM
In vivo Half-life 120 hours110 hours

Note: The data in Table 2 is illustrative and represents expected outcomes based on the superior stability and efficiency of PFP esters. Actual results may vary depending on the protein and specific reaction conditions.

Delving Deeper: Key Functional Assays and Experimental Protocols

The functional consequences of protein modification are assessed through a variety of assays. Below are detailed protocols for essential experiments used to evaluate proteins modified with this compound.

Protein Stability Assessment: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat change associated with its thermal denaturation. An increase in the melting temperature (Tm) upon modification is indicative of enhanced stability.

Experimental Protocol: DSC Analysis of a PEGylated Protein

  • Sample Preparation:

    • Dialyze both the unmodified and the this compound-modified protein against a suitable buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4).

    • Adjust the concentration of both protein samples to 1 mg/mL in the dialysis buffer.

  • DSC Instrumentation and Setup:

    • Use a differential scanning calorimeter with a temperature range of 20°C to 100°C.

    • Load the protein sample into the sample cell and the dialysis buffer into the reference cell.

  • Data Acquisition:

    • Equilibrate the system at 20°C for 15 minutes.

    • Scan the temperature from 20°C to 100°C at a rate of 1°C/minute.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the protein unfolding.

    • The apex of this peak represents the melting temperature (Tm).

    • Compare the Tm of the modified protein to the unmodified control to assess the change in thermal stability.

Investigating Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. By crosslinking interacting proteins prior to immunoprecipitation, transient or weak interactions can be captured and identified.

Experimental Protocol: Co-IP of a Crosslinked Protein Complex

  • Cell Culture and Treatment:

    • Culture cells expressing the protein of interest to approximately 80% confluency.

    • Treat the cells with any necessary stimuli to induce the protein interaction.

  • In vivo Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Add a freshly prepared solution of this compound in a suitable buffer (e.g., PBS, pH 8.0) to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Incubate the supernatant with an antibody specific to the protein of interest, followed by the addition of protein A/G beads to capture the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.

    • For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.

Visualizing the Impact: Signaling Pathways and Workflows

The use of this compound as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) highlights its importance in therapeutic applications that modulate specific signaling pathways.

experimental_workflow cluster_modification Protein Modification cluster_assays Functional Assays Protein Target Protein Modified_Protein PEGylated Protein Protein->Modified_Protein Reaction (pH 7.2-8.5) Crosslinker This compound Crosslinker->Modified_Protein DSC DSC Analysis Modified_Protein->DSC Assess Stability CoIP Co-Immunoprecipitation Modified_Protein->CoIP Study Interactions MS Mass Spectrometry CoIP->MS Identify Partners PROTAC_pathway POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Bis-PEG2-PFP linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation ADC_pathway ADC Antibody-Drug Conjugate (Bis-PEG2-PFP Linker) Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

A Head-to-Head Battle of Bioconjugation: Benchmarking Bis-PEG2-PFP Ester Against Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient crosslinking of biomolecules is a cornerstone of innovation. The choice of a crosslinking reagent can significantly impact the stability, efficacy, and delivery of novel therapeutics and diagnostic tools. This guide provides an objective comparison of Bis-PEG2-PFP ester with other commonly used amine-reactive crosslinking reagents, supported by available data and detailed experimental protocols to empower informed decision-making in your research.

Bis-PEG2-PFP (pentafluorophenyl) ester has emerged as a compelling alternative to traditional crosslinkers, offering distinct advantages in stability and reactivity. This guide will delve into a comparative analysis against well-established reagents such as N-hydroxysuccinimide (NHS) esters and glutaraldehyde, providing a clear rationale for its consideration in demanding bioconjugation applications.

Performance Under the Microscope: A Comparative Analysis

The efficacy of a crosslinking reagent is determined by several key performance indicators, including its reactivity towards the target functional group, its stability in aqueous environments, and the stability of the resulting covalent bond. While direct head-to-head quantitative data for this compound against all alternatives is limited in publicly available literature, the known chemical properties of PFP esters provide a strong basis for comparison. PFP esters are recognized for their heightened resistance to hydrolysis and greater reactivity towards amines when compared to the more conventional NHS esters.[1][2][3]

Table 1: Comparative Performance of Amine-Reactive Crosslinking Reagents

FeatureThis compoundBis-PEG2-NHS EsterGlutaraldehyde
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterAldehyde
Target Primary and secondary amines[2]Primary amines[4]Primary amines
Reactivity HighModerate to HighHigh
Hydrolytic Stability More stable than NHS estersProne to hydrolysis, especially at higher pHCan polymerize in solution
Reaction pH 7.0 - 9.07.0 - 9.07.0 - 8.0
Byproduct PentafluorophenolN-hydroxysuccinimideWater
Spacer Arm PEG2 (hydrophilic)PEG2 (hydrophilic)C5 alkyl chain
Cleavability Non-cleavableNon-cleavableNon-cleavable
Key Advantages Higher reaction efficiency due to lower hydrolysis rate.Well-established chemistry.Rapid reaction kinetics.
Key Disadvantages Potentially higher cost.Lower efficiency due to competing hydrolysis.Non-specific reactions and potential for cytotoxicity.

Visualizing the Crosslinking Workflow

A typical workflow for comparing the efficiency of different crosslinking reagents involves a series of well-defined steps, from sample preparation to data analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein Solution (e.g., Antibody + Antigen) r1 Incubate Protein Mixture with each Crosslinker Separately p1->r1 Add p2 Prepare Crosslinker Stock Solutions (Bis-PEG2-PFP, Bis-PEG2-NHS, etc.) p2->r1 Add r2 Quench Reaction r1->r2 Stop a1 SDS-PAGE Analysis r2->a1 Load a2 Densitometry to Quantify Crosslinking Efficiency a1->a2 Analyze

Caption: Experimental workflow for comparing crosslinking efficiency.

Delving into Cellular Signaling: The ERK Pathway

Crosslinking reagents are invaluable tools for elucidating protein-protein interactions within complex signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival, is a prime example. Understanding the interactions between key players like Raf, MEK, and ERK is crucial for developing targeted cancer therapies.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription Transcription Factors ERK->Transcription phosphorylates

Caption: Simplified diagram of the ERK signaling pathway.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with other amine-reactive crosslinkers, the following detailed experimental protocols are provided.

Protocol 1: Comparative Analysis of Crosslinking Efficiency via SDS-PAGE

Objective: To quantitatively compare the efficiency of this compound, Bis-PEG2-NHS ester, and glutaraldehyde in crosslinking a model protein complex.

Materials:

  • Model proteins (e.g., Bovine Serum Albumin - BSA)

  • This compound

  • Bis-PEG2-NHS ester (e.g., DSS)

  • Glutaraldehyde solution

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO

  • SDS-PAGE gels, buffers, and apparatus

  • Coomassie Brilliant Blue or silver stain

  • Densitometer or gel imaging system

Procedure:

  • Protein Solution Preparation: Prepare a 1 mg/mL solution of BSA in PBS.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, dissolve this compound and Bis-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 10 mM solution of glutaraldehyde in PBS.

  • Crosslinking Reaction:

    • Set up four reaction tubes, one for each crosslinker and a no-crosslinker control.

    • To each tube, add 100 µL of the BSA solution.

    • Add the appropriate crosslinker stock solution to achieve a final molar excess of 20X (crosslinker:protein). For the control, add an equivalent volume of DMSO or PBS.

    • Incubate the reactions for 30 minutes at room temperature.

  • Quenching: Add 10 µL of 1 M Tris-HCl to each reaction tube and incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • SDS-PAGE Analysis:

    • Mix 20 µL of each quenched reaction with 20 µL of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load equal amounts of each sample onto a 4-12% gradient SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue or silver stain.

  • Data Analysis:

    • Capture an image of the stained gel.

    • Using densitometry software, quantify the intensity of the monomeric BSA band and any higher molecular weight bands corresponding to crosslinked species.

    • Calculate the crosslinking efficiency for each reagent as: Efficiency (%) = (Intensity of crosslinked bands) / (Total intensity of all bands in the lane) * 100

Protocol 2: Comparative Analysis of Hydrolysis Rate via HPLC

Objective: To compare the hydrolytic stability of this compound and Bis-PEG2-NHS ester in an aqueous buffer.

Materials:

  • This compound

  • Bis-PEG2-NHS ester

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0

  • Anhydrous Acetonitrile (ACN)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of each crosslinker in anhydrous ACN to generate a standard curve.

  • Hydrolysis Reaction:

    • Prepare a 1 mM solution of each crosslinker in anhydrous ACN.

    • Initiate the hydrolysis reaction by adding 10 µL of the crosslinker stock solution to 990 µL of the reaction buffer (pre-warmed to 25°C) to achieve a final concentration of 10 µM.

  • Time-Course Analysis:

    • Immediately after mixing, and at regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), inject a 20 µL aliquot of the reaction mixture onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water/ACN with 0.1% TFA) to separate the intact crosslinker from its hydrolysis products.

    • Monitor the elution profile at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak area of the intact crosslinker at each time point using the standard curve.

    • Plot the concentration of the intact crosslinker versus time.

    • Calculate the half-life (t½) of each crosslinker under these conditions by fitting the data to a first-order decay model.

By employing these standardized protocols, researchers can generate robust, in-house data to make an evidence-based selection of the optimal crosslinking reagent for their specific application, ensuring the highest probability of success in their drug development and research endeavors.

References

A Researcher's Guide to Confirming Amide Bond Formation Following PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a critical step in the synthesis of a wide range of molecules, from peptides and proteins to small molecule drugs and bioconjugates. Pentafluorophenyl (PFP) esters have emerged as highly efficient acylating agents for this purpose, offering distinct advantages over other methods. This guide provides an objective comparison of various analytical techniques to confirm amide bond formation after a PFP ester reaction, supported by experimental data and detailed protocols.

The Rise of PFP Esters in Amide Synthesis

Pentafluorophenyl esters are active esters renowned for their high reactivity towards primary and secondary amines, leading to the formation of stable amide bonds. The strong electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. A key advantage of PFP esters is their increased resistance to hydrolysis compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters, resulting in more efficient and reliable conjugation reactions, particularly in aqueous environments.[1][2][3]

Comparing the Tools of Confirmation: A Quantitative Overview

Confirming the successful formation of the amide bond is paramount. Several analytical techniques can be employed, each with its own set of strengths and limitations. The choice of method often depends on the nature of the sample, the required sensitivity, and the available instrumentation.

Analytical MethodPrincipleTypical Analysis TimeDetection LimitCost per Sample (USD)Key AdvantagesKey Disadvantages
HPLC (UV-Vis) Separation based on polarity, detection by UV absorbance.15-30 minutes~1-10 µg/mL$50 - $150Widely available, robust, quantitative.Requires chromophores, moderate sensitivity.
LC-MS Separation by HPLC coupled with mass detection.15-45 minutes~1-100 ng/mL$200 - $500+High sensitivity and specificity, provides molecular weight confirmation.Higher cost, more complex instrumentation.
FTIR Spectroscopy Measures absorption of infrared light by molecular vibrations.5-10 minutes~1-5% of sample$20 - $100Fast, non-destructive, provides functional group information.Lower sensitivity, can be difficult for complex mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.10-60+ minutes~0.1-1 mg$100 - $300+Provides detailed structural information, quantitative.Lower sensitivity, requires higher sample concentration, expensive instrumentation.
MALDI-TOF MS Soft ionization mass spectrometry for large molecules.10-20 minutesFemtomole to picomole range$150 - $400Excellent for large biomolecules, high sensitivity.Primarily for qualitative analysis of large molecules.

In-Depth Look at Confirmation Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of a reaction by separating the starting materials, product, and any byproducts. By tracking the decrease in the peak corresponding to the starting amine and the appearance and increase of the product peak, one can confirm the formation of the amide bond and quantify the reaction yield.

Experimental Protocol: Monitoring a PFP Ester Reaction by RP-HPLC

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in the HPLC mobile phase or a suitable solvent mixture (e.g., 90 µL of 50:50 acetonitrile:water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength appropriate for the reactants and product (e.g., 254 nm or 280 nm).

  • Data Analysis: Integrate the peak areas of the starting materials and the product. The conversion can be calculated by comparing the peak area of the product to the initial peak area of the limiting reagent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique not only confirms the formation of the product by its retention time but also provides its molecular weight, offering unambiguous confirmation of the amide bond formation.

Experimental Protocol: Confirmation by LC-MS

  • Sample Preparation: Prepare the sample as described for HPLC analysis. The final concentration should be in the low µg/mL to ng/mL range.

  • LC-MS Conditions:

    • Utilize similar HPLC conditions as described above.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for both small molecules and biomolecules.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the product. The presence of a peak at the correct retention time with the expected molecular weight confirms the successful formation of the amide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can provide clear evidence of amide bond formation by identifying characteristic vibrational frequencies of the functional groups involved.

Key Spectral Changes to Monitor:

  • Disappearance of N-H stretching bands of the primary amine starting material (typically two bands in the 3300-3500 cm⁻¹ region).

  • Appearance of the Amide I band (C=O stretch) typically in the range of 1630-1680 cm⁻¹.

  • Appearance of the Amide II band (N-H bend) around 1510-1580 cm⁻¹ for secondary amides.[4]

  • Disappearance of the O-H stretching band of the carboxylic acid (if the PFP ester was generated in situ) which is a broad band from 2500-3300 cm⁻¹.[4]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture. If the sample is in a non-volatile solvent, it may be possible to cast a thin film on an IR-transparent window (e.g., NaCl or KBr) by evaporating the solvent. For solutions, Attenuated Total Reflectance (ATR)-FTIR is a convenient method.

  • Data Acquisition: Acquire the IR spectrum of the sample. It is beneficial to also acquire spectra of the starting materials for comparison.

  • Data Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting materials, looking for the key changes in the characteristic amide bond regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to unequivocally confirm the formation of an amide bond by observing the chemical shifts and coupling patterns of the protons and carbons near the newly formed bond.

Key Spectral Changes to Monitor in ¹H NMR:

  • Appearance of a new amide N-H proton signal , typically in the range of 7.5-8.5 ppm. The chemical shift of this proton is often dependent on the solvent and concentration due to hydrogen bonding.

  • Shift in the chemical shifts of protons adjacent to the carbonyl group and the nitrogen atom upon amide bond formation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient for detection (typically >1 mg/mL).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Compare the spectrum to those of the starting materials to identify the new signals corresponding to the amide product.

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams have been generated using Graphviz.

PFP_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products PFP_Ester Pentafluorophenyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate PFP_Ester->Tetrahedral_Intermediate Amine Primary or Secondary Amine Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide Amide Product Tetrahedral_Intermediate->Amide Collapse of Intermediate PFP_LG Pentafluorophenol (Leaving Group) Tetrahedral_Intermediate->PFP_LG

PFP Ester Reaction Mechanism

Amide_Confirmation_Workflow Start Start: PFP Ester Reaction Reaction_Aliquot Take Reaction Aliquot Start->Reaction_Aliquot Confirmation_Method Choose Confirmation Method Reaction_Aliquot->Confirmation_Method HPLC HPLC Analysis Confirmation_Method->HPLC Quantitative LCMS LC-MS Analysis Confirmation_Method->LCMS High Sensitivity FTIR FTIR Analysis Confirmation_Method->FTIR Rapid Screen NMR NMR Analysis Confirmation_Method->NMR Structural Detail Data_Analysis Analyze Data HPLC->Data_Analysis LCMS->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Confirmation Amide Bond Confirmed? Data_Analysis->Confirmation End End: Successful Synthesis Confirmation->End Yes Troubleshoot Troubleshoot Reaction Confirmation->Troubleshoot No

Workflow for Amide Bond Confirmation

Comparison with Alternative Amide Bond Formation Methods

While PFP esters offer significant advantages, it is important to be aware of other common methods for amide bond formation.

Coupling Reagent ClassExamplesMechanismKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDCActivation of the carboxylic acid to an O-acylisourea intermediate.Readily available, cost-effective.Formation of insoluble urea byproducts (DCC), potential for racemization, O-acylisourea intermediate can rearrange.
Uronium/Aminium Salts HATU, HBTUFormation of a highly reactive active ester.High coupling efficiency, low racemization, fast reaction times.Higher cost, can be moisture sensitive.
NHS Esters DSS, Sulfo-DSSFormation of an N-hydroxysuccinimide active ester.Well-established for bioconjugation.Prone to hydrolysis in aqueous solutions, less stable than PFP esters.

PFP esters provide a favorable balance of high reactivity and stability, making them an excellent choice for a wide range of amide bond formation reactions, from small molecule synthesis to complex bioconjugations.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive PFP ester (hydrolyzed).Use fresh, anhydrous PFP ester and solvents. Store PFP esters under inert gas at low temperature.
Low nucleophilicity of the amine.Increase reaction temperature, use a more activating solvent, or add a non-nucleophilic base.
Steric hindrance.Prolong reaction time, increase temperature, or consider a less hindered analogue of one of the reactants.
Presence of Byproducts Hydrolysis of the PFP ester.Ensure anhydrous conditions.
Reaction with solvent or buffer components.Use non-reactive solvents (e.g., DMF, DCM) and amine-free buffers (e.g., PBS).

By selecting the appropriate analytical method and understanding the nuances of the PFP ester reaction, researchers can confidently and efficiently synthesize and confirm the formation of amide bonds, a critical step in advancing their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of Bis-PEG2-PFP Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bis-PEG2-PFP ester, a common amine-reactive PEG linker used in bioconjugation and drug development.

While a specific Safety Data Sheet (SDS) for this compound was not found during this search, this guide synthesizes safety information for similar polyethylene glycol (PEG) and pentafluorophenyl (PFP) ester compounds, alongside general laboratory chemical waste disposal protocols. It is crucial to always consult the official SDS for any chemical before handling and disposal and to adhere to all local, state, and federal regulations.

Key Chemical and Safety Data

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key information based on data for similar compounds.

PropertyValueSource
Chemical Name This compoundBroadPharm[1], Biosynth[2]
CAS Number 1314378-18-1Conju-Probe[3], Santa Cruz Biotechnology[4]
Molecular Formula C20H12F10O6Conju-Probe[3]
Molecular Weight 538.29 g/mol Conju-Probe
Physical Form Colorless oilConju-Probe
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSOConju-Probe
Reactivity Reacts with primary and secondary amines. PFP esters are less susceptible to hydrolysis than NHS esters.AxisPharm

Experimental Protocols: Deactivation of Reactive Esters (General Procedure)

Prior to disposal, it is good laboratory practice to quench reactive functional groups. For PFP esters, this can be achieved by reacting them with an excess of a primary amine or by hydrolysis.

Materials:

  • This compound waste

  • A primary amine solution (e.g., 1 M Tris buffer, pH 8.5) or a basic solution (e.g., 1 M sodium hydroxide)

  • Appropriate reaction vessel

  • Stirring apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • In a well-ventilated fume hood, cautiously add the this compound waste to a reaction vessel containing an excess of the primary amine or basic solution.

  • Stir the mixture at room temperature for several hours to ensure complete reaction and deactivation of the PFP ester groups.

  • The resulting solution can then be disposed of as aqueous chemical waste, following the procedures outlined below.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

  • Identify the waste as "this compound" and any solvents or other chemicals it may be mixed with.

  • Based on available information for similar compounds, this compound should be treated as a non-hazardous chemical waste. However, if it is mixed with hazardous solvents, the entire mixture must be treated as hazardous waste.

Step 2: Segregation

  • Segregate the this compound waste from other waste streams.

  • Do not mix with incompatible materials. Keep it separate from strong acids, bases, and oxidizing agents.

Step 3: Container Selection and Labeling

  • Use a chemically compatible container for waste collection, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Label the container clearly with "Hazardous Waste" (if applicable, based on mixtures), the full chemical name "this compound," the approximate concentration and volume, and the date of accumulation.

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the container is kept closed except when adding waste.

Step 5: Disposal

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with accurate information about the chemical composition.

  • While polyethylene glycol is biodegradable, it should not be disposed of down the drain as it can impact wastewater treatment processes.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous solvents? start->is_mixed treat_hazardous Treat as Hazardous Waste is_mixed->treat_hazardous Yes treat_non_hazardous Treat as Non-Hazardous Chemical Waste is_mixed->treat_non_hazardous No segregate Segregate Waste treat_hazardous->segregate treat_non_hazardous->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_waste Label with Chemical Name, Concentration, and Date container->label_waste store Store in Designated Waste Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment. Always prioritize safety and compliance by consulting official documentation and your institution's EHS guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-PEG2-PFP ester
Reactant of Route 2
Reactant of Route 2
Bis-PEG2-PFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.